Dimethoxymethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethoxymethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2/c1-5-3(4)6-2/h3H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMLBOINJTXUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
Introduction
N,N-Dimethylformamide dimethyl acetal (DMF-DMA), with the CAS Number 4637-24-5, is a versatile and highly reactive organic reagent. While sometimes referred to by the broader chemical class name "dimethoxymethanamine," DMF-DMA is the specific and most widely utilized compound in this category for organic synthesis. It is a colorless to pale yellow liquid known for its utility as a powerful methylating and formylating agent.[1][2] Its structure features a central carbon atom bonded to both a dimethylamino group and two methoxy groups, bestowing upon it a unique dual reactivity profile.[3][4] This guide provides a comprehensive overview of its fundamental properties, core reactivity, and key applications, tailored for professionals in research, chemical science, and drug development.
Fundamental Properties
The physical, chemical, and safety properties of DMF-DMA are summarized below. This data is essential for its safe handling, storage, and application in experimental design.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Chemical Name | N,N-Dimethylformamide dimethyl acetal | [1] |
| Synonyms | DMF-DMA, 1,1-Dimethoxy-N,N-dimethylmethanamine | [3] |
| CAS Number | 4637-24-5 | |
| Molecular Formula | C₅H₁₃NO₂ | [1] |
| Molecular Weight | 119.16 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Density | 0.895 g/cm³ at 20°C; 0.897 g/mL at 25°C | [5] |
| Melting Point | -85 °C | |
| Boiling Point | 102-103 °C at 720 mmHg | [5] |
| Refractive Index (n20/D) | 1.396 | [5] |
| Solubility | Soluble in most organic solvents; hydrolyzes in water | [5][6] |
Safety and Handling Data
| Property | Value | Source(s) |
| Signal Word | Danger | |
| Hazard Statements | H225 (Highly flammable liquid and vapor), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H332 (Harmful if inhaled) | |
| Flash Point | 6 °C (42.8 °F) | |
| Autoignition Temperature | 155 °C | |
| Explosion Limits | 1.3 - 17.7 % (v/v) | |
| Storage Temperature | 2-30°C; Store below +30°C | [5] |
| Incompatible Materials | Strong oxidizing agents, acids. Hydrolyzes with water. | [7] |
| Hazardous Decomposition | Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂) | [7][8] |
Core Reactivity and Mechanisms
The synthetic utility of DMF-DMA stems from its unique electronic structure. The central carbon atom is electrophilic, while the nitrogen atom is nucleophilic, allowing it to participate in a wide array of transformations.[3][9]
Caption: Dual reactivity of DMF-DMA.
This dual nature makes DMF-DMA a versatile reagent capable of acting as:
-
A Formylating and Aminomethylenating Agent : It reacts with compounds containing active methylene or methyl groups to introduce a dimethylaminomethylene group [-CH=N(CH₃)₂], forming enamines.[9]
-
An Alkylating (Methylating) Agent : Under mild conditions, it can methylate carboxylic acids, phenols, and thiols.[9]
-
A C1 Synthon : It serves as a one-carbon building block, particularly in the construction of diverse heterocyclic frameworks like pyrimidines, pyridines, and pyrazoles.[3][10]
-
A Dehydrating Agent : It can be used to promote condensation reactions, such as the conversion of trans-vicinal diols to epoxides.[11][12]
Key Synthetic Applications & Workflows
Synthesis of Heterocycles
A primary application of DMF-DMA is in the synthesis of heterocyclic compounds. It acts as a crucial C1 building block by first reacting with an active methylene compound to form an enamine intermediate, which can then undergo intramolecular cyclization or react with another component to form the final ring structure.[3][13]
Caption: Generalized workflow for heterocycle synthesis.
Alkylation and Formylation Reactions
DMF-DMA is a potent methylating agent for carboxylic acids, yielding methyl esters efficiently under relatively mild conditions.[9] It also serves as a formylating agent for primary and secondary amines, leading to the formation of amidines. These reactions are fundamental in modifying functional groups during the synthesis of complex molecules.
Experimental Protocols
Detailed methodologies are crucial for the successful application of DMF-DMA. Below are representative experimental protocols for its synthesis and its use in a dehydration reaction.
Protocol 1: Synthesis of N,N-Dimethylformamide Dimethyl Acetal
This protocol is adapted from a patented industrial method, which involves a two-step process.[14]
Step 1: Formation of the Iminium Complex
-
In a suitable reaction vessel equipped with a stirrer and temperature control, charge N,N-dimethylformamide (DMF).
-
Slowly add dimethyl sulfate to the DMF. This is an exothermic reaction and the temperature should be maintained carefully. The reaction produces a methyl sulfate salt of the O-methylated DMF (an iminium complex).
Step 2: Reaction with Sodium Methoxide
-
Prepare a dispersion of solid sodium methoxide in an organic solvent such as isoparaffin or solvent naphtha in a separate reactor.[14]
-
Cool the sodium methoxide dispersion to 20-30 °C.[14]
-
Slowly add the iminium complex prepared in Step 1 to the sodium methoxide dispersion while maintaining the temperature between 20-30 °C.[14]
-
The reaction mixture is stirred until the reaction is complete. The product, DMF-DMA, is dissolved in the organic solvent.
-
The solid by-products are removed by filtration.
-
The final product is isolated from the filtrate by distillation. This method reportedly achieves yields of over 85%.[14]
Caption: Two-step synthesis of DMF-DMA.
Protocol 2: Dehydration of trans-9,10-Dihydro-9,10-phenanthrenediol
This procedure, adapted from Organic Syntheses, demonstrates the use of DMF-DMA as a dehydrating agent to form an epoxide.[12]
-
Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 10.6 g (0.0500 mole) of trans-9,10-dihydro-9,10-phenanthrenediol and 13 g of N,N-dimethylformamide dimethyl acetal (redistilled before use) in a solvent mixture of 40 mL of N,N-dimethylformamide and 100 mL of dry tetrahydrofuran.[12]
-
Reaction : Heat the solution at reflux for 16 hours.[12]
-
Workup : Allow the solution to cool to room temperature. Add 200 mL of water and 100 mL of ether to the flask.[12]
-
Extraction : Separate the organic layer. Wash the aqueous layer twice with 200-mL portions of ether.[12]
-
Isolation : Combine the ether phases and dry them over magnesium sulfate. Evaporate the solvent under reduced pressure to yield the crude product, phenanthrene-9,10-oxide.[12]
-
Purification : The resulting solid can be further purified by trituration or recrystallization.[12]
Safety, Handling, and Storage
DMF-DMA is a hazardous chemical that requires careful handling.
-
Handling : All operations should be conducted in a well-ventilated chemical fume hood.[9] Use spark-proof tools and explosion-proof equipment.[7][8] Personal protective equipment (PPE), including gloves, eye protection, and appropriate respiratory protection, is mandatory.[8] Grounding and bonding of containers is necessary to prevent static discharge.[6][7]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong acids and oxidizing agents.[7] Keep away from heat, sparks, open flames, and other sources of ignition.[6][8]
-
Stability : DMF-DMA is stable under normal temperatures and pressures but hydrolyzes in the presence of water.[7] It is a flammable liquid and its vapors may form explosive mixtures with air.[7][8]
References
- 1. N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) | High Quality Reagent Supplier [gunjalindustries.com]
- 2. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon | Semantic Scholar [semanticscholar.org]
- 5. N,N-Dimethylformamide dimethyl acetal | 4637-24-5 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. N-Dimethoxymethyl-N,N-dimethylamine(4637-24-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. N,N-Dimethylformamide dimethyl acetal | 4637-24-5 | Benchchem [benchchem.com]
- 10. N,N-Dimethylformamide Dimethyl Acetal: Catalytic Role in Synthesis Reactions and its Toxicity_Chemicalbook [chemicalbook.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. scirp.org [scirp.org]
- 14. CN106083611A - A kind of synthetic method of N, N Dimethylformamide dimethyl acetal - Google Patents [patents.google.com]
An In-depth Technical Guide on the Synthesis and Characterization of N,N-Dimethylformamide Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N-Dimethylformamide dimethyl acetal (DMF-DMA), a versatile and highly reactive reagent widely employed in organic synthesis. This document details its synthesis, characterization, and key applications, with a focus on providing practical experimental protocols and quantitative data to support researchers in their work.
Introduction
N,N-Dimethylformamide dimethyl acetal (DMF-DMA), with the chemical formula C5H13NO2, is a colorless to pale yellow liquid.[1] It is the dimethyl acetal derivative of N,N-dimethylformamide (DMF). DMF-DMA is a valuable reagent in organic chemistry, serving as a powerful methylating and formylating agent.[2][3] Its utility extends to the synthesis of a wide array of organic compounds, including enamines, amidines, and various heterocyclic structures, making it a crucial intermediate in the pharmaceutical and agrochemical industries.[2][4] The reactivity of DMF-DMA stems from the electrophilic nature of its central carbon atom and the nucleophilicity of the nitrogen atom.[5]
Synthesis of N,N-Dimethylformamide Dimethyl Acetal
Several methods have been developed for the synthesis of DMF-DMA. The most common industrial method involves the reaction of N,N-dimethylformamide with dimethyl sulfate and sodium methoxide. More recently, environmentally friendlier methods have been explored to avoid the use of highly toxic dimethyl sulfate.
Synthesis via Dimethyl Sulfate and Sodium Methoxide
This traditional method involves a two-step process: the formation of an iminium salt intermediate followed by reaction with sodium methoxide.[2]
Reaction Scheme:
dot
Caption: Synthesis of DMF-DMA via the Dimethyl Sulfate method.
Experimental Protocol:
A detailed experimental protocol for this synthesis is outlined below, based on established procedures.[1][6]
-
Iminium Salt Formation: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, N,N-dimethylformamide is heated to approximately 60-70°C.[1][6]
-
Dimethyl sulfate is added dropwise to the heated DMF, maintaining the temperature. The molar ratio of DMF to dimethyl sulfate is typically 1:1.[1][6]
-
The reaction mixture is stirred for several hours (e.g., 4-5 hours) to ensure the complete formation of the iminium salt intermediate.[1][6] The mixture is then cooled to room temperature.[1]
-
Acetal Formation: In a separate reactor, solid sodium methoxide is dispersed in an inert organic solvent such as solvent naphtha or isoparaffin.[6]
-
The previously prepared iminium salt complex is then added dropwise to the sodium methoxide suspension while maintaining a controlled temperature, typically between 20-30°C.[6]
-
The reaction is allowed to proceed for a few hours with stirring.
-
Work-up and Purification: The reaction mixture is filtered to remove the solid by-product (sodium methyl sulfate).
-
The filtrate, containing the crude DMF-DMA, is then purified by fractional distillation.[1] The fraction collected between 105-108°C corresponds to the pure product.[1][6]
Environmentally Friendly Synthesis via Chloroform and Sodium Methoxide
To circumvent the use of the highly toxic and carcinogenic dimethyl sulfate, an alternative synthesis route utilizing chloroform has been developed.[7]
Reaction Scheme:
dot
Caption: Environmentally friendly synthesis of DMF-DMA.
Experimental Protocol:
The following protocol is based on a patented, more environmentally benign process.[7]
-
Intermediate Formation: Chloroform, sodium methoxide, and a suitable solvent (e.g., a mixture of methanol and kerosene) are charged into a reactor. A catalyst, such as cuprous chloride, and a phase transfer catalyst, like tetrabutylammonium chloride, are also added.[7]
-
The mixture is heated to around 80°C and allowed to react for a couple of hours. The temperature is then slowly increased to about 120°C and the reaction continues for another few hours.[7]
-
After cooling, the mixture is filtered to remove solid by-products.
-
Acetal Formation: The filtrate is transferred to a reactor, and dimethylamine is introduced.[7]
-
The reactor is sealed and heated to 140-150°C for a couple of hours to facilitate the reaction.[7]
-
Work-up and Purification: After cooling, the product is purified from the reaction mixture, typically by distillation.
Comparison of Synthesis Methods
The choice of synthesis method often depends on factors such as scale, available reagents, and environmental considerations. The table below summarizes the key quantitative data for the two primary methods.
| Parameter | Dimethyl Sulfate Method | Chloroform Method |
| Primary Reactants | DMF, Dimethyl Sulfate, Sodium Methoxide | Chloroform, Sodium Methoxide, Dimethylamine |
| Typical Yield | 75-86%[1][8][9] | ~90% (purity)[7] |
| Purity | >97%[1][6] | ~90-93.5%[7] |
| Key Advantages | Well-established, high purity | Avoids highly toxic dimethyl sulfate |
| Key Disadvantages | Uses carcinogenic dimethyl sulfate | May require higher temperatures and pressures |
Characterization of N,N-Dimethylformamide Dimethyl Acetal
The structural elucidation and purity assessment of DMF-DMA are typically performed using a combination of spectroscopic techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C5H13NO2 |
| Molecular Weight | 119.16 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 102-104 °C at 720 mmHg[10] |
| Density | 0.897 g/mL at 25 °C |
| Flash Point | 45 °F |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of DMF-DMA typically shows three distinct signals. The six protons of the two equivalent N-methyl groups appear as a singlet. The six protons of the two equivalent methoxy groups also appear as a singlet, but at a different chemical shift. The single methine proton gives rise to a singlet as well.
-
¹³C NMR: The carbon NMR spectrum will show signals corresponding to the N-methyl carbons, the methoxy carbons, and the central methine carbon.
Infrared (IR) Spectroscopy:
The IR spectrum of DMF-DMA is characterized by the absence of a carbonyl (C=O) stretching band, which would be prominent in its precursor, DMF. Key absorptions include C-H stretching and bending vibrations, as well as C-O and C-N stretching frequencies.
Mass Spectrometry (MS):
Mass spectrometry is a valuable tool for confirming the molecular weight of DMF-DMA. The fragmentation pattern in the mass spectrum can provide further structural information, often showing the loss of methoxy groups or cleavage of the C-N bond.[2]
dot
Caption: General workflow for the synthesis and characterization of DMF-DMA.
Applications in Research and Development
DMF-DMA is a versatile reagent with numerous applications in organic synthesis, which are of significant interest to researchers in drug development.
-
Heterocyclic Synthesis: It is a key building block for the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles.[4]
-
Formylation and Aminomethylenation: DMF-DMA is used to introduce a formyl or dimethylaminomethylene group into a molecule.
-
Methylation: It can act as a methylating agent for carboxylic acids, phenols, and thiols.[2]
-
Derivatization Agent: In analytical chemistry, DMF-DMA is used as a derivatizing agent for gas chromatography (GC) analysis of compounds with active hydrogens, such as fatty acids and amino acids, to increase their volatility.[11]
Safety and Handling
DMF-DMA is a flammable liquid and should be handled in a well-ventilated fume hood.[12] It is harmful if swallowed or inhaled and can cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
N,N-Dimethylformamide dimethyl acetal is an indispensable reagent in modern organic synthesis. Understanding its synthesis and characterization is crucial for its effective and safe utilization in research and development. This guide has provided a detailed overview of the primary synthetic routes, comprehensive characterization data, and essential safety information to aid scientists and professionals in their work with this versatile compound. The continued development of more sustainable synthesis methods will further enhance its utility in the chemical and pharmaceutical industries.
References
- 1. N,N-Dimethylformamide dimethyl acetal synthesis - chemicalbook [chemicalbook.com]
- 2. N,N-Dimethylformamide dimethyl acetal | 4637-24-5 | Benchchem [benchchem.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Page loading... [wap.guidechem.com]
- 5. CN106083611A - A kind of synthetic method of N, N Dimethylformamide dimethyl acetal - Google Patents [patents.google.com]
- 6. CN110003023B - Preparation method of environment-friendly N, N-dimethylformamide dimethyl acetal - Google Patents [patents.google.com]
- 7. Preparation Process of NN-Dimethylformamide Dimethyl Acetal - LISKON [liskonchem.com]
- 8. N,N-Dimethylformamide dibenzyl acetal | 2016-04-8 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization of Perfluorocarboxylic Acids with N,N-Dimethylformamide Dimethylacetal Prior to GC-MS Analysis | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 11. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]
- 12. Dimethylformamide dimethyl acetal | C5H13NO2 | CID 78373 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Reagent: A Technical Guide to N,N-Dimethylformamide Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylformamide dimethyl acetal (DMF-DMA), systematically known as 1,1-dimethoxy-N,N-dimethylmethanamine, is a versatile and highly reactive organic reagent with significant applications in synthetic chemistry, particularly in the pharmaceutical industry. Its utility as a building block for heterocyclic compounds, a methylating agent, and a formylating agent makes it an indispensable tool in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Chemical Identity and Properties
CAS Number: 4637-24-5[1][2][3][4][5][6]
Chemical Structure:
Molecular Formula: C₅H₁₃NO₂[2][4][6]
Synonyms: 1,1-Dimethoxy-N,N-dimethylmethanamine, DMFDMA, 1,1-Dimethoxytrimethylamine[2]
Quantitative Data
The physical and chemical properties of N,N-Dimethylformamide dimethyl acetal are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 119.16 g/mol | [2][4][5] |
| Appearance | Colorless to almost colorless clear liquid | |
| Density | 0.897 g/mL at 25 °C | [3] |
| Boiling Point | 102-103 °C at 720 mmHg | |
| Refractive Index | n20/D 1.396 | |
| Flash Point | 45 °F | [3] |
Experimental Protocols
Synthesis of N,N-Dimethylformamide Dimethyl Acetal
A common laboratory-scale synthesis of N,N-Dimethylformamide dimethyl acetal involves the reaction of N,N-dimethylformamide (DMF) with dimethyl sulfate to form an iminium salt, which is then treated with a base.[7]
Materials:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfate
-
Sodium methoxide
-
Anhydrous organic solvent (e.g., isoparaffin, solvent naphtha)[7]
Procedure:
-
Formation of the Iminium Salt: N,N-Dimethylformamide is reacted with dimethyl sulfate in a suitable solvent. This reaction is typically exothermic and should be performed with cooling to maintain control over the reaction temperature. The product of this step is the intermediate iminium salt.[7]
-
Reaction with Sodium Methoxide: The iminium salt is then reacted with a dispersion of solid sodium methoxide in an organic solvent. The reaction temperature is maintained between 20-30 °C.[7]
-
Work-up and Purification: After the reaction is complete, the solid byproducts are removed by filtration. The filtrate, containing the crude N,N-Dimethylformamide dimethyl acetal, is then purified by fractional distillation under reduced pressure to yield the final product.[7]
Role in Drug Development and Organic Synthesis
N,N-Dimethylformamide dimethyl acetal is a key reagent in the synthesis of a wide variety of heterocyclic compounds, many of which form the core structures of pharmaceuticals.[8][9][10] Its primary role is as a one-carbon (C1) synthon, enabling the introduction of a formyl group or a dimethylaminomethylene group into a molecule.[5][11]
One of its most significant applications is in the formation of enamines from compounds containing active methylene groups.[5] These enamines are versatile intermediates that can be used to construct various heterocyclic systems such as pyridines, pyrimidines, and pyrazoles.[11] For example, DMF-DMA is instrumental in the synthesis of pyridine derivatives that have shown potent inhibitory activity against PI3 kinase isoforms, which are important targets in cancer therapy.[8][10]
Furthermore, DMF-DMA is utilized for the methylation of phenols, thiols, and carboxylic acids, providing a convenient method for the protection of these functional groups or for the synthesis of desired target molecules.[5]
Mandatory Visualizations
Reaction of DMF-DMA with an Active Methylene Compound
The following diagram illustrates the general reaction of N,N-Dimethylformamide dimethyl acetal with a compound containing an active methylene group (flanked by two electron-withdrawing groups, R and R') to form a reactive enamine intermediate.
Caption: Formation of an enamine from DMF-DMA and an active methylene compound.
Synthetic Utility in Heterocyclic Chemistry
The enamine intermediates generated from the reaction of DMF-DMA are pivotal in the construction of various heterocyclic scaffolds, which are prevalent in medicinal chemistry.
Caption: Synthetic pathway from DMF-DMA to APIs via heterocyclic intermediates.
References
- 1. N,N-Dimethylformamide dimethyl acetal CAS 4637-24-5 | 803068 [merckmillipore.com]
- 2. scbt.com [scbt.com]
- 3. Preparation Process of NN-Dimethylformamide Dimethyl Acetal - LISKON [liskonchem.com]
- 4. darshanpharmachem.com [darshanpharmachem.com]
- 5. N,N-Dimethylformamide dimethyl acetal | 4637-24-5 | Benchchem [benchchem.com]
- 6. Dimethylformamide dimethyl acetal | C5H13NO2 | CID 78373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN106083611A - A kind of synthetic method of N, N Dimethylformamide dimethyl acetal - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. N,N-Dimethylformamide Dimethyl Acetal: Catalytic Role in Synthesis Reactions and its Toxicity_Chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
The Formylation Powerhouse: A Technical Guide to Dimethoxymethanamine and its Analogs in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling "Dimethoxymethanamine"
In the landscape of synthetic organic chemistry, the introduction of a formyl group (-CHO) is a pivotal transformation, laying the groundwork for a multitude of functional group interconversions and the construction of complex molecular architectures. While the term "this compound" is not a standard IUPAC nomenclature, it most accurately describes the structure of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) , a versatile and widely employed reagent for formylation reactions. This guide provides an in-depth exploration of the mechanism of action of DMF-DMA and its more reactive counterpart, tert-Butoxybis(dimethylamino)methane (Bredereck's reagent) , in formylation reactions. Additionally, the closely related Vilsmeier-Haack reaction will be discussed to provide a comprehensive understanding of this class of formylating agents.
These reagents are instrumental in the synthesis of key intermediates for pharmaceuticals, agrochemicals, and materials science. Their ability to react with a broad range of nucleophiles, including active methylene compounds, amines, and electron-rich aromatic systems, underscores their importance in the modern synthetic chemist's toolkit. This document will delve into the mechanistic underpinnings of these reactions, present quantitative data on their efficiency, provide detailed experimental protocols for their application, and visualize the key transformations through signaling pathway diagrams.
Core Mechanism of Action: A Tale of Electrophilicity
The efficacy of DMF-DMA and its analogs as formylating agents stems from their ability to generate a highly electrophilic species that is readily attacked by a variety of nucleophiles. While the specific reactive intermediate differs slightly between these reagents, the overarching principle of activating a formyl equivalent remains the same.
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
DMF-DMA is a stable, commercially available reagent that serves as a potent formylating and methylating agent. In formylation reactions, the key step involves the nucleophilic attack at the acetal carbon, which is rendered electrophilic by the two flanking oxygen atoms and the nitrogen atom.
The reaction with an active methylene compound, for instance, proceeds via an initial nucleophilic attack of the enolate on the electrophilic carbon of DMF-DMA. This is followed by the elimination of methanol to furnish an enamine intermediate. This enamine can then be hydrolyzed to the corresponding β-ketoaldehyde, effectively achieving formylation at the α-position of the carbonyl group.
dot```dot graph "DMF-DMA_Mechanism" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
DMF_DMA [label="DMF-DMA\n(1,1-Dimethoxy-N,N-dimethylmethanamine)"]; Nucleophile [label="Nucleophile\n(e.g., Enolate, Amine)"]; Intermediate [label="Tetrahedral Intermediate", shape="ellipse", fillcolor="#FBBC05"]; Enamine [label="Enamine/Amidine Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Methanol [label="Methanol\n(Leaving Group)", shape="note", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Nucleophile -> Intermediate [label="Nucleophilic Attack"]; DMF_DMA -> Intermediate; Intermediate -> Enamine [label="Elimination"]; Intermediate -> Methanol; }
Caption: Activation of Bredereck's reagent and subsequent formylation.
The Vilsmeier-Haack Reaction: A Classic Approach
The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich arenes and heterocycles. [1][2][3][4]The key to this reaction is the in situ formation of the Vilsmeier reagent , a chloroiminium ion, typically generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. [1][4]This Vilsmeier reagent is a potent electrophile that undergoes electrophilic aromatic substitution with electron-rich aromatic rings. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the corresponding aryl aldehyde. [1][4] dot
Caption: The Vilsmeier-Haack formylation pathway.
Data Presentation: A Quantitative Overview of Formylation Reactions
The efficiency of formylation reactions using DMF-DMA and its analogs is highly dependent on the substrate, reaction conditions, and the specific reagent employed. The following tables summarize representative quantitative data for the formylation of various classes of compounds.
Table 1: Formylation of Active Methylene Compounds
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexane-1,3-dione | DMF-DMA | Neat | Room Temp | 1 | 95 | [5] |
| 5-(4-Chlorophenyl)furan-2(3H)-one | DMF-DMA | Toluene | 130 | 2.5 | 90 | [6] |
| Aryl methyl ketones | DMF-DMA / L-proline | - | - | - | High | [6] |
| 5-Acyl-6-methyl-2-pyridinones | Bredereck's Reagent | - | - | - | Good | [7] |
| Various Ketones | Bredereck's Reagent | - | - | - | Excellent | [7] |
Table 2: Formylation of Amines
| Substrate | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Primary & Secondary Amines | Acetic Formic Anhydride | - | -20 | < 15 min | 97-100 | [8] |
| Various Amines | Formic Acid | Neat | 60 | 1 | 60-99 | |
| Primary & Secondary Amines | CuCl₂·H₂O / H₂O₂ | Methanol | Room Temp | 45-90 min | 63-80 | [8] |
Table 3: Formylation of Aromatic and Heteroaromatic Compounds (Vilsmeier-Haack Type)
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Electron-Rich Arene | (Chloromethylene)dimethyliminium Chloride | DMF | Room Temp | 6.5 | 77 | [1] |
| 1-Vinylpyrroles | Vilsmeier Reagent | - | - | - | - | [3] |
| Electron-Rich Aromatics | Vilsmeier Reagent | - | 0-80 | - | - | [2] |
Experimental Protocols: A Practical Guide
The following protocols provide detailed methodologies for key formylation reactions, serving as a practical guide for laboratory implementation.
Protocol 1: Formation of an Enaminone from a Ketone using DMF-DMA
Objective: To synthesize a β-enaminoketone from a ketone with an α-methylene group using N,N-Dimethylformamide dimethyl acetal.
Materials:
-
Ketone (1.0 equiv)
-
N,N-Dimethylformamide dimethyl acetal (1.5 - 2.0 equiv)
-
Anhydrous toluene or xylene (as solvent, optional)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ketone and the solvent (if used).
-
Add N,N-Dimethylformamide dimethyl acetal to the stirred solution.
-
Heat the reaction mixture to reflux (typically 80-140 °C, depending on the solvent and substrate reactivity) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude enaminone can be purified by crystallization or column chromatography on silica gel.
dot
Caption: Experimental workflow for enaminone synthesis.
Protocol 2: Vilsmeier-Haack Formylation of an Electron-Rich Arene
Objective: To introduce a formyl group onto an electron-rich aromatic ring using the Vilsmeier-Haack reaction.
Materials:
-
Electron-rich arene (e.g., N,N-dimethylaniline, indole) (1.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.1 - 1.5 equiv)
-
Ice bath
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Aqueous sodium acetate or sodium hydroxide solution for workup
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, cool anhydrous DMF in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, add the electron-rich arene to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to stir at 0 °C and then warm to room temperature or heat as required, monitoring the progress by TLC. Reaction temperatures can range from below 0°C to 80°C depending on the substrate's reactivity. [2]5. Once the reaction is complete, pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of an aqueous solution of sodium acetate or sodium hydroxide until the solution is basic.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography or crystallization.
dot
Caption: Workflow for the Vilsmeier-Haack reaction.
Conclusion: A Cornerstone of Modern Synthesis
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. revues.imist.ma [revues.imist.ma]
- 6. N,N-Dimethylformamide dimethyl acetal | 4637-24-5 | Benchchem [benchchem.com]
- 7. Bredereck's reagent - Enamine [enamine.net]
- 8. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylformamide dimethyl acetal (DMF-DMA), also known as 1,1-Dimethoxytrimethylamine, is a versatile and highly reactive reagent frequently employed in organic synthesis.[1][2] Its utility as a formylating agent, methylating agent, and a building block for heterocyclic compounds makes it invaluable in the pharmaceutical and fine chemical industries.[3][4][5] However, its chemical properties necessitate a thorough understanding of its hazards and strict adherence to safety protocols to ensure the well-being of laboratory personnel. This guide provides comprehensive safety and handling information for DMF-DMA.
Chemical and Physical Properties
A summary of the key physical and chemical properties of N,N-Dimethylformamide dimethyl acetal is presented below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | References |
| CAS Number | 4637-24-5 | [1] |
| Molecular Formula | C₅H₁₃NO₂ | [1] |
| Molecular Weight | 119.16 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Odorless to slightly sweet | [1][6] |
| Boiling Point | 102 - 106 °C | [1] |
| Melting Point | -85 °C | [5][7] |
| Flash Point | 6 - 7 °C (43 - 45 °F) | [1][7][8] |
| Autoignition Temperature | 155 °C (311 °F) | [1][5] |
| Density / Specific Gravity | 0.890 - 0.897 g/cm³ at 20-25 °C | [1][7][9] |
| Solubility | Reacts with water (hydrolyzes); soluble in many organic solvents | [1][7] |
Hazard Identification and Toxicology
DMF-DMA is classified as a hazardous chemical and presents significant physical and health risks.[1]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
Summary of Toxicological Effects:
-
Primary Hazards: The substance is highly flammable, poses a serious risk of eye damage, is harmful if inhaled, and can cause allergic skin reactions.[1][10]
-
Inhalation: Inhalation of vapors can be harmful and may cause respiratory irritation.[6][13]
-
Eye Contact: Direct contact causes serious eye damage, with a potential risk of blindness.[10][14]
-
Skin Contact: May cause skin irritation and allergic skin reactions (sensitization).[12][13]
-
Long-term Exposure: Prolonged exposure may lead to central nervous system depression and liver damage.[6]
Safe Handling and Storage Protocol
A systematic approach to handling and storage is critical to minimize risks. The following workflow outlines the necessary precautions.
Caption: Logical workflow for the safe handling of DMF-DMA.
Precautions for Safe Handling:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.[1][11]
-
Avoid breathing vapors, mists, or sprays.[1]
-
Prevent contact with eyes, skin, and clothing.[1]
-
Keep the substance away from heat, sparks, open flames, and other ignition sources.[11][13]
-
Use only non-sparking tools and explosion-proof equipment.[1]
-
Ground and bond all containers and transfer equipment to prevent static electricity discharge.[1][10]
-
Handle and open containers with care.[10]
-
Practice good industrial hygiene: wash hands before breaks and after handling the chemical, and do not eat, drink, or smoke in the work area.[10][13]
Conditions for Safe Storage:
-
Keep containers tightly closed to prevent moisture contamination and leakage.[10][11] A recommended storage temperature is between 2-8 °C.[10]
-
Store away from incompatible materials, particularly strong oxidizing agents and acids.[10][15]
-
The substance is moisture-sensitive; store under an inert atmosphere if necessary.[11][13]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.
-
Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[1] Local exhaust ventilation should be used at sources of vapor emission.[15] Eyewash stations and safety showers must be readily accessible.[15]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield (minimum 8-inch).[13]
-
Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber, check manufacturer's breakthrough times) and flame-retardant, antistatic protective clothing.[11] Immediately remove and launder any contaminated clothing before reuse.[11]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a full-face respirator with appropriate cartridges (e.g., type ABEK for organic vapors and gases) approved under standards like NIOSH (US) or EN 14387 (EU).[11][13]
-
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Caption: Emergency response workflow for incidents involving DMF-DMA.
First-Aid Measures:
| Exposure Route | First-Aid Protocol | References |
| Inhalation | Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention. | [11] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention, especially if irritation or a rash occurs. | [1][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [10][14] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [13][14] |
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[1][14] Water mist can be used to cool closed containers.[1]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[13][14]
-
Specific Hazards: The substance is highly flammable. Vapors are heavier than air and may travel along the ground to a distant ignition source, causing a flashback.[16] It can form explosive mixtures with air.[11] Hazardous combustion products include oxides of carbon (CO, CO₂) and nitrogen (NOx).[13]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[13]
Accidental Release Measures:
-
Evacuate: Immediately evacuate personnel to a safe area, keeping people upwind of the spill.[1]
-
Control Ignition Sources: Remove all sources of ignition (flames, sparks, hot surfaces).[13]
-
Ventilate: Ensure adequate ventilation.[13]
-
Containment: Prevent the spill from entering drains or waterways.[11][13] Cover drains and contain the spillage using non-combustible absorbent materials like sand, earth, or vermiculite.[13]
-
Clean-up: Collect the absorbed material using spark-proof tools and place it in a suitable, labeled container for disposal.[17]
-
Personal Protection: Wear the appropriate PPE as described in Section 4 during cleanup.[13]
General Experimental Protocol Involving DMF-DMA
While specific experimental procedures vary, the following provides a generalized workflow for using DMF-DMA as a reagent, incorporating essential safety measures. This example does not replace a risk-assessed, specific laboratory protocol.
Objective: General formylation of an active methylene compound.
-
Preparation:
-
Conduct a thorough risk assessment for all reagents and the planned reaction.
-
Set up the reaction apparatus (e.g., round-bottom flask with a condenser and nitrogen inlet) inside a certified chemical fume hood.
-
Ensure all glassware is dry.
-
Ground all metal equipment, including stirrer hotplates and clamps.
-
-
Reagent Handling:
-
Wearing appropriate PPE (safety goggles, face shield, gloves, flame-retardant lab coat), measure the required amounts of the active methylene compound and solvent.
-
Using a dry syringe or cannula, carefully transfer the required volume of DMF-DMA to the reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction:
-
Commence stirring and, if required, heat the reaction mixture using a controlled heating mantle or oil bath. Avoid open flames.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully according to the specific protocol, being mindful of any exothermic processes.
-
Perform extraction and purification steps within the fume hood.
-
-
Waste Disposal:
-
Collect all liquid and solid waste containing DMF-DMA or its byproducts in appropriately labeled hazardous waste containers.
-
Dispose of the waste through an approved waste disposal service, following institutional and local regulations.[1]
-
Stability and Reactivity
-
Reactivity: Vapors can form explosive mixtures with air.[11] The material reacts with water (hydrolyzes).[1]
-
Chemical Stability: The product is stable under recommended storage and handling conditions (cool, dry, sealed container).[10]
-
Possibility of Hazardous Reactions: May react violently with strong oxidizing agents.[1]
-
Conditions to Avoid: Heat, flames, sparks, static discharge, and exposure to moisture.[10][11]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[1][15]
-
Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon oxides and nitrogen oxides.[13]
References
- 1. fishersci.com [fishersci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) | High Quality Reagent Supplier [gunjalindustries.com]
- 4. N,N-Dimethylformamide dimethyl acetal | 4637-24-5 | Benchchem [benchchem.com]
- 5. N,N-Dimethylformamide dimethyl acetal for synthesis 4637-24-5 [sigmaaldrich.com]
- 6. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]
- 7. Buy N,N-Dimethylformamide dimethyl acetal (EVT-318583) | 4637-24-5 [evitachem.com]
- 8. Introduction to NN Dimethylformamide Dimethyl acetal - LISKON [liskonchem.com]
- 9. N,N-ジメチルホルムアミドジメチルアセタール technical grade, 94% | Sigma-Aldrich [sigmaaldrich.com]
- 10. carlroth.com [carlroth.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Dimethylformamide dimethyl acetal | C5H13NO2 | CID 78373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. astechireland.ie [astechireland.ie]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. N,N-DIMETHYLFORMAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
The Synthetic Versatility of Dimethoxymethanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dimethoxymethanamine, commonly known as N,N-dimethylformamide dimethyl acetal (DMF-DMA), is a versatile and highly reactive reagent in organic synthesis. Its unique chemical properties make it an invaluable tool for a wide array of chemical transformations, ranging from the construction of complex heterocyclic scaffolds to the protection of functional groups. This technical guide provides a comprehensive review of the synthetic applications of DMF-DMA, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.
Synthesis of Heterocyclic Compounds
DMF-DMA is extensively used as a one-carbon building block for the synthesis of various nitrogen-containing heterocyclic compounds. It reacts with compounds containing active methylene groups and amines to facilitate cyclization reactions, leading to the formation of pyridines, pyrazoles, indoles, and quinazolinones, which are prevalent motifs in pharmaceuticals and agrochemicals.[1]
Pyridine Derivatives
The synthesis of substituted pyridines often involves the reaction of enamines (formed from ketones and DMF-DMA) with other reagents. A notable example is the three-component cascade reaction of 1,1-enediamines, DMF-DMA, and 1,3-dicarbonyl compounds, which affords highly functionalized 2-aminopyridine derivatives in good to excellent yields.[2]
Table 1: Synthesis of 2-Aminopyridine Derivatives via Three-Component Reaction [2]
| Entry | 1,1-Enediamine (1) | 1,3-Dicarbonyl Compound (3) | Time (h) | Yield (%) |
| 1 | R = 4-MeC₆H₄, R' = H | R'' = Me, R''' = Me | 5 | 92 |
| 2 | R = 4-ClC₆H₄, R' = H | R'' = Me, R''' = Me | 5 | 88 |
| 3 | R = 4-BrC₆H₄, R' = H | R'' = Me, R''' = Me | 5 | 89 |
| 4 | R = 4-FC₆H₄, R' = H | R'' = Me, R''' = Me | 5 | 90 |
| 5 | R = 4-MeOC₆H₄, R' = H | R'' = Me, R''' = Me | 5 | 85 |
| 6 | R = Ph, R' = H | R'' = OEt, R''' = Me | 5 | 82 |
| 7 | R = 4-MeC₆H₄, R' = H | R'' = OEt, R''' = Me | 5 | 85 |
| 8 | R = 4-ClC₆H₄, R' = H | R'' = OEt, R''' = Me | 5 | 80 |
Experimental Protocol: General Procedure for the Synthesis of 2-Aminopyridine Derivatives (6) [2]
A mixture of 1,1-enediamine (1, 1.0 mmol), N,N-dimethylformamide dimethyl acetal (2, 1.5 mmol), 1,3-dicarbonyl compound (3, 1.0 mmol), and Cs₂CO₃ (0.2 mmol) in 1,4-dioxane (8 mL) is stirred at reflux for approximately 5 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2-aminopyridine derivative.
Diagram 1: Proposed Reaction Pathway for 2-Aminopyridine Synthesis
Caption: Reaction pathway for the synthesis of 2-aminopyridine derivatives.
Pyrazole Derivatives
DMF-DMA is a key reagent in the synthesis of pyrazole derivatives, often by reacting with 1,3-dicarbonyl compounds to form an enaminone intermediate, which then undergoes cyclization with hydrazine derivatives. Studies have shown that this method can lead to 1,5-disubstituted pyrazole derivatives with high yields, often exceeding 80%.[1]
Table 2: Synthesis of Pyrazole Derivatives from 1,3-Diketones
| Entry | 1,3-Diketone | Hydrazine Derivative | Solvent | Yield (%) | Reference |
| 1 | Acetylacetone | Hydrazine hydrate | Ethanol | >80 | [1] |
| 2 | Dibenzoylmethane | Hydrazine hydrate | Ethanol | >80 | [1] |
| 3 | 1,3-Cyclohexanedione | Phenylhydrazine | Reflux | N/A | [3] |
Experimental Protocol: General Procedure for the Synthesis of 1,5-Disubstituted Pyrazoles [1]
A solution of the 1,3-dicarbonyl compound (1 equivalent) and DMF-DMA (1.1 equivalents) in a suitable solvent (e.g., ethanol) is stirred at room temperature or heated to reflux until the formation of the enaminone intermediate is complete (monitored by TLC). After cooling, the hydrazine derivative (1 equivalent) is added, and the mixture is heated to reflux for several hours. The solvent is then evaporated, and the residue is purified by recrystallization or column chromatography to yield the pyrazole derivative.
Diagram 2: General Synthesis of Pyrazole Derivatives
Caption: Synthesis of pyrazoles from 1,3-diketones and DMF-DMA.
Indole Derivatives (Leimgruber-Batcho Synthesis)
The Leimgruber-Batcho indole synthesis is a powerful and widely used method for preparing a variety of substituted indoles.[4] The key first step involves the condensation of an o-nitrotoluene derivative with DMF-DMA to form a β-dimethylamino-2-nitrostyrene (enamine).[5] Subsequent reductive cyclization of this intermediate yields the indole.[5]
Table 3: Leimgruber-Batcho Indole Synthesis - Enamine Formation and Cyclization [6]
| Entry | o-Nitrotoluene Derivative | Reaction Time (h) | Overall Yield (%) |
| 1 | 4-Chloro-2-nitrotoluene | 10 | 36 |
| 2 | 2-Nitrotoluene | N/A | 92 (optimized one-pot) |
| 3 | 4-Methoxy-2-nitrotoluene | N/A | 85 (optimized one-pot) |
| 4 | 4-Fluoro-2-nitrotoluene | N/A | 88 (optimized one-pot) |
Experimental Protocol: One-Pot Leimgruber-Batcho Indole Synthesis [6]
To a solution of the o-nitrotoluene derivative (1 equivalent) in DMF, DMF-DMA (1.2 equivalents) is added. The mixture is heated, and the progress of the enamine formation is monitored by TLC. Once the starting material is consumed, a reducing agent (e.g., Raney nickel and hydrazine hydrate, or palladium on carbon and hydrogen gas) is added directly to the reaction mixture. The reaction is then stirred at an appropriate temperature until the reductive cyclization is complete. The reaction mixture is filtered, the solvent is removed, and the crude product is purified by chromatography to afford the substituted indole.
Diagram 3: Leimgruber-Batcho Indole Synthesis Workflow
Caption: Workflow of the Leimgruber-Batcho indole synthesis.
Quinazolinone Derivatives
DMF-DMA is also utilized in the synthesis of quinazolinone derivatives. For instance, 2-aminobenzonitrile reacts with DMF-DMA to form N'-(2-cyanophenyl)-N,N-dimethylformamidine, a key intermediate that can be cyclized with other reagents to yield quinazolinones.[7]
Table 4: Synthesis of Quinazolinone Precursor [7]
| Reactant 1 | Reactant 2 | Molar Ratio | Temperature (°C) | Product |
| 2-Aminobenzonitrile | DMF-DMA | 1:2 | 85 | N'-(2-cyanophenyl)-N,N-dimethylformamidine |
Experimental Protocol: Synthesis of N'-(2-cyanophenyl)-N,N-dimethylformamidine [7]
A mixture of 2-aminobenzonitrile and N,N-dimethylformamide dimethyl acetal (molar ratio 1:2) is heated at 85°C. The reaction progress is monitored by TLC. After completion, the excess DMF-DMA is removed under reduced pressure to yield the crude N'-(2-cyanophenyl)-N,N-dimethylformamidine, which can be used in the next step without further purification.
Formation of Enamines and Amidines
DMF-DMA readily reacts with compounds containing active methylene or methyl groups to form enamines, and with primary amines to form amidines.[8] These intermediates are valuable building blocks for the synthesis of more complex molecules, particularly heterocycles.[8]
Enamine Formation
The reaction of ketones with DMF-DMA provides a direct route to enaminones. This reaction can often be performed under solvent-free conditions with high yields.[9]
Table 5: Synthesis of Enaminones from Ketones and DMF-DMA [9]
| Entry | Ketone | Molar Ratio (Ketone:DMF-DMA) | Conditions | Time (h) | Yield (%) |
| 1 | Cyclohexane-1,3-dione | 1:1.02 | Room Temp, Solvent-free | 1 | 95 |
| 2 | Dimedone | 1:1.02 | Room Temp, Solvent-free | 1 | 95 |
| 3 | Acetylferrocene | N/A | Oil bath | 8 | 65 |
| 4 | 1-Acetylnaphthalene | N/A | Oil bath | 8 | 71 |
Experimental Protocol: Solvent-Free Synthesis of Enaminone from Dimedone [9]
A mixture of dimedone (1 equivalent) and a slight excess of DMF-DMA (1.02 equivalents) is stirred at room temperature for one hour in the absence of a solvent. The resulting solid enaminone is then collected and can be used without further purification.
Diagram 4: General Reaction for Enamine Formation
Caption: Formation of an enaminone from a ketone and DMF-DMA.
Use as a Protecting Group
DMF-DMA serves as an efficient protecting group for primary amines. The resulting N,N-dimethylformamidine group is stable under various conditions but can be readily cleaved when desired.[10]
Table 6: Protection of Primary Amines with DMF-DMA
| Substrate | Product | Conditions | Yield (%) | Reference |
| 2-Methyl-5-nitroaniline | N'-(2-methyl-5-nitrophenyl)-N,N-dimethylformamidine | Reflux in DMF-DMA, 21h | 89 | [10] |
| Cytidine | 2',3'-O-(dimethylaminomethylene)cytidine | Pyridine | N/A | [11] |
Experimental Protocol: Protection of 2-Methyl-5-nitroaniline [10]
2-Methyl-5-nitroaniline (1 equivalent) is refluxed with an excess of DMF-DMA under a nitrogen atmosphere for 21 hours. After removal of the excess reagent under reduced pressure, the resulting solid is recrystallized from 95% ethanol to give the protected amine.
Deprotection of the Formamidine Group
A mild method for the cleavage of the N,N-dimethylformamidine protecting group involves the use of zinc chloride in refluxing absolute ethanol.[12]
Experimental Protocol: Cleavage of the Formamidine Group [12]
The N,N-dimethylformamidine-protected amine (1 equivalent) and zinc chloride (a stoichiometric amount or more) are refluxed in absolute ethanol. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up with an appropriate solvent (e.g., CH₂Cl₂) and water to isolate the deprotected primary amine.
Applications in Drug Synthesis
The versatility of DMF-DMA has been harnessed in the synthesis of several important pharmaceutical compounds.
Synthesis of Milrinone
Milrinone, a cardiovascular drug, can be synthesized using DMF-DMA. One synthetic route involves the reaction of 1-(4-pyridyl)-2-acetone with DMF-DMA to form an enaminone intermediate, which is then cyclized with α-cyanoacetamide.[13] Another patented process describes a one-pot reaction of 1-(4-pyridyl)-2-acetone with trialkyl orthoformate or DMF-DMA, followed by reaction with α-cyanoacetamide or malononitrile.[14]
Synthesis of Molnupiravir
In the synthesis of the antiviral drug molnupiravir, DMF-DMA is used as a protecting agent to selectively mask the 2',3'-hydroxyl and amino groups of cytidine. This facilitates the subsequent isobutyrylation at the 5'-hydroxyl position.[15] A one-pot process has been developed where DMF-DMA protection is followed by acylation and subsequent deprotection and hydroxyamination, leading to molnupiravir in high purity and yield.[11]
Table 7: One-Pot Synthesis of Molnupiravir from Cytidine [16]
| Step | Reagents | Yield (%) |
| Protection & Acylation | Cytidine, DMF-DMA, Isobutyric anhydride | 92 (for 5'-isobutyrate intermediate) |
| Deprotection & Hydroxyamination | Hydroxylamine sulfate | 92 |
| Overall One-Pot Yield | 70 |
Experimental Protocol: One-Pot Synthesis of Molnupiravir [16]
Cytidine is reacted with DMF-DMA in pyridine to protect the 2',3'-hydroxyl and amino groups. Without isolation of the protected intermediate, the mixture is treated with isobutyric anhydride in the presence of a catalyst to acylate the 5'-hydroxyl group. The crude product is then treated with hydroxylamine sulfate at an elevated temperature to achieve deprotection and hydroxyamination in a single step. The final product, molnupiravir, is isolated by crystallization.
Conclusion
This compound (DMF-DMA) is a powerful and versatile reagent with a broad spectrum of applications in modern organic synthesis. Its ability to act as a one-carbon synthon, a formylating agent, and a protecting group makes it an indispensable tool for the construction of complex molecules, particularly in the fields of medicinal chemistry and drug development. The reactions involving DMF-DMA are often characterized by mild conditions and high yields, contributing to more efficient and sustainable synthetic processes. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and scientists seeking to leverage the synthetic potential of this remarkable reagent.
References
- 1. CN103288725A - Method for synthesising milrinone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. journalijar.com [journalijar.com]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revues.imist.ma [revues.imist.ma]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. CN1253439C - Process for preparing milrinone - Google Patents [patents.google.com]
- 14. CN113493410A - Preparation process of milrinone - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols for Formylation using Dimethoxymethanamine (Bredereck's Reagent)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxymethanamine, more commonly known as Bredereck's reagent or tert-butoxybis(dimethylamino)methane, is a powerful and versatile reagent for the formylation of C-H and N-H acidic compounds.[1][2] It is particularly effective for the introduction of a formyl group (-CHO) at the alpha position to a carbonyl group, on electron-rich heterocycles like indoles, and for the N-formylation of amines. This reagent offers the advantage of reacting under relatively mild conditions and often provides high yields of the desired formylated products.[2] Bredereck's reagent is a bench-stable, colorless to slightly yellow liquid with a characteristic amine-like odor.[2] It is miscible with many nonpolar aprotic solvents but reacts with protic solvents.[2]
Mechanism of Action
The formylation reaction using Bredereck's reagent proceeds through the in-situ generation of a highly reactive electrophilic species, the tetramethylformamidinium ion, and a strong base, tert-butoxide. The generally accepted mechanism involves the following key steps:
-
Activation of the Reagent: In the presence of an acidic proton from the substrate or trace acid, Bredereck's reagent eliminates tert-butanol to form the electrophilic tetramethylformamidinium ion.
-
Deprotonation of the Substrate: The generated tert-butoxide anion is a strong base that deprotonates the C-H or N-H acidic substrate, creating a nucleophilic carbanion or anilide anion.
-
Nucleophilic Attack: The nucleophilic substrate attacks the electrophilic carbon of the tetramethylformamidinium ion.
-
Elimination: The resulting intermediate eliminates a molecule of dimethylamine to form an enamine or a formamidine intermediate.
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the enamine or formamidine to yield the final formylated product.
Formylation of Active Methylene Compounds (e.g., Ketones)
Bredereck's reagent is highly effective for the formylation of ketones and other active methylene compounds, leading to the formation of β-ketoaldehydes (in their enol form) or their enamine precursors.[2] These products are valuable intermediates in organic synthesis.
General Experimental Protocol: Formylation of Acetophenone
This protocol describes the formylation of acetophenone as a representative example for the formylation of a ketone.
Materials:
-
Acetophenone
-
Bredereck's reagent (tert-butoxybis(dimethylamino)methane)
-
Anhydrous toluene (or other inert aprotic solvent like benzene or cyclohexane)[2]
-
Hydrochloric acid (e.g., 2 M aqueous solution)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve acetophenone (1.0 eq) in anhydrous toluene.
-
Addition of Bredereck's Reagent: Add Bredereck's reagent (1.1 - 1.5 eq) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add 2 M hydrochloric acid and stir vigorously to hydrolyze the intermediate enamine.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the desired β-ketoaldehyde.
Quantitative Data for Formylation of Ketones
| Substrate | Product | Reaction Conditions | Yield (%) |
| Acetophenone | 3-Oxo-3-phenylpropanal | Toluene, Reflux, 4h | >90 |
| Cyclohexanone | 2-(Hydroxymethylene)cyclohexan-1-one | Benzene, Reflux, 3h | ~95 |
| Propiophenone | 2-Methyl-3-oxo-3-phenylpropanal | Toluene, Reflux, 5h | High |
| Acetone | 4-Hydroxybut-3-en-2-one | Neat, 80°C, 2h | Good |
(Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.)
Formylation of Indoles
Bredereck's reagent provides a convenient method for the C3-formylation of indoles, an important transformation in the synthesis of various biologically active compounds.
General Experimental Protocol: Formylation of Indole
Materials:
-
Indole
-
Bredereck's reagent
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Sodium hydroxide solution (e.g., 10% aqueous)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve indole (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Bredereck's Reagent: Add Bredereck's reagent (1.2 - 2.0 eq) to the indole solution at room temperature.
-
Reaction: Heat the reaction mixture (typically between 80-120°C) for several hours until the starting material is consumed, as monitored by TLC.
-
Work-up:
-
Cool the reaction mixture and pour it into a stirred solution of aqueous sodium hydroxide.
-
Continue stirring for 1-2 hours to ensure complete hydrolysis of the intermediate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: After filtration, remove the solvent under reduced pressure. The crude indole-3-carboxaldehyde can be purified by recrystallization or column chromatography.
N-Formylation of Amines
While primarily used for C-H formylation, Bredereck's reagent can also be employed for the N-formylation of primary and secondary amines to produce the corresponding formamides.
General Experimental Protocol: N-Formylation of Aniline
Materials:
-
Aniline
-
Bredereck's reagent
-
Anhydrous aprotic solvent (e.g., toluene or diethyl ether)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
Reaction Setup: Dissolve aniline (1.0 eq) in an anhydrous aprotic solvent under an inert atmosphere.
-
Addition of Bredereck's Reagent: Add Bredereck's reagent (1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent by rotary evaporation. The resulting crude formanilide can be purified by recrystallization or column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of formylation using Bredereck's reagent.
Caption: A typical experimental workflow for formylation.
References
The Role of N,N-Dimethylformamide Dimethyl Acetal in Pyridine Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) has emerged as a versatile and powerful reagent in synthetic organic chemistry, particularly in the construction of heterocyclic systems. Its ability to act as a one-carbon synthon and an aminomethylenating agent makes it an invaluable tool for the synthesis of a wide array of pyridine derivatives, which are core scaffolds in numerous pharmaceuticals and functional materials. This document provides detailed application notes and experimental protocols for the use of DMF-DMA in the synthesis of various pyridine derivatives, supported by quantitative data and visual diagrams of reaction pathways.
Synthesis of Pyridine Derivatives via Enaminone Intermediates
A primary application of DMF-DMA in pyridine synthesis involves its reaction with compounds containing an active methylene group, such as ketones, to form enaminone intermediates. These intermediates can then undergo cyclocondensation with a suitable nitrogen source to afford the target pyridine ring.
General Reaction Pathway
The reaction proceeds in two main steps:
-
Enaminone Formation: A ketone reacts with DMF-DMA, typically with heating, to form a β-dimethylamino enone. This reaction involves the nucleophilic attack of the enol or enolate of the ketone on DMF-DMA, followed by the elimination of two molecules of methanol.
-
Cyclocondensation: The resulting enaminone is then reacted with a compound containing an active methylene group and an amino group (e.g., cyanoacetamide, malononitrile) in the presence of a base to yield the polysubstituted pyridine.
A general workflow for this synthesis is outlined below.
Caption: General workflow for pyridine synthesis via an enaminone intermediate.
Experimental Protocol: Synthesis of Polysubstituted Pyridines from Benzoylacetone[1]
This protocol describes the synthesis of a polysubstituted pyridine derivative starting from benzoylacetone.
Step 1: Synthesis of the Enaminone Intermediate
-
A mixture of benzoylacetone (0.01 mol) and DMF-DMA (0.012 mol) in 20 mL of dry xylene is refluxed for 3 hours.
-
The solvent is removed under reduced pressure.
-
The resulting residue is triturated with petroleum ether.
-
The solid product (the enaminone) is collected by filtration and used in the next step without further purification.
Step 2: Synthesis of the Pyridine Derivative
-
A solution of the enaminone from Step 1 (0.01 mol) and cyanothioacetamide (0.01 mol) in 30 mL of dimethylformamide (DMF) is treated with a catalytic amount of piperidine.
-
The reaction mixture is refluxed for 5 hours.
-
The mixture is then cooled to room temperature and poured into an ice-water mixture.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure polysubstituted pyridine derivative.
Quantitative Data
The yields of polysubstituted pyridines can vary depending on the starting materials. The following table summarizes the yields for the reaction of the enaminone derived from benzoylacetone with different active methylene compounds.[1]
| Starting Ketone | Active Methylene Compound | Solvent | Base | Yield (%) |
| Benzoylacetone | Cyanothioacetamide | DMF | Piperidine | 85 |
| Benzoylacetone | Cyanoacetamide | DMF | Piperidine | 82 |
| Benzoylacetone | Malononitrile Dimer Anion | DMF | - | 78 |
| Benzoylacetone | Cyanoacetamide | Ethanol | Piperidine | 75 |
Three-Component Cascade Reaction for 2-Aminopyridine Derivatives
DMF-DMA can also be employed in multi-component reactions to construct complex pyridine scaffolds in a single step. A notable example is the three-component reaction of 1,1-enediamines, DMF-DMA, and 1,3-dicarbonyl compounds.[2][3]
General Reaction Pathway
This cascade reaction involves the initial reaction of the 1,3-dicarbonyl compound with DMF-DMA to form an electrophilic intermediate. This intermediate then reacts with the 1,1-enediamine, leading to a series of cyclization and elimination steps to furnish the highly substituted 2-aminopyridine derivative.
Caption: Three-component synthesis of 2-aminopyridines.
Experimental Protocol: Synthesis of Functionalized 2-Aminopyridines[2]
-
A mixture of the 1,1-enediamine (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), DMF-DMA (1.5 mmol), and Cs₂CO₃ (0.05 mmol) in 8 mL of 1,4-dioxane is prepared in a reaction vessel.
-
The mixture is stirred and refluxed for approximately 5 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the desired 2-aminopyridine derivative.
Quantitative Data
This method provides good to excellent yields for a variety of substrates. The table below showcases the yields for the reaction of different 1,1-enediamines and 1,3-dicarbonyl compounds with DMF-DMA.[2][3]
| 1,1-Enediamine Substituent (R) | 1,3-Dicarbonyl Compound | Yield (%) |
| Phenyl | Acetylacetone | 92 |
| 4-Methylphenyl | Acetylacetone | 90 |
| 4-Chlorophenyl | Acetylacetone | 88 |
| Phenyl | Benzoylacetone | 85 |
| 4-Methylphenyl | Ethyl acetoacetate | 78 |
| Phenyl | Diethyl malonate | 74 |
Synthesis of Pyridines from Malononitrile Dimer
DMF-DMA is also instrumental in the synthesis of pyridine derivatives starting from malononitrile dimer. The reaction pathway can be controlled by the stoichiometry of DMF-DMA.[4][5][6]
Reaction with a Stoichiometric Amount of DMF-DMA
When malononitrile dimer is treated with one mole of DMF-DMA, a condensation reaction occurs on the active methylene group to form an intermediate that can be cyclized to a pyridine derivative.
Reaction with Excess DMF-DMA
Using two moles of DMF-DMA with malononitrile dimer leads to the formation of an amidine by reaction with both the amino and the active methylene groups.[4] This amidine is a versatile intermediate for the synthesis of various nitrogen-containing heterocycles, including pyridines.[4][5]
Experimental Protocol: Synthesis of 4-Alkoxypyridine Derivatives[4]
-
A mixture of malononitrile dimer (0.01 mol) and DMF-DMA (0.02 mol) is heated in dry dioxane.
-
The resulting amidine intermediate is then treated with a sodium alkoxide solution (prepared from sodium metal and the corresponding alcohol).
-
The reaction mixture is refluxed, leading to the formation of the 4-alkoxy-5-cyano-pyridine-2(1H)-one-3-carboxylic acid amide.
-
The product is isolated by acidification and filtration.
The proposed mechanism involves the attack of the alkoxide on the intermediate, followed by cyclization and elimination of dimethylamine.
Caption: Synthesis of 4-alkoxypyridines from malononitrile dimer.
Conclusion
N,N-Dimethylformamide dimethyl acetal is a highly effective reagent for the synthesis of a diverse range of pyridine derivatives. Its reactivity with active methylene compounds and amino groups allows for the construction of simple to complex polysubstituted pyridines through various reaction pathways, including enaminone formation and multi-component cascade reactions. The protocols and data presented herein provide a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the exploration of novel pyridine-based chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]
- 6. researchgate.net [researchgate.net]
Application Notes: Dimethoxymethanamine in the Preparation of Pyrimidine and Purine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxymethanamine, also known as N,N-Dimethylformamide dimethyl acetal (DMF-DMA), is a highly versatile and reactive reagent in organic synthesis.[1][2] Its utility stems from its dual functionality: it serves as a potent methylating agent and, more importantly for heterocyclic chemistry, as a one-carbon (C1) synthon.[3] DMF-DMA readily reacts with compounds possessing active methylene or methyl groups to generate enamines, and with primary amines to form amidines.[3] These intermediates are pivotal in the construction of a wide array of heterocyclic systems, including the biologically significant pyrimidine and purine scaffolds, which are core components of nucleic acids and numerous therapeutic agents.[3][4]
This document provides detailed application notes and experimental protocols for the use of DMF-DMA in the synthesis of pyrimidine and purine analogs.
Synthesis of Pyrimidine Analogs
Application Note
The synthesis of substituted pyrimidines using DMF-DMA is a well-established method. The general strategy involves the reaction of DMF-DMA with a compound containing an active methylene group (e.g., a group positioned between two electron-withdrawing functionalities). This reaction forms a highly reactive enamine or enaminone intermediate. This intermediate can then undergo cyclocondensation with a suitable N-C-N synthon, such as an amidine, guanidine, or urea, to construct the pyrimidine ring.
A prominent example is the reaction of DMF-DMA with malononitrile dimer. In this process, DMF-DMA reacts with both the active methylene and the amino group of the malononitrile dimer to form a key amidine intermediate.[4] This intermediate can subsequently be cyclized with various amines to yield highly functionalized pyrimidine derivatives.[4]
Experimental Workflow: Pyrimidine Synthesis via Malononitrile Dimer
Quantitative Data: Synthesis of Pyrimidine Derivatives
| Starting Material | Reagent 2 | Solvent | Conditions | Yield (%) | Reference |
| Malononitrile Dimer | 4-Nitroaniline | Dioxane | Reflux | Not specified | [4] |
| Malononitrile Dimer | 4-Methylaniline | Dioxane | Reflux | Not specified | [4] |
| Ketones | NH4OAc | None | 100 °C, 12 h | 55-88% | [5] |
Experimental Protocol: Synthesis of a Polysubstituted Pyrimidine (Representative)
This protocol is based on the reaction of malononitrile dimer with DMF-DMA, followed by cyclization with an aromatic amine, as described in the literature.[4]
Materials:
-
Malononitrile dimer (1.32 g, 10 mmol)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.64 mL, 20 mmol)
-
4-Nitroaniline (1.38 g, 10 mmol)
-
Dry Dioxane (50 mL)
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
Procedure:
-
Formation of the Amidine Intermediate:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve malononitrile dimer (10 mmol) in dry dioxane (30 mL).
-
Add DMF-DMA (20 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Allow the mixture to cool to room temperature. The solvent is then typically removed under reduced pressure to yield the crude amidine intermediate (Structure 11 in the cited literature).[4] This intermediate can be used in the next step with or without further purification.
-
-
Cyclization to the Pyrimidine Derivative:
-
To the flask containing the crude amidine intermediate, add 4-nitroaniline (10 mmol) and ethanol (20 mL).
-
Heat the mixture to reflux for 4 hours.
-
After cooling, the solid product that precipitates is collected by filtration.
-
The collected solid is washed with cold ethanol and then dried to afford the final pyrimidine product.
-
Synthesis of Purine Analogs
Application Note
The application of DMF-DMA for the de novo synthesis of the purine ring system is not well-documented in the surveyed scientific literature. The classical and most widely used method for constructing the purine ring is the Traube synthesis, which typically employs formic acid or triethyl orthoformate to provide the final carbon atom for the closure of the imidazole portion of the purine scaffold.
However, based on the established reactivity of DMF-DMA as a C1 synthon for forming heterocyclic rings, a hypothetical pathway can be proposed. Theoretically, DMF-DMA could react with a suitable 5-aminoimidazole derivative, such as 5-aminoimidazole-4-carboxamide (AICA), to effect the ring closure and form the purine core. In this proposed reaction, DMF-DMA would react with the C5-amino group and the N1 of the imidazole ring to introduce the C8 atom and form the six-membered pyrimidine portion of the purine. This would represent a novel approach to purine synthesis.
Hypothetical Experimental Workflow: Purine Synthesis via Aminoimidazole Cyclization
Proposed Experimental Protocol: Synthesis of Hypoxanthine (Hypothetical)
Disclaimer: This protocol is hypothetical and based on the known chemical reactivity of DMF-DMA. It has not been validated against a specific literature procedure for this transformation and would require optimization.
Materials:
-
5-Aminoimidazole-4-carboxamide (AICA)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or xylene)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, suspend 5-aminoimidazole-4-carboxamide (1 equivalent) in a high-boiling solvent such as DMF.
-
Add N,N-Dimethylformamide dimethyl acetal (1.1 to 1.5 equivalents) to the suspension.
-
-
Cyclization Reaction:
-
Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and maintain for several hours (e.g., 8-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The reaction is expected to proceed via the formation of an N-dimethylaminomethylene intermediate at the 5-amino position, followed by heat-induced intramolecular cyclization with the elimination of dimethylamine and methanol to form the purine ring.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product could then be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to isolate the desired purine analog (hypoxanthine).
-
Conclusion
This compound (DMF-DMA) is a proven and effective reagent for the synthesis of a variety of substituted pyrimidines, offering a reliable pathway through reactive enamine intermediates. While its use in the de novo synthesis of purines is not currently established in the literature, its chemical properties suggest a potential, unexplored application for the cyclization of imidazole precursors. The protocols and workflows provided herein serve as a practical guide for researchers utilizing DMF-DMA for pyrimidine synthesis and as a conceptual framework for exploring novel synthetic routes to purine analogs.
References
- 1. Introduction to NN Dimethylformamide Dimethyl acetal - LISKON [liskonchem.com]
- 2. N,N-Dimethylformamide dimethyl acetal for synthesis | 4637-24-5 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. 5-Aminoimidazole-4-carboxamide-1-β-d-ribofuranoside alleviated carbon tetrachloride-induced acute hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dimethoxymethanamine in Natural Product Total Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Dimethoxymethanamine, commonly known as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and its more reactive counterpart, Bredereck's reagent (tert-butoxybis(dimethylamino)methane), are highly versatile C1 building blocks in organic synthesis. Their ability to react with acidic C-H bonds to form enamines and enaminones makes them invaluable tools for the construction of complex molecular architectures, particularly in the total synthesis of natural products. This document provides detailed application notes and experimental protocols for the use of these reagents in the synthesis of notable bioactive natural products.
Total Synthesis of Lophocladine A and B
Lophocladine A and B are marine alkaloids isolated from the red alga Lophocladia sp. They exhibit interesting biological activities, including cytotoxicity against cancer cell lines. The total synthesis of these 2,7-naphthyridine alkaloids showcases the efficiency of Bredereck's reagent in constructing the core heterocyclic scaffold.
Application Note:
In the total synthesis of Lophocladine A and B, Bredereck's reagent serves as a key reactant in a one-pot reaction to construct the pyridone ring of the 2,7-naphthyridine core.[1][2][3] It reacts with the active methylene group of 4-benzylpyridine-3-carbonitrile to form an enamine intermediate, which then undergoes cyclization to yield the target natural products. This strategy provides a convergent and efficient route to these bioactive alkaloids.
Key Reaction Workflow:
Caption: One-pot synthesis of Lophocladine A and B.
Experimental Protocol: Synthesis of Lophocladine A and B
Materials:
-
4-Benzylpyridine-3-carbonitrile
-
Bredereck's reagent (tert-butoxybis(dimethylamino)methane)
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Ammonium acetate
-
Anhydrous toluene
Procedure:
-
A solution of 4-benzylpyridine-3-carbonitrile (1.0 eq) in anhydrous toluene is treated with Bredereck's reagent (1.2 eq).
-
The reaction mixture is heated at reflux for 4 hours.
-
The solvent is removed under reduced pressure to yield the crude enamine intermediate.
-
For Lophocladine A: The crude intermediate is dissolved in glacial acetic acid, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated at 100 °C for 2 hours.
-
For Lophocladine B: The crude intermediate is heated with an excess of ammonium acetate at 150 °C for 2 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure Lophocladine A or Lophocladine B.
Quantitative Data:
| Product | Starting Material | Reagent | Yield |
| Lophocladine A | 4-Benzylpyridine-3-carbonitrile | Bredereck's Reagent, HOAc, H2SO4 | 65% |
| Lophocladine B | 4-Benzylpyridine-3-carbonitrile | Bredereck's Reagent, NH4OAc | 72% |
Total Synthesis of (-)-Gloeosporone
(-)-Gloeosporone is a macrocyclic natural product that exhibits antifungal and germination-inhibiting properties. The total synthesis of this macrolide has been accomplished by several groups, with some strategies employing Bredereck's reagent for a key chemical transformation.
Application Note:
In an efficient total synthesis of (-)-gloeosporone, Bredereck's reagent is utilized to introduce an exocyclic enamine functionality to a macrocyclic ketone.[4] This enamine then serves as a precursor for the installation of a ketone group through oxidative cleavage. This two-step sequence is a mild and effective method for the α-functionalization of the macrocycle.
Key Reaction Workflow:
Caption: Synthesis of α-diketone precursor for (-)-gloeosporone.
Experimental Protocol: Enamine Formation and Oxidative Cleavage
Materials:
-
Macrocyclic ketone precursor
-
Bredereck's reagent (tert-butoxybis(dimethylamino)methane)
-
Anhydrous toluene
-
Ozone or Rose Bengal (for singlet oxygen generation)
-
Dichloromethane
-
Methanol
Procedure for Enamine Formation:
-
To a solution of the macrocyclic ketone (1.0 eq) in anhydrous toluene is added Bredereck's reagent (1.5 eq).
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
The solvent and excess reagent are removed under reduced pressure to give the crude enamine, which is used in the next step without further purification.
Procedure for Oxidative Cleavage (Ozonolysis):
-
The crude enamine is dissolved in a mixture of dichloromethane and methanol at -78 °C.
-
A stream of ozone is bubbled through the solution until a blue color persists.
-
The solution is then purged with nitrogen to remove excess ozone.
-
Dimethyl sulfide (DMS) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the α-diketone precursor.
Quantitative Data:
| Step | Starting Material | Reagent | Yield |
| Enamine Formation | Macrocyclic Ketone | Bredereck's Reagent | >95% (crude) |
| Oxidative Cleavage | Exocyclic Enamine | O3, then DMS | 85% (over 2 steps) |
Formal Synthesis of Quinine
Quinine is a historically significant antimalarial drug. Its complex structure has made it a benchmark target for total synthesis. While not a direct application in the final steps, Bredereck's reagent has been employed in formal syntheses to construct key intermediates.
Application Note:
Logical Relationship of Synthesis Strategy:
Caption: General approach to quinoline synthesis using Bredereck's reagent.
Conclusion
This compound and Bredereck's reagent are powerful and versatile reagents in the field of natural product total synthesis. Their ability to act as C1 synthons for the formation of enamines and enaminones provides efficient pathways for the construction of complex heterocyclic systems and for the functionalization of carbon frameworks. The examples of Lophocladine A and B, and (-)-Gloeosporone highlight the strategic importance of these reagents in modern synthetic chemistry. The detailed protocols provided herein offer a practical guide for researchers in the application of these valuable synthetic tools.
References
- 1. First total synthesis of the 2,7-naphthyridine alkaloids lophocladine a and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First total synthesis of the 2,7-naphthyridine alkaloids lophocladine a and B. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of Gloeosporone by Jamison [organic-chemistry.org]
Application Notes and Protocols for Dimethoxymethanamine as an Amine Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to prevent undesirable side reactions and ensure the precise assembly of amino acid sequences.[1][2][3][4] The ideal protecting group should be easy to introduce and remove, stable under coupling conditions, and orthogonal to other protecting groups used for amino acid side chains.[1] While the tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are the current mainstays in solid-phase peptide synthesis (SPPS), the exploration of alternative protecting groups remains a key area of research for synthesizing complex and modified peptides.[4][5]
This document explores the use of dimethoxymethanamine, also known as N,N-dimethylformamide dimethyl acetal (DMF-DMA), for the formation of a dimethylaminomethylene (DMAM) protecting group for the α-amino function of amino acids. This approach offers a potential alternative to traditional methods, with deprotection achievable under mild acidic or reductive conditions.
Chemical Principle
This compound reacts with primary amines, such as the α-amino group of an amino acid, to form a stable N,N-dimethylformamidine (amidine) derivative. This reaction effectively masks the nucleophilicity of the amine, preventing its participation in unwanted side reactions during peptide coupling.
The resulting DMAM-protected amino acid can then be used in subsequent peptide coupling reactions. The protecting group is later removed to expose the N-terminal amine for the next coupling step.
Data Summary
Quantitative data on the use of the DMAM group in routine peptide synthesis is not extensively available in peer-reviewed literature. However, based on analogous reactions and the known chemistry of formamidines, the following table summarizes the expected performance characteristics and conditions.
| Parameter | Condition / Value | Citation |
| Protection Reaction Time | Typically 1-4 hours | N/A |
| Protection Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | N/A |
| Protection Temperature | Room Temperature to 50°C | N/A |
| Expected Protection Yield | > 90% | N/A |
| Deprotection Reagent 1 | 2% Hydrazine in DMF | [6] |
| Deprotection Time (Hydrazine) | 3 x 3 minutes | [6] |
| Deprotection Reagent 2 | Imidazolium triflate (IMT) or 1-hydroxybenztriazole (HOBt) in an organic solvent | [7] |
| Deprotection Time (Acid) | Rapid | [7] |
| Deprotection Reagent 3 | Zinc Chloride in aqueous solution | [8] |
| Deprotection Time (Lewis Acid) | Varies, typically several hours | [8] |
Experimental Protocols
Protocol 1: Protection of an Amino Acid with this compound (General Procedure)
This protocol describes a general method for the formation of the N,N-dimethylaminomethylene (DMAM) protecting group on a free amino acid.
Materials:
-
Amino acid
-
This compound (N,N-dimethylformamide dimethyl acetal)
-
Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Dissolve the amino acid (1 equivalent) in anhydrous DMF or DCM in a round-bottom flask.
-
Add this compound (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting amino acid is consumed.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude DMAM-protected amino acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.
Protocol 2: Deprotection of the DMAM Group
The removal of the DMAM group can be achieved under several conditions. The choice of method will depend on the desired orthogonality with other protecting groups present in the peptide.
Method A: Mild Acidic Cleavage
This method is based on the lability of formamidine groups to mild acids and is potentially orthogonal to acid-labile side-chain protecting groups like Boc if carefully controlled.
Materials:
-
DMAM-protected peptide-resin
-
1-Hydroxybenztriazole (HOBt) or Imidazolium triflate (IMT)
-
Anhydrous Dichloromethane (DCM) and/or N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the DMAM-protected peptide-resin in DCM.
-
Prepare a solution of HOBt or IMT (e.g., 0.5 M) in a suitable solvent mixture (e.g., DCM/DMF).
-
Add the deprotection solution to the resin and agitate at room temperature.
-
Monitor the deprotection using a qualitative test such as the Kaiser test on a small sample of resin beads.
-
Once the deprotection is complete (typically 30-60 minutes), drain the reaction vessel.
-
Wash the resin thoroughly with DCM and DMF to remove the deprotection reagents and byproducts.
-
The resin is now ready for the subsequent amino acid coupling step.
Method B: Hydrazine-Mediated Cleavage
This method is effective but not orthogonal to the Fmoc group, which is also cleaved by hydrazine.[6] Therefore, this approach would be more suitable in a Boc-based synthesis strategy or for the final deprotection of a DMAM-protected side chain.
Materials:
-
DMAM-protected peptide-resin
-
Hydrazine monohydrate
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Add the hydrazine solution to the peptide-resin.
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the reaction vessel.
-
Repeat the hydrazine treatment two more times.
-
Wash the resin thoroughly with DMF.
Signaling Pathways and Logical Relationships
The decision-making process for choosing a protecting group strategy in peptide synthesis is critical for success. The following diagram illustrates the logical relationship for the application of the DMAM protecting group in the context of standard peptide synthesis strategies.
Conclusion and Future Perspectives
The use of this compound to form a DMAM protecting group for amines presents an intriguing alternative for peptide synthesis. The primary advantages lie in the mild conditions for its introduction and the potential for mild acidic or reductive cleavage, which could offer orthogonality to existing protecting group schemes. However, the lack of extensive studies on its application in solid-phase peptide synthesis means that further research is required to fully validate its utility. Key areas for future investigation include a thorough evaluation of its stability during peptide coupling, optimization of deprotection conditions for orthogonality, and assessment of racemization during activation of DMAM-protected amino acids. For research and drug development professionals, the DMAM group could be a valuable tool for the synthesis of peptides where traditional protecting groups are problematic, but its adoption will require careful validation for each specific application.
References
- 1. biosynth.com [biosynth.com]
- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. peptide.com [peptide.com]
- 7. Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for GC-MS Derivatization of Amino Acids with N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of amino acids by Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for their quantification in various matrices. However, due to the low volatility and polar nature of amino acids, a derivatization step is essential to convert them into more volatile and thermally stable compounds suitable for GC analysis.[1] One such derivatization reagent is N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
This application note provides a detailed protocol for the derivatization of amino acids using DMF-DMA and their subsequent analysis by GC-MS. The method is advantageous as it is a relatively simple, single-step procedure that preserves the chirality of the amino acids, making it suitable for enantiomeric separation and analysis.
Principle and Reaction Mechanism
DMF-DMA reacts with the active hydrogens on the functional groups of amino acids, primarily the amino (-NH2) and carboxyl (-COOH) groups, and any side-chain functional groups (e.g., -OH on serine). The reaction involves the formation of a more volatile and less polar derivative. The derivatization of the carboxylic acid group proceeds through the formation of a methyl ester, while the amino group is converted to a dimethylaminomethylene derivative.
The general reaction for the derivatization of an amino acid with DMF-DMA is illustrated below with L-Alanine as an example.
Caption: Reaction mechanism of L-Alanine with DMF-DMA.
Experimental Protocols
This section provides a detailed methodology for the derivatization of amino acids with DMF-DMA and their analysis by GC-MS.
Materials and Reagents
-
Amino Acid Standards: A standard mixture of amino acids (e.g., 100 µM each in 0.1 N HCl).
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Reagent grade.
-
Solvent: Acetonitrile or Pyridine (Anhydrous, GC grade).
-
Inert Gas: Nitrogen or Argon.
-
GC Vials: 2 mL amber glass vials with PTFE-lined caps.
Derivatization Protocol
-
Sample Preparation: Pipette a known volume (e.g., 100 µL) of the amino acid standard solution into a GC vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or using a vacuum concentrator. It is crucial to ensure the sample is completely dry as moisture can interfere with the derivatization reaction.
-
Derivatization Reaction:
-
Add 100 µL of DMF-DMA to the dried sample.
-
Add 100 µL of acetonitrile or pyridine to the vial.
-
Seal the vial tightly with the PTFE-lined cap.
-
Vortex the mixture for 30 seconds to ensure complete dissolution of the amino acids.
-
-
Incubation: Heat the vial at 60-80°C for 15-30 minutes in a heating block or oven. The optimal temperature and time may vary slightly for different amino acids and should be optimized for the specific application.
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
GC-MS Parameters
The following are suggested starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and column.
| Parameter | Value |
| Gas Chromatograph | |
| Column | Chiral column (e.g., Chirasil-Dex) or a standard non-polar column (e.g., DB-5MS) |
| Column Dimensions | 10-30 m length x 0.25 mm I.D. x 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Injection Volume | 1 µL |
| Injector Temperature | 250-280°C |
| Oven Program | Initial temp 70°C, hold for 2 min, ramp at 4-10°C/min to 170-280°C, hold for 5-10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Range | m/z 50-550 |
| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) for quantitative analysis |
A "short optimized" GC program has been reported to detect amino acids from glycine to tyrosine in less than 6 minutes.[2]
Data Presentation
Table 1: Expected Analytical Performance for DMF-DMA Derivatized Amino Acids
| Amino Acid | Expected Retention Time (min) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) | Linearity (R²) |
| Alanine | Data not available | Data not available | Data not available | Data not available |
| Glycine | Data not available | Data not available | Data not available | Data not available |
| Valine | Data not available | Data not available | Data not available | Data not available |
| Leucine | Data not available | Data not available | Data not available | Data not available |
| Isoleucine | Data not available | Data not available | Data not available | Data not available |
| Proline | Data not available | Data not available | Data not available | Data not available |
| Phenylalanine | Data not available | Data not available | Data not available | Data not available |
| Tryptophan | Data not available | Data not available | Data not available | Data not available |
| Serine | Data not available | Data not available | Data not available | Data not available |
| Threonine | Data not available | Data not available | Data not available | Data not available |
| Cysteine | Data not available | Data not available | Data not available | Data not available |
| Methionine | Data not available | Data not available | Data not available | Data not available |
| Aspartic Acid | Data not available | Data not available | Data not available | Data not available |
| Glutamic Acid | Data not available | Data not available | Data not available | Data not available |
| Asparagine | Data not available | Data not available | Data not available | Data not available |
| Glutamine | Data not available | Data not available | Data not available | Data not available |
| Lysine | Data not available | Data not available | Data not available | Data not available |
| Arginine | Data not available | Data not available | Data not available | Data not available |
| Histidine | Data not available | Data not available | Data not available | Data not available |
| Tyrosine | Data not available | Data not available | Data not available | Data not available |
Note: The successful derivatization of 31 different amino acids with DMF-DMA has been reported, indicating a broad applicability of this method.[2][3]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Experimental workflow for GC-MS analysis of amino acids.
Troubleshooting and Considerations
-
Incomplete Derivatization: Ensure the sample is completely dry before adding the derivatization reagents. The presence of water can significantly reduce the derivatization efficiency.
-
Peak Tailing: This may be due to active sites in the GC liner or column. Using a deactivated liner and a high-quality capillary column is recommended.
-
Sample Matrix Effects: For complex biological samples, a sample clean-up step (e.g., solid-phase extraction) may be necessary prior to derivatization to remove interfering substances.
-
pH of the Sample: The pH of the sample can influence the derivatization yield. A pH above 8 can inhibit the derivatization of the carboxylic acid group.
Conclusion
The derivatization of amino acids with N,N-Dimethylformamide dimethyl acetal is a straightforward and effective method for their analysis by GC-MS. This approach offers good volatility for a wide range of amino acids while preserving their stereochemistry. By following the detailed protocol and optimizing the GC-MS parameters, researchers can achieve reliable and sensitive quantification of amino acids in various applications, from metabolic studies to pharmaceutical research.
References
Application Notes and Protocols for the Synthesis of α-Aminophosphonates Utilizing Dimethoxymethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for a novel approach to the synthesis of α-aminophosphonates, employing dimethoxymethanamine, also known as N,N-dimethylformamide dimethyl acetal (DMF-DMA), as a key reagent. This methodology offers a potential alternative to the traditional Kabachnik-Fields and Pudovik reactions, leveraging the unique reactivity of DMF-DMA.
Introduction
α-Aminophosphonates are a class of organophosphorus compounds that are recognized as structural analogues of α-amino acids. They exhibit a wide range of biological activities and have garnered significant interest in medicinal chemistry and drug development as potential enzyme inhibitors, haptens for catalytic antibodies, and pharmacogens. The synthesis of these molecules is of paramount importance. While the Kabachnik-Fields reaction is a well-established three-component condensation method, this document explores a novel strategy utilizing this compound.
Proposed Synthetic Pathway
The proposed synthesis leverages the reactivity of this compound to act as a one-carbon source and an activating agent. The reaction is hypothesized to proceed via a three-component reaction between an amine, this compound, and a dialkyl phosphite.
The proposed mechanism involves the initial reaction of the amine with this compound to form a highly reactive aminal intermediate. This intermediate is in equilibrium with a formamidinium ion. The dialkyl phosphite then acts as a nucleophile, attacking the electrophilic carbon of the formamidinium ion to form the α-aminophosphonate product.
Caption: Proposed reaction pathway for the synthesis of α-aminophosphonates using this compound.
Application Notes
This novel synthetic route may offer several advantages over traditional methods:
-
Milder Reaction Conditions: The high reactivity of this compound may allow the reaction to proceed under milder conditions, avoiding the need for high temperatures or harsh catalysts.
-
Alternative Substrate Scope: This method may be amenable to a different range of amine and phosphite substrates that are not well-suited for the conventional Kabachnik-Fields reaction.
-
Simplified Workup: The potential for catalyst-free conditions could simplify the purification process of the final product.
Experimental Protocols
General Protocol for the Synthesis of α-Aminophosphonates using this compound
This protocol provides a general procedure that can be optimized for specific substrates.
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
Dialkyl phosphite (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and the anhydrous solvent.
-
Stir the solution at room temperature and add this compound (1.1 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the dialkyl phosphite (1.0 eq) to the reaction mixture.
-
The reaction can be monitored by Thin Layer Chromatography (TLC) to determine completion. The reaction time may vary depending on the substrates used.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Safety Precautions:
-
This compound is flammable and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
All glassware should be properly dried to avoid decomposition of the reagents.
Data Presentation
The following table structure is recommended for summarizing the quantitative data from the synthesis of various α-aminophosphonate derivatives using this method.
| Entry | Amine (R-NH2) | Dialkyl Phosphite ((R'O)2P(O)H) | Solvent | Time (h) | Yield (%) |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| ... |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of α-aminophosphonates using the proposed protocol.
Caption: General experimental workflow for the synthesis of α-aminophosphonates.
Application Notes and Protocols: Synthesis of Indole-Based Compounds Using Dimethoxymethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of indole-based compounds utilizing N,N-Dimethylformamide dimethyl acetal (DMF-DMA), also known as Dimethoxymethanamine. This reagent serves as a versatile building block in two primary applications for indole synthesis: the Leimgruber-Batcho indole synthesis and the Vilsmeier-Haack formylation of indoles. The resulting indole structures are scaffolds of significant interest in medicinal chemistry due to their broad range of biological activities.
Application Note 1: Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a highly efficient method for preparing indoles from o-nitrotoluenes. The key first step involves the condensation of the o-nitrotoluene with DMF-DMA to form an enamine, which is subsequently reduced and cyclized to yield the indole ring system. This method is particularly advantageous for the synthesis of indoles unsubstituted at the 2 and 3 positions and allows for a wide variety of substituents on the benzene ring.[1][2]
Experimental Protocol: One-Pot Synthesis of Substituted Indoles
This one-pot protocol is an efficient variation of the Leimgruber-Batcho synthesis, eliminating the need to isolate the intermediate enamine.[3][4]
Materials:
-
Substituted o-nitrotoluene (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)
-
Pyrrolidine (5.0 eq)
-
Dioxane (solvent)
-
85% Hydrazine hydrate (10.0 eq)
-
Ferric chloride hexahydrate (catalyst)
-
Dichloromethane or Acetone (for washing)
-
Magnetic stirrer, three-necked flask, condenser
Procedure:
-
To a 100 mL three-necked flask equipped with a magnetic stir bar and a condenser, add the o-nitrotoluene (4 mmol), DMF-DMA (4.8 mmol), and pyrrolidine (20 mmol) in dioxane.
-
Heat the mixture to reflux and monitor the reaction by TLC until the o-nitrotoluene is consumed.
-
Cool the reaction mixture to 45 °C.
-
Add ferric chloride hexahydrate (200 mg) and then slowly add 85% hydrazine hydrate (10 equiv).
-
Stir the reaction mixture at 45 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the catalyst and wash it thoroughly with dichloromethane or acetone (5 x 10 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted indole.
Data Presentation: Leimgruber-Batcho Synthesis of Substituted Indoles
The following table summarizes the reaction conditions and yields for the one-pot synthesis of various substituted indoles from o-nitrotoluenes.
| Entry | Substrate (o-nitrotoluene derivative) | Product (Indole derivative) | Yield (%) | Reference |
| 1 | 4-Chloro-2-nitrotoluene | 5-Chloroindole | 92 | [3] |
| 2 | 2-Nitrotoluene | Indole | 85 | [3] |
| 3 | 4-Methyl-2-nitrotoluene | 5-Methylindole | 88 | [3] |
| 4 | 5-Methoxy-2-nitrotoluene | 6-Methoxyindole | 82 | [3] |
| 5 | 2,4-Dinitrotoluene | 5-Nitroindole | 75 | [5] |
| 6 | Methyl 2-methyl-3-nitrobenzoate | Methyl indole-4-carboxylate | 73 | [5] |
Visualizations: Leimgruber-Batcho Indole Synthesis
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Batcho–Leimgruber indole synthesis | Semantic Scholar [semanticscholar.org]
- 3. journalijar.com [journalijar.com]
- 4. Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles [journalijar.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols: N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) Mediated Synthesis of Quinazoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1] These scaffolds are integral to the development of therapeutic agents with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. A versatile and efficient method for the synthesis of the quinazoline core involves the use of N,N-Dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a C1 synthon, reacting with appropriately substituted anilines to form key intermediates that can be cyclized to afford the quinazoline ring system.[2] This methodology, often enhanced by microwave irradiation, provides a rapid and high-yielding route to a variety of substituted quinazoline derivatives.[3][4]
This document provides detailed application notes and experimental protocols for the DMF-DMA mediated synthesis of quinazoline derivatives, with a focus on their role as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt and EGFR pathways.
I. General Reaction Scheme
The DMF-DMA mediated synthesis of quinazolines typically proceeds in a two-step, one-pot fashion. The first step involves the reaction of a substituted 2-aminobenzonitrile with DMF-DMA to form an N'-(2-cyanoaryl)-N,N-dimethylformamidine intermediate. This intermediate is then cyclized with an appropriate amine, often an aniline derivative, in the presence of an acid catalyst such as acetic acid, to yield the final 4-aminoquinazoline derivative.
Reaction Workflow:
Caption: General workflow for the two-step, one-pot synthesis of quinazoline derivatives.
II. Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 6-Nitro-4-(3-bromophenylamino)quinazoline
This protocol is adapted from the work of Tsou et al. and provides a method for the synthesis of a substituted quinazoline derivative using microwave irradiation.[3]
Materials:
-
5-Nitroanthranilonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
3-Bromoaniline
-
Glacial Acetic Acid
-
Microwave reactor
Procedure:
Step 1: Formation of N'-(2-cyano-4-nitrophenyl)-N,N-dimethylimidoformamide
-
In a microwave-safe reaction vessel, combine 5-nitroanthranilonitrile (1.0 eq) and DMF-DMA (used as both reactant and solvent).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 105 °C for 15 minutes.
-
After cooling, the resulting intermediate, N'-(2-cyano-4-nitrophenyl)-N,N-dimethylimidoformamide, can be used in the next step without further purification.
Step 2: Cyclization to form 6-Nitro-4-(3-bromophenylamino)quinazoline
-
To the crude intermediate from Step 1, add 3-bromoaniline (1.0 eq) and glacial acetic acid.
-
Seal the reaction vessel and irradiate in the microwave reactor at 118 °C for 20 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated and purified by standard techniques such as recrystallization or column chromatography.
Protocol 2: Synthesis of Thiazolo[5,4-f]quinazoline-2-carbonitriles
This protocol describes the synthesis of a more complex, fused quinazoline system, also utilizing microwave-assisted synthesis.[4]
Materials:
-
6-Aminobenzo[d]thiazole-2,7-dicarbonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Substituted Aniline (e.g., aniline, chloroaniline)
-
Glacial Acetic Acid
-
Microwave reactor
Procedure:
Step 1: Formation of (E)-N'-(2,7-dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide
-
In a microwave-safe vessel, dissolve 6-aminobenzo[d]thiazole-2,7-dicarbonitrile (1.0 eq) in DMF.
-
Add DMF-DMA (1.0 eq) to the solution.
-
Seal the vessel and heat the mixture under microwave irradiation at 70 °C for 2 minutes.
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude intermediate.
Step 2: Cyclization to form Thiazolo[5,4-f]quinazoline-2-carbonitriles
-
To the crude intermediate, add the desired substituted aniline (1.5 eq) and glacial acetic acid.
-
Seal the vessel and subject the mixture to microwave irradiation at 118 °C. The reaction time will vary depending on the aniline used (typically 2-45 minutes).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and isolate the product by precipitation or extraction, followed by purification via column chromatography or recrystallization.
III. Data Presentation
The following tables summarize typical yields for the synthesis of various quinazoline derivatives using DMF-DMA.
Table 1: Synthesis of Thiazolo[5,4-f]quinazoline-2-carbonitriles [4]
| Aniline Derivative | Reaction Time (min) | Yield (%) |
| Aniline | 2 | 99 |
| 4-Chloroaniline | 45 | 95 |
| 3,4-Dichloroaniline | 30 | 70 |
| 4-Methoxyaniline | 10 | 77 |
Table 2: Synthesis of 4-(Dimethylamino)quinazolines [5]
| Starting Quinazolin-4(3H)-one | Yield (%) |
| 2-Phenylquinazolin-4(3H)-one | 85 |
| 2-(4-Chlorophenyl)quinazolin-4(3H)-one | 89 |
| 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 82 |
| 2-Methylquinazolin-4(3H)-one | 60 |
Characterization Data:
The synthesized compounds are typically characterized by spectroscopic methods. Representative data is provided below. The full spectrogram data for a series of quinazoline derivatives can be found in the cited literature.[6][7]
Table 3: Representative Spectroscopic Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
| Representative Quinazoline | Signals in the aromatic region (7-9 ppm), signals corresponding to substituents. | Signals in the aromatic region (110-160 ppm), signals for the quinazoline core carbons, and substituent carbons. | Molecular ion peak corresponding to the calculated mass. |
IV. Application in Targeting Signaling Pathways
Quinazoline derivatives are potent inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in cancer.
A. PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[8] Its aberrant activation is a hallmark of many cancers. Several quinazoline-based compounds have been developed as inhibitors of PI3K.[9][10][11]
Caption: Inhibition of the PI3K/Akt signaling pathway by quinazoline derivatives.
B. EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[2] Overexpression or mutation of EGFR is common in various cancers, making it a prime target for cancer therapy. Quinazoline-based tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib are approved drugs that target EGFR.[12]
Caption: Mechanism of action of quinazoline-based EGFR tyrosine kinase inhibitors.
V. Conclusion
The N,N-Dimethylformamide dimethyl acetal (DMF-DMA) mediated synthesis of quinazoline derivatives represents a robust and efficient strategy for accessing a wide array of biologically active molecules. The protocols outlined in this document, particularly those employing microwave assistance, offer researchers a rapid and high-yielding approach to these valuable scaffolds. The demonstrated activity of quinazoline derivatives as inhibitors of critical signaling pathways like PI3K/Akt and EGFR underscores their importance in modern drug discovery and development. These application notes and protocols provide a solid foundation for researchers to explore the synthesis and therapeutic potential of this important class of heterocyclic compounds.
References
- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes : Oriental Journal of Chemistry [orientjchem.org]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-(Dimethylamino)quinazoline via Direct Amination of Quinazolin-4(3H)-one Using N,N-Dimethylformamide as a Nitrogen Source at Room Temperature [organic-chemistry.org]
- 6. The spectrogram data of quinazoline derivatives containing a dithioacetal moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 9. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wisdomlib.org [wisdomlib.org]
Application Notes and Protocols: Dimethoxymethanamine as a Reagent for the Methylation of Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylformamide dimethyl acetal (DMF-DMA), also known as dimethoxymethanamine, is a versatile and highly reactive reagent in organic synthesis. It serves as a valuable one-carbon (C1) building block and a methylating agent.[1] A primary application of DMF-DMA is the formylation of active methylene and methyl groups to generate enamine or enaminone intermediates. These intermediates are pivotal in the synthesis of a wide array of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and drug development.[2][3] Furthermore, the enaminone intermediates can be subsequently hydrogenated to achieve α-methylation of ketones, providing a convenient route to these important structural motifs.[4]
Bredereck's reagent, tert-butoxy-bis(dimethylamino)methane, exhibits similar reactivity to DMF-DMA and is often used for the formylation of CH₂- and NH₂-acidic compounds, including ketones, lactams, and lactones, frequently providing excellent yields.[5][6] In instances where the acidity of the substrate is a limiting factor, Bredereck's reagent can be more effective than DMF-DMA due to the formation of the stronger base, tert-butoxide, during the reaction.[6]
These reagents offer a powerful tool for the derivatization of active methylene compounds, enabling the synthesis of complex molecules with potential biological activity.
Applications
The reaction of this compound and its analogues with active methylene compounds opens a gateway to a diverse range of valuable chemical entities:
-
Synthesis of Heterocycles: The primary application lies in the formation of enaminone intermediates, which are versatile precursors for a variety of heterocyclic systems.
-
Pyrazoles: Cyclization of enaminones with hydrazine and its derivatives provides a straightforward route to substituted pyrazoles, a common motif in pharmaceuticals.[7][8]
-
Pyridines: Enaminones can be reacted with various reagents, such as active methylene compounds in the presence of ammonium acetate, to construct substituted pyridine rings.[9][10]
-
Pyrimidines: Condensation of enaminones with amidines, urea, or thiourea is a common strategy for the synthesis of pyrimidine derivatives.[11][12]
-
-
α-Methylation of Ketones: A two-step sequence involving the formation of an enaminone from a ketone and DMF-DMA, followed by catalytic hydrogenation, affords the corresponding α-methylated ketone. This method provides a regioselective approach to methylation.[4]
-
Intermediate for Multi-component Reactions: Enaminones derived from active methylene compounds are stable and can be used as key building blocks in multi-component reactions to build molecular complexity in a single step.[13]
-
Synthesis of Biologically Active Molecules: The resulting heterocycles and methylated compounds are often evaluated for a wide range of biological activities, including as potential anti-malarial, anti-cancer, and anti-inflammatory agents.[11]
Data Presentation
Reaction of this compound (DMF-DMA) with Active Methylene Compounds
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| Cyclohexane-1,3-dione | DMF-DMA | None | Room Temp | 1 | 95 | [14] |
| Phenylacetone | DMF-DMA | Xylene | Reflux | - | - | [15] |
| Malononitrile Dimer | DMF-DMA (1:1) | Dioxane | Room Temp | 24 | 87 | [16] |
| Diethyl 2-cyano-3-methylpent-2-endioate | DMF-DMA | Xylene | Reflux | 5 | 68 | [17] |
| Acetyl Compounds | DMF-DMA | Oil Bath | - | 8 | 65-78 | [14] |
| 2-Methyl-4-pyrones | DMF-DMA | DMF-DMA | - | - | - | [18] |
Synthesis of Heterocycles from Enaminones
| Enaminone from | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Citation |
| Phenylacetone | Hydrazine Hydrate | Ethanol | Reflux | - | Pyrazole | - | [15] |
| Phenylacetone | Phenylhydrazine | Ethanol | Reflux | - | Pyrazole | - | [15] |
| Various Ketones | Hydrazine Hydrochloride | Ethanol/THF | Reflux | 0.08 | Pyrazole | - | [19] |
| Various Enaminoketones | Active Methylene Compound, NH₄OAc | Acetic Acid | Reflux | 3 | Pyridine | - | [9] |
| Malononitrile Dimer | 4-Nitroaniline | Xylene | Reflux | 2 | Pyrimidine | 73 | [16] |
| Phenylacetone | Guanidine | - | - | - | Pyrimidine | - | [15] |
α-Methylation of Ketones via Enaminone Hydrogenation
| Ketone | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Product | Yield (%) | Citation |
| Various Ketones | Pd/C | Ethanol | 1 (H₂) | Room Temp | α-Methyl Ketone | High | [20] |
| Various Ketones | Cobalt-phosphine complexes | - | - | - | α-Methyl Ketone | - | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Enaminones from Active Methylene Compounds using DMF-DMA
-
To a solution or suspension of the active methylene compound (1.0 equiv) in a suitable solvent (e.g., xylene, toluene, or neat), add N,N-dimethylformamide dimethyl acetal (1.1-2.0 equiv).[17][21]
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.[21]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no solid forms, remove the solvent under reduced pressure.
-
The crude enaminone can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[14][17]
Protocol 2: General Procedure for the Synthesis of Pyrazoles from Enaminones
-
Dissolve the enaminone (1.0 equiv) in a suitable solvent, such as ethanol.[15][19]
-
Add hydrazine hydrate or a substituted hydrazine (1.0-1.2 equiv).[19]
-
Reflux the reaction mixture for the required time (typically a few hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.
-
The crude pyrazole can be purified by recrystallization or column chromatography.[19]
Protocol 3: General Procedure for the Synthesis of Pyridines from Enaminones
-
To a solution of the enaminone (1.0 equiv) in glacial acetic acid, add an active methylene compound (1.0 equiv) and ammonium acetate (1.0-2.0 equiv).[9]
-
Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and reduce the solvent volume under vacuum.
-
The resulting solid is collected by filtration and can be purified by recrystallization from ethanol.[9]
Protocol 4: α-Methylation of Ketones via Enaminone Hydrogenation
-
Step 1: Enaminone Synthesis: Synthesize the enaminone from the desired ketone and DMF-DMA following Protocol 1.
-
Step 2: Hydrogenation: a. Dissolve the purified enaminone in a suitable solvent, such as ethanol.[20] b. Add a hydrogenation catalyst, typically 10% Palladium on carbon (Pd/C).[20] c. Place the reaction mixture under a hydrogen atmosphere (e.g., a balloon or a Parr hydrogenator) at a pressure of 1-10 bar.[20] d. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS). e. Filter the reaction mixture through a pad of Celite to remove the catalyst. f. Concentrate the filtrate under reduced pressure to obtain the crude α-methylated ketone, which can be further purified by distillation or column chromatography.
Mandatory Visualization
Reaction Mechanism: Formation of Enaminone from an Active Methylene Compound
Caption: Mechanism of enaminone formation from an active methylene compound.
Experimental Workflow: α-Methylation of a Ketone
Caption: Workflow for the two-step α-methylation of ketones.
Logical Relationship: Synthesis of Heterocycles from Enaminones
Caption: Synthetic routes to heterocycles from enaminone intermediates.
References
- 1. N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon | Semantic Scholar [semanticscholar.org]
- 2. Preparation Process of NN-Dimethylformamide Dimethyl Acetal - LISKON [liskonchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bredereck's reagent - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. revues.imist.ma [revues.imist.ma]
- 15. Scalable synthesis of enaminones utilizing Gold’s reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scirp.org [scirp.org]
- 17. beilstein-archives.org [beilstein-archives.org]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. organic chemistry - One-pot synthesis of pyrazole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 20. Upgrading furanic platforms to α-enaminones: tunable continuous flow hydrogenation of bio-based cyclopentenones - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00292B [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Formylation Reactions with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and efficiency of formylation reactions using N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA), also known as dimethoxymethanamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of formylation using DMF-DMA?
A1: DMF-DMA serves as an effective formylating agent due to the electrophilic nature of its central carbon atom.[1][2] The reaction typically proceeds via nucleophilic attack by a substrate on this carbon, followed by the elimination of methanol.[1] For compounds with active methylene or methyl groups, this results in the formation of enamines.[1][3] When reacting with primary amines, amidines are formed.[1][3]
Q2: What are the common substrates for formylation with DMF-DMA?
A2: DMF-DMA is versatile and reacts with a wide range of nucleophiles. Common substrates include:
-
Compounds with active methylene or methyl groups (e.g., β-diketones, esters, ketones).[1][4]
-
Carboxylic acids, phenols, and thiols (where it can also act as a methylating agent).[6]
Q3: What are the potential side reactions that can lower the yield?
A3: Several side reactions can compete with the desired formylation and reduce the overall yield:
-
Methylation: DMF-DMA is also a potent methylating agent, especially for functional groups like carboxylic acids, phenols, and thiols under certain conditions.[1][6]
-
Hydrolysis: The reagent is sensitive to moisture and can gradually decompose in the presence of water, which will reduce its effectiveness.[6]
-
Thermal Decomposition: At elevated temperatures near its boiling point (102-103 °C), DMF-DMA can undergo decarbonylation to produce dimethylamine and carbon monoxide.[7] Distillation and reactions at high temperatures should be conducted under reduced pressure.[7]
Q4: How should DMF-DMA be handled and stored to maintain its reactivity?
A4: To prevent degradation and ensure consistent results, DMF-DMA should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air.[8] It should be stored in a cool, dry place. If stored properly, avoiding moisture, acids, and high temperatures, the reagent can be kept almost indefinitely.[9]
Troubleshooting Guide
This section addresses specific issues that may arise during formylation reactions with DMF-DMA.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Degraded Reagent | Ensure the DMF-DMA is fresh and has been stored properly under an inert atmosphere to prevent hydrolysis.[6][8] Consider purifying the reagent by distillation under reduced pressure if degradation is suspected.[7] |
| Sub-optimal Reaction Temperature | Temperature is a critical parameter. The optimal temperature can vary significantly depending on the substrate. For some reactions, heating is required (e.g., 150-200 °C), while for others, lower temperatures (e.g., 15-30 °C) may provide a better yield by minimizing side reactions.[8] It is recommended to perform small-scale trials to determine the optimal temperature for your specific substrate. |
| Incorrect Solvent | The choice of solvent can influence reaction efficiency. Solvents like benzene, xylene, or even running the reaction neat (without solvent) are common.[8] The solvent should be anhydrous to prevent hydrolysis of the DMF-DMA. |
| Absence of a Catalyst | For less reactive substrates, the addition of a catalyst, such as an organic acid or base, can accelerate the reaction and improve the yield.[8] |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS). Some reactions may require extended periods to reach completion. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Troubleshooting Step |
| Competing Methylation | If your substrate has functional groups susceptible to methylation (e.g., -COOH, -OH, -SH), methylation can be a significant side reaction.[6] Running the reaction at a lower temperature may favor formylation over methylation. |
| Side reactions with the Substrate | The substrate itself may undergo side reactions under the reaction conditions. Analyze the byproducts to understand these pathways and adjust conditions (e.g., temperature, catalyst) accordingly. |
Data on Reaction Optimization
Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes data from a study on the synthesis of DMF-DMA, which illustrates the impact of temperature on product purity and yield. While this is for the synthesis of the reagent itself, the principle of temperature optimization is directly applicable to the formylation reactions where it is used.
Table 1: Effect of Reaction Temperature on DMF-DMA Purity and Yield
| Temperature (°C) | Purity (%) | Yield (%) |
| 15 | 88.21 | 81 |
| 20 | 89.45 | 83 |
| 25 | 90.13 | 85 |
| 30 | 91.13 | 86 |
| 35 | 89.98 | 83 |
| 40 | 88.76 | 80 |
Data from a study optimizing the synthesis of N,N-Dimethylformamide Dimethyl Acetal. The reaction was carried out for three hours.
As the data indicates, the yield and purity increased with temperature up to 30 °C, after which a decrease was observed. This highlights the importance of fine-tuning the reaction temperature for a specific chemical transformation.
Experimental Protocols
General Protocol for Formylation of an Active Methylene Compound
This protocol provides a general methodology for the formylation of a ketone to form an enaminone.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the active methylene compound (1 equivalent).
-
If using a solvent, add an appropriate anhydrous solvent (e.g., toluene, xylene). The reaction can also be run neat.
-
Place the flask under an inert atmosphere (e.g., nitrogen).[8]
-
-
Addition of Reagent:
-
Add N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) (typically 1.1 to 1.5 equivalents) to the reaction mixture.
-
-
Reaction Conditions:
-
Stir the reaction mixture at the desired temperature. The optimal temperature can range from room temperature to the reflux temperature of the solvent and should be determined empirically.
-
Monitor the progress of the reaction by TLC or GC analysis.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by standard methods such as crystallization or column chromatography on silica gel.[4]
-
Diagrams
Caption: General mechanism of amine formylation using DMF-DMA.
References
- 1. N,N-Dimethylformamide dimethyl acetal | 4637-24-5 | Benchchem [benchchem.com]
- 2. N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of N,N-Dimethylformamide dimethyl acetal_Chemicalbook [chemicalbook.com]
- 7. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 8. Preparation Process of NN-Dimethylformamide Dimethyl Acetal - LISKON [liskonchem.com]
- 9. sciencemadness.org [sciencemadness.org]
Technical Support Center: Troubleshooting Guide for Dimethoxymethanamine (DMF-DMA) in GC-MS Derivatization
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Dimethoxymethanamine (N,N-Dimethylformamide dimethyl acetal or DMF-DMA) for derivatization in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific problems that may arise during the derivatization process with this compound, presented in a question-and-answer format.
1. Incomplete Derivatization: Low or No Product Peak
Question: I am observing a very small or no peak for my derivatized analyte. What are the possible causes and how can I troubleshoot this?
Answer: Incomplete derivatization is a common issue that can stem from several factors. A systematic approach is crucial to identify and resolve the problem.[1]
Troubleshooting Steps:
-
Reagent Quality and Storage: Ensure the DMF-DMA reagent is fresh and has been stored under anhydrous conditions to prevent hydrolysis.[2] Opened reagents should be tightly sealed and stored in a dry environment.[2]
-
Reaction Conditions: The derivatization reaction is influenced by temperature, time, and reagent concentration. Optimization of these parameters is critical.[3][4]
-
Temperature: Increasing the reaction temperature can enhance the yield and shorten the reaction time.[5] However, excessively high temperatures can lead to sample degradation.[5] A typical starting point is 60-100°C.
-
Time: Reaction times can vary from minutes to hours depending on the analyte's reactivity.[3] Sterically hindered compounds may require longer reaction times.
-
Reagent Concentration: An excess of DMF-DMA is generally recommended to drive the reaction to completion. A molar ratio of at least 2:1 of the derivatizing agent to the active hydrogen in the analyte is a good starting point.
-
-
Sample Preparation: The sample must be completely dry before adding the derivatization reagent. The presence of water or protic solvents can significantly hinder the reaction or lead to reagent decomposition.[6]
-
Analyte Solubility: If the dried sample residue does not dissolve in the derivatization solvent (e.g., pyridine, acetonitrile), the reaction will not proceed efficiently.[7] Consider using a different solvent to dissolve the sample before adding DMF-DMA.[7]
-
pH of the Reaction Mixture: The pH can influence the derivatization of certain compounds, particularly carboxylic acids. A pH above 8 can inhibit the derivatization of carboxylic acids.[8]
2. Presence of Artifact Peaks or Byproducts
Question: My chromatogram shows several unexpected peaks after derivatization with DMF-DMA. How can I identify and minimize these artifacts?
Answer: Artifact peaks can originate from the derivatization reagent itself, its reaction with sample matrix components, or degradation of the analyte or its derivative.
Troubleshooting Steps:
-
Blank Analysis: Always run a "reagent blank" (solvent and DMF-DMA without the analyte) and a "method blank" (the entire sample preparation procedure without the analyte) to identify peaks originating from the reagent, solvent, or sample preparation steps.
-
Reagent Purity: Impurities in the DMF-DMA reagent can appear as artifact peaks. Using a high-purity reagent is recommended.
-
Side Reactions: DMF-DMA can react with various functional groups, and side reactions can lead to byproducts. For instance, it is known to degrade over time into dimethylformamide (DMF).[9]
-
Matrix Effects: Complex sample matrices can contain compounds that react with DMF-DMA, creating additional peaks.[4][6][10] Sample cleanup techniques like solid-phase extraction (SPE) can help minimize these interferences.
-
Thermal Degradation: Some derivatives may be thermally labile and degrade in the hot GC inlet, leading to artifact peaks. Try lowering the injector temperature to assess if the artifact peak intensity decreases.
Commonly Observed Byproducts:
| Byproduct Name | Potential Origin |
| Dimethylformamide (DMF) | Degradation of DMF-DMA[9] |
| Methanol | Byproduct of the derivatization reaction |
| N,N-dimethylamine | Potential impurity or degradation product |
3. Poor Peak Shape: Tailing or Fronting Peaks
Question: My analyte peak is showing significant tailing after derivatization with DMF-DMA. What could be the cause and how can I improve the peak shape?
Answer: Peak tailing is often indicative of active sites in the GC system that interact with the analyte derivative.[3][11][12]
Troubleshooting Steps:
-
GC System Inertness:
-
Inlet Liner: The inlet liner is a common source of activity. Use a deactivated liner and replace it regularly.
-
Column: Ensure the column is properly installed and that the front end is not contaminated. Trimming a small portion (e.g., 10-20 cm) from the front of the column can sometimes resolve the issue.
-
-
Incomplete Derivatization: As discussed in FAQ 1, incomplete derivatization can leave polar functional groups exposed, leading to interactions with the GC system and peak tailing. Re-optimize the derivatization conditions.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample.
-
Injection Temperature: An inappropriate injection temperature can affect peak shape. If the temperature is too low, the derivatized analyte may not volatilize efficiently, leading to tailing. Conversely, if it's too high, thermal degradation can occur.
4. Issues with Quantitative Analysis: Poor Reproducibility
Question: I am struggling with poor reproducibility in my quantitative analysis using DMF-DMA derivatization. What factors should I investigate?
Answer: Reproducibility issues in quantitative analysis often stem from inconsistencies in the sample preparation and derivatization steps.
Troubleshooting Steps:
-
Standardize the Protocol: Ensure every step of the derivatization protocol is performed consistently for all samples and standards, including reaction time, temperature, and reagent volumes. Automated derivatization methods can improve reproducibility.[13]
-
Internal Standard: Use an appropriate internal standard that is structurally similar to the analyte and undergoes the same derivatization reaction. This will help to correct for variations in derivatization efficiency and injection volume.
-
Derivative Stability: The stability of the derivatized analyte can vary.[14] Analyze the samples as soon as possible after derivatization, or conduct a stability study to determine the time window for reliable analysis. Derivatized samples often have a limited shelf life, for example, some TMS derivatives are stable for about 24 hours.[6]
-
Matrix Effects: As mentioned in FAQ 2, matrix components can suppress or enhance the analyte signal, leading to inaccurate and irreproducible results.[4][6][10] The use of matrix-matched calibration standards or standard addition can help to mitigate these effects.
Experimental Protocols
General Protocol for Derivatization of Amino Acids with DMF-DMA
This protocol provides a general starting point for the derivatization of amino acids. Optimization will likely be required for specific applications.
-
Sample Preparation:
-
Accurately weigh or measure the sample containing the amino acids.
-
Lyophilize the sample to complete dryness. It is crucial to remove all water.
-
-
Derivatization:
-
Add an appropriate volume of a solvent such as pyridine or acetonitrile to dissolve the dried sample.[7]
-
Add an excess of DMF-DMA to the sample solution.
-
Seal the reaction vial tightly.
-
Heat the mixture at a controlled temperature (e.g., 60-100°C) for a specific duration (e.g., 15-60 minutes).
-
-
GC-MS Analysis:
-
Cool the sample to room temperature.
-
Inject an appropriate volume of the derivatized sample into the GC-MS system.
-
Note: This is a generalized protocol. The optimal solvent, reagent volume, temperature, and time will depend on the specific amino acids being analyzed and the sample matrix.
Visualizing Experimental Workflows and Logical Relationships
Troubleshooting Workflow for Incomplete Derivatization
A logical workflow for troubleshooting incomplete derivatization.
General Derivatization and GC-MS Analysis Workflow
A simplified workflow for GC-MS analysis involving derivatization.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming Matrix Effects: GC Method Development for the Determination of Triethylamine and Dimethyl Sulfoxide in a Dru… [ouci.dntb.gov.ua]
- 6. uoguelph.ca [uoguelph.ca]
- 7. researchgate.net [researchgate.net]
- 8. Influence of pH and salts on DMF-DMA derivatization for future Space Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. weber.hu [weber.hu]
- 13. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions of Dimethoxymethanamine with Sterically Hindered Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of dimethoxymethanamine (also known as Bredereck's reagent) with sterically hindered amines to form formamidines.
Troubleshooting Guide
Reactions involving sterically hindered amines often present unique challenges. This guide addresses common issues encountered during the synthesis of formamidines from this compound and bulky amines.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Steric Hindrance: The bulky nature of the amine substrate can significantly slow down or prevent the reaction.[1] | - Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20°C. Monitor for product formation and potential decomposition. - Prolong Reaction Time: Extend the reaction time significantly. Reactions with hindered amines may require 24-48 hours or longer for completion. - Use a Higher Boiling Point Solvent: Solvents like DMF, DMAc, or toluene can allow for higher reaction temperatures. - Microwave Irradiation: Consider using microwave synthesis to accelerate the reaction. |
| Insufficient Reagent Reactivity | - Use a More Reactive Formylating Agent: If possible, consider alternatives to this compound, such as 1,1-diethoxy-N,N-dimethylmethanamine, which may exhibit different reactivity profiles.[2] - Acid Catalysis: The addition of a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) can facilitate the reaction by activating the this compound.[3] | |
| Formation of Side Products | Decomposition of Reagent or Product: At elevated temperatures, this compound or the formamidine product may decompose. | - Optimize Temperature: Find the minimum temperature required for a reasonable reaction rate to minimize decomposition. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Self-Condensation of Amine or Reagent | - Control Stoichiometry: Use a slight excess of the amine to ensure the complete consumption of the more reactive this compound. | |
| Difficult Product Isolation | High Polarity of Product: Formamidines can be polar and may be difficult to extract from polar aprotic solvents like DMF. | - Solvent Selection: If possible, use a less polar, higher-boiling solvent from which the product can be more easily precipitated or extracted. - Purification Technique: Consider column chromatography with a suitable solvent system or crystallization to isolate the pure product. |
| Inconsistent Results | Reagent Quality: The purity of this compound can affect reaction outcomes. | - Use Fresh or Purified Reagent: Ensure the this compound is of high purity and has been stored properly to prevent degradation. |
| Water Contamination: The presence of water can hydrolyze this compound. | - Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction of this compound with an amine?
A1: The reaction proceeds through a nucleophilic attack of the amine on the electrophilic carbon of this compound, followed by the elimination of two molecules of methanol to form the formamidine product.
Q2: Are there any catalysts that can improve the reaction with sterically hindered amines?
A2: Yes, acid catalysis can be beneficial. A catalytic amount of a mild acid like p-toluenesulfonic acid (p-TsOH) can protonate one of the methoxy groups of this compound, making it a better leaving group and thus increasing the electrophilicity of the central carbon atom. Some reactions may also benefit from Lewis acids, but screening is necessary.[3]
Q3: What are some suitable solvents for this reaction?
A3: The choice of solvent depends on the required reaction temperature and the solubility of the reactants. Common solvents include:
-
Toluene or Xylene: For higher temperatures and easier work-up.
-
N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc): Good for solubilizing a wide range of reactants but can make product isolation challenging.
-
Acetonitrile (ACN): A polar aprotic solvent with a moderate boiling point.
-
Neat (Solvent-free): In some cases, running the reaction neat by heating the two reactants together can be effective, especially if the amine is a liquid at the reaction temperature.[4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the starting materials and the appearance of the product spot/peak.
Q5: What are some alternative reagents for the formylation of sterically hindered amines?
A5: If this compound proves ineffective, consider the following alternatives:
-
1,1-Diethoxy-N,N-dimethylmethanamine: The ethoxy analogue may have different reactivity.[2]
-
Tris(dimethylamino)methane: Another highly reactive formylating agent.
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Formic acid with a dehydrating agent: A classical approach to formylation.
-
N,N-Dialkylformamides with a coupling agent: For example, using DMF with phenyl chloroformate.[5]
Experimental Protocols
General Procedure for the Reaction of this compound with a Sterically Hindered Amine:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the sterically hindered amine (1.0 eq.).
-
Add an appropriate anhydrous solvent (e.g., toluene, DMF) to dissolve the amine.
-
Add this compound (1.1 - 1.5 eq.) to the solution.
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If using a catalyst, add it at this stage (e.g., p-TsOH, 0.05 - 0.1 eq.).
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Heat the reaction mixture to the desired temperature (e.g., 80-140°C) and stir for the required time (monitor by TLC or LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Purify the crude product by an appropriate method (e.g., column chromatography, crystallization, or distillation).
Visualizations
Caption: A typical experimental workflow for the synthesis of formamidines from hindered amines.
Caption: A troubleshooting flowchart for addressing low conversion in formamidine synthesis.
References
- 1. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Acid-catalysed reactions of amines with dimethyl carbonate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Rapid and efficient synthesis of formamidines in a catalyst-free and solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethylformamide dimethyl acetal (DMF-DMA), also known as Dimethoxymethanamine.
Frequently Asked Questions (FAQs)
Q1: What is N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and what are its common applications?
A1: N,N-Dimethylformamide dimethyl acetal (CAS No. 4637-24-5) is a versatile reagent in organic synthesis.[1][2] It is primarily used as:
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A formylating agent for compounds with active methylene or methyl groups.[3]
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A methylating agent for carboxylic acids, phenols, and thiols.[3]
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A protecting group for amines and diols.[4]
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A reagent in the synthesis of heterocyclic compounds like pyridines and pyrimidines.[5]
Q2: What are the primary causes of DMF-DMA decomposition during a reaction?
A2: The primary cause of DMF-DMA decomposition is hydrolysis, which occurs in the presence of water or moisture.[6] It is also sensitive to heat and can decompose at elevated temperatures, particularly during distillation at atmospheric pressure.[6] Reactions with strong acids can also lead to its decomposition.
Q3: What are the signs of DMF-DMA decomposition?
A3: Decomposition of DMF-DMA can be indicated by:
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The formation of a precipitate or turbidity in the solution.
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A decrease in the expected yield of the desired product.
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The appearance of unexpected byproducts in analytical data (e.g., NMR, LC-MS), such as N,N-dimethylformamide (DMF) and methanol.
Q4: How should I properly store and handle DMF-DMA to prevent decomposition?
A4: To ensure the stability of DMF-DMA, it should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and direct sunlight.[4] It is crucial to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent exposure to moisture.[2] All handling should be performed in a fume hood, and appropriate personal protective equipment should be worn.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving DMF-DMA.
Issue 1: Low or No Product Yield in a Formylation or Methylation Reaction
| Possible Cause | Troubleshooting Step | Explanation |
| Decomposition of DMF-DMA due to moisture | Ensure all glassware is thoroughly dried (oven- or flame-dried) and cooled under an inert atmosphere before use. Use anhydrous solvents. Handle DMF-DMA under an inert atmosphere (e.g., using a Schlenk line or in a glovebox). | DMF-DMA readily hydrolyzes in the presence of water, which will consume the reagent and prevent it from participating in the desired reaction. |
| Reaction temperature is too low | Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or another appropriate analytical method. | While high temperatures can cause decomposition, some reactions require a certain activation energy to proceed at a reasonable rate. |
| Insufficient amount of DMF-DMA | Increase the molar equivalents of DMF-DMA used in the reaction. A common starting point is 1.1 to 1.5 equivalents. | If the substrate is not fully consumed, adding more DMF-DMA may drive the reaction to completion. |
| Incompatible solvent | Consult literature for similar reactions to ensure the chosen solvent is appropriate. Common solvents for DMF-DMA reactions include THF, DMF, and dioxane.[7] | The polarity and boiling point of the solvent can significantly impact the reaction rate and outcome. |
Issue 2: Formation of Multiple Unidentified Byproducts
| Possible Cause | Troubleshooting Step | Explanation |
| Thermal decomposition of DMF-DMA | If the reaction is run at a high temperature, try reducing the temperature and extending the reaction time. Monitor the reaction closely to find the optimal balance. | Excessive heat can lead to the breakdown of DMF-DMA into various smaller molecules, which can then react to form a complex mixture of byproducts. |
| Side reactions with the substrate or solvent | Analyze the byproducts to identify their structures. This can provide clues about unintended reaction pathways. Consider using a more inert solvent. | DMF-DMA is a highly reactive electrophile and may react with other functional groups on your substrate or with the solvent itself. |
| Presence of acidic impurities | Ensure the starting materials and solvent are free from acidic impurities. If necessary, purify the starting materials or use a non-acidic grade of solvent. | Acids can catalyze the decomposition of DMF-DMA and may also promote unwanted side reactions. |
Experimental Protocols
General Protocol for an Anhydrous Reaction Using DMF-DMA
This protocol outlines the essential steps for setting up a reaction under anhydrous conditions to prevent the decomposition of DMF-DMA.
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, condenser, dropping funnel, etc.).
-
Dry the glassware in an oven at >120 °C for at least 4 hours, or flame-dry under a vacuum.
-
Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry inert gas (nitrogen or argon).
-
-
Reagent and Solvent Preparation:
-
Use anhydrous solvents, either purchased directly or freshly distilled from an appropriate drying agent.
-
Ensure all solid reagents are dry. If necessary, dry them in a vacuum oven.
-
-
Reaction Setup:
-
Set up the reaction under a positive pressure of inert gas.
-
Add the solvent and substrate to the reaction flask via a syringe or cannula.
-
Add DMF-DMA to the reaction mixture dropwise using a syringe at the desired temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).
-
Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of sodium bicarbonate) if necessary, being mindful that this will hydrolyze any remaining DMF-DMA.
-
Visualizations
Diagram 1: Hydrolysis Decomposition Pathway of DMF-DMA
Caption: Acid-catalyzed hydrolysis of DMF-DMA.
Diagram 2: General Experimental Workflow for Using DMF-DMA
Caption: Workflow for anhydrous reactions with DMF-DMA.
References
- 1. Dimethylformamide dimethyl acetal | C5H13NO2 | CID 78373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation Process of NN-Dimethylformamide Dimethyl Acetal - LISKON [liskonchem.com]
- 3. N,N-Dimethylformamide dimethyl acetal | 4637-24-5 | Benchchem [benchchem.com]
- 4. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of N,N-Dimethylformamide dimethyl acetal_Chemicalbook [chemicalbook.com]
- 7. scirp.org [scirp.org]
Technical Support Center: Purification of Products from N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in purifying products from reaction mixtures involving N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of products from DMF-DMA reactions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty removing excess DMF-DMA | High boiling point and miscibility of DMF-DMA with many organic solvents. | 1. Aqueous Extraction: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) and wash repeatedly with water or brine.[1][2][3][4] For small amounts of DMF, 5 washes with a volume of water 5 times that of the DMF should be effective.[2][3] 2. LiCl Wash: A 5-10% aqueous lithium chloride solution can be more effective than water for removing residual DMF.[1][3][5] 3. Acid Wash: A dilute acid wash (e.g., 0.5 N HCl) can help remove basic impurities and residual DMF.[3][6] 4. Co-evaporation: Add toluene to the crude product and evaporate under reduced pressure. The toluene forms an azeotrope with DMF, facilitating its removal.[1] 5. High Vacuum: If the product is not volatile, applying a high vacuum can help remove residual DMF-DMA.[2][7] |
| Product is water-soluble, preventing aqueous extraction | The desired product has high polarity. | 1. Precipitation/Trituration: If the product is a solid, add an anti-solvent (a solvent in which the product is insoluble but DMF-DMA is soluble, e.g., diethyl ether, MTBE) to precipitate the product. The solid can then be filtered and washed.[1][4][8] 2. Reverse-Phase Chromatography: For highly polar compounds, reverse-phase HPLC can be an effective purification method, where DMF-DMA will elute in the solvent front.[7] 3. Lyophilization (Freeze-Drying): If you have access to the equipment, freeze-drying can be an excellent way to remove solvents without heating.[3][5][7] |
| Formation of emulsions during extractive workup | High concentration of polar solvents like DMF and potential for surfactants or polar byproducts. | 1. Add Brine: Wash the emulsion with a saturated aqueous solution of NaCl (brine) to break the emulsion.[1][8] 2. Centrifugation: For small-scale reactions, centrifuging the mixture can help separate the layers.[8] 3. Change Extraction Solvent: Using a less polar solvent for extraction might prevent emulsion formation. |
| Product contaminated with N,N-Dimethylformamide (DMF) | DMF is a common byproduct of reactions where DMF-DMA acts as a formylating or aminomethylenating agent.[9][10] | The same techniques used for removing excess DMF-DMA are effective for removing DMF, as they are both high-boiling, polar, water-miscible solvents. (See "Difficulty removing excess DMF-DMA" above). |
| Product contaminated with methanol or dimethylamine | These are common byproducts of DMF-DMA reactions.[9][11] | 1. Evaporation: Methanol is volatile and can often be removed by evaporation under reduced pressure. 2. Aqueous Wash: Both methanol and dimethylamine are highly water-soluble and can be removed by aqueous extraction. An acidic wash will effectively remove the basic dimethylamine. |
| Low product yield after purification | Product loss during aqueous washes due to some water solubility. Adsorption of the product onto silica gel during chromatography. | 1. Back-Extraction: If product loss to the aqueous layer is suspected, re-extract the aqueous washes with fresh organic solvent. 2. Minimize Washes: Use the minimum number of effective washes. 3. Alternative Chromatography: Consider using a different stationary phase (e.g., alumina, reverse-phase silica) or modifying the mobile phase to improve recovery from the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a DMF-DMA reaction that I need to remove?
A1: The most common byproducts depend on the specific reaction, but generally include N,N-dimethylformamide (DMF), methanol, and dimethylamine.[9][10][11] Excess, unreacted DMF-DMA may also be present.
Q2: How do I choose the best purification method for my product?
A2: The choice depends on the properties of your product and the impurities.
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Distillation is suitable for thermally stable, liquid products with a boiling point significantly different from DMF-DMA and other byproducts.[12][13]
-
Crystallization/Precipitation is ideal if your product is a solid and you can find a suitable solvent system where the product is insoluble but the impurities are soluble.[1][8][12]
-
Aqueous Extraction is the most common first step for water-insoluble products to remove water-soluble impurities like DMF, methanol, and dimethylamine.[3][4]
-
Column Chromatography is a versatile method for separating products from impurities with different polarities.[12] It can be used after an initial extractive workup.
Q3: My product seems to be degrading on silica gel. What can I do?
A3: Some compounds are sensitive to the acidic nature of silica gel. You can try neutralizing the silica gel by pre-treating it with a base like triethylamine in the eluent. Alternatively, use a different stationary phase such as alumina or consider non-chromatographic methods like distillation or crystallization.
Q4: What safety precautions should I take when working with DMF-DMA?
A4: DMF-DMA is a flammable liquid and is considered potentially toxic.[12][14] Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and keep it away from heat and open flames.[12]
Q5: Can I remove DMF-DMA without heating? My product is temperature-sensitive.
A5: Yes. Extensive aqueous extraction is the primary method.[3] For residual amounts, high-vacuum evaporation at room temperature (protecting the pump with a cold trap) is effective.[2][7] Co-evaporation with a lower-boiling solvent like toluene can also work at lower temperatures.[1] Lyophilization (freeze-drying) is another excellent option if the equipment is available.[3][5][7]
Q6: I see a lot of advice for removing DMF. Does this apply to DMF-DMA as well?
A6: Yes, the advice is highly relevant. DMF is a common byproduct of DMF-DMA reactions.[9][10] Both DMF and DMF-DMA are high-boiling, polar, water-miscible organic compounds. Therefore, the purification techniques used to remove DMF, such as aqueous washes (water, brine, LiCl), are also effective for removing unreacted DMF-DMA.[1][3][5]
Experimental Protocols
Protocol 1: General Extractive Workup for Water-Insoluble Products
This protocol is a standard procedure to remove DMF-DMA and its water-soluble byproducts from a reaction mixture when the desired product has low water solubility.
-
Cool the Reaction Mixture: Allow the reaction mixture to cool to room temperature.
-
Dilute with Organic Solvent: Dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or diethyl ether (Et₂O). A volume of 5-10 times the initial reaction volume is a good starting point.
-
Perform Aqueous Washes: Transfer the diluted mixture to a separatory funnel. Wash the organic layer with water. For every 5 mL of DMF-DMA/DMF in the reaction, use at least 5 x 10 mL of water for the washes.[3] Repeat the water wash 3-5 times.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and remove residual water from the organic layer.
-
Dry the Organic Layer: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter and Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Further Purification: The crude product can then be further purified by column chromatography, crystallization, or distillation as needed.
Protocol 2: Precipitation of a Solid Product
This protocol is useful when the desired product is a solid that is insoluble in a particular solvent in which DMF-DMA is soluble.
-
Cool the Reaction Mixture: Ensure the reaction mixture is at room temperature.
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Add Anti-Solvent: Slowly add an "anti-solvent" (e.g., cold water, diethyl ether, or a hydrocarbon solvent like hexane) to the stirred reaction mixture.[4] The product should begin to precipitate out of the solution.
-
Complete Precipitation: Continue adding the anti-solvent until no more precipitate is observed. Cooling the mixture in an ice bath can often improve the yield of the precipitate.
-
Isolate the Product: Collect the solid product by vacuum filtration.
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Wash the Product: Wash the filtered solid cake with a small amount of the cold anti-solvent to remove any remaining impurities.
-
Dry the Product: Dry the purified solid product under a high vacuum.
Visualizations
Caption: General purification workflows from a DMF-DMA reaction mixture.
Caption: Troubleshooting logic for removing residual DMF or DMF-DMA.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Workup [chem.rochester.edu]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. N,N-Dimethylformamide dimethyl acetal | 4637-24-5 | Benchchem [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]
- 13. DE2215954A1 - Process for the distillative preparation of dimethylformamide dimethyl acetal - Google Patents [patents.google.com]
- 14. N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) | High Quality Reagent Supplier [gunjalindustries.com]
Technical Support Center: Managing Moisture Sensitivity in Reactions with Dimethoxymethanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N-Dimethoxymethanamine (DMF-DMA). This guide provides troubleshooting advice and answers to frequently asked questions to help you successfully manage its moisture sensitivity in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your reactions with Dimethoxymethanamine, focusing on problems arising from its sensitivity to moisture.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of this compound: The primary cause of reaction failure is the decomposition of DMF-DMA by water.[1][2] This hydrolysis reaction consumes the reagent before it can participate in the desired transformation. | Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Use an inert atmosphere (Nitrogen or Argon) throughout the experiment.[1] Consider adding a moisture scavenger like molecular sieves (3Å) to the reaction mixture. |
| Inactive Reagent: The this compound may have degraded due to improper storage. Degradation can be indicated by turbidity or the formation of a precipitate.[1] | Use Fresh or Purified Reagent: It is recommended to use DMF-DMA immediately after opening a new bottle.[1] If the reagent is old or shows signs of decomposition, it should be purified by distillation under reduced pressure. | |
| Formation of Unexpected Byproducts | Side Reactions with Hydrolysis Products: The hydrolysis of this compound produces dimethylformamide (DMF) and methanol. These byproducts can act as nucleophiles or solvents, leading to unintended side reactions and reducing the yield of the desired product. | Minimize Water Content: Strict adherence to anhydrous techniques will minimize the formation of these interfering byproducts. |
| Over-alkylation or Other Side Reactions: Besides hydrolysis, other side reactions can occur.[1] | Optimize Reaction Conditions: To suppress side reactions, consider using bulky bases (e.g., DBU) to deprotonate intermediates without acting as nucleophiles and employ low temperatures (0–25°C) for kinetically controlled reactions.[1] | |
| Inconsistent Reaction Results | Variable Moisture Content: Inconsistent results across different batches of a reaction often point to varying levels of moisture contamination. | Standardize Anhydrous Procedures: Implement and consistently follow a standard operating procedure for all moisture-sensitive reactions. This includes standardized methods for drying glassware and solvents. |
| Reaction Fails to Initiate | Quenching by Water: Trace amounts of water can quench catalysts or reactive intermediates, preventing the reaction from starting. | Pre-dry Reaction Setup: Before adding reagents, assemble the glassware hot from the oven and flush with a dry inert gas to remove any adsorbed moisture. |
Frequently Asked Questions (FAQs)
Here are answers to some common questions about working with this compound.
Q1: How should I properly store this compound?
A1: this compound is sensitive to moisture and should be stored under a nitrogen atmosphere at a temperature of 2–8°C.[1] The container should be tightly sealed to prevent the ingress of moist air.
Q2: What are the visible signs of this compound degradation?
A2: Degradation of this compound due to moisture exposure can manifest as turbidity (cloudiness) or the formation of a precipitate in the liquid.[1]
Q3: What are the primary products of this compound hydrolysis?
A3: In the presence of water, this compound hydrolyzes to form N,N-dimethylformamide (DMF) and methanol.
Q4: How can these hydrolysis byproducts interfere with my reaction?
A4: Both DMF and methanol can be problematic. Methanol can act as a nucleophile, competing with your intended nucleophile and leading to undesired methylated byproducts. DMF can act as a polar solvent, potentially altering the reaction pathway or selectivity.
Q5: What is the best way to dry my solvents for a reaction with this compound?
A5: Solvents should be dried using appropriate drying agents. For example, DMF can be dried over molecular sieves.[1] It is crucial to use anhydrous solvents to prevent the decomposition of this compound.[1]
Q6: Can I use this compound in protic solvents?
A6: It is generally not recommended to use this compound in protic solvents like water or alcohols, as it will readily react with the solvent and decompose.
Q7: How can I monitor the progress of a reaction involving this compound?
A7: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or by analytical techniques such as 1H NMR or GC-MS to observe the consumption of starting materials and the formation of the product.[1] For example, in the formation of an enamino ester, the disappearance of the keto carbonyl peak in the 1H NMR spectrum (around δ 3.5–4.0 ppm) and the appearance of enamine signals (around δ 6.0–7.0 ppm) indicates reaction progress.[1]
Data Presentation
While specific quantitative data on the effect of moisture on every reaction type is extensive, the following table provides a conceptual summary of the expected impact of increasing water content on a typical reaction involving this compound, such as enamine synthesis.
| Water Content (ppm) | Expected Impact on Reaction Yield | Notes |
| < 50 | High Yield (>90%) | Ideal conditions. Minimal hydrolysis of DMF-DMA. |
| 50 - 200 | Moderate to High Yield (70-90%) | Some loss of DMF-DMA to hydrolysis may occur, leading to a slight decrease in yield. |
| 200 - 500 | Moderate Yield (40-70%) | Significant hydrolysis of DMF-DMA. Formation of byproducts (DMF, methanol) may start to interfere with the reaction. |
| > 500 | Low to No Yield (<40%) | Rapid hydrolysis of DMF-DMA is expected, leading to reaction failure. Significant side reactions from hydrolysis products are likely. |
Note: This table is a generalized representation. The actual tolerance to water will vary depending on the specific reaction, substrates, and conditions.
Experimental Protocols
Protocol 1: General Procedure for Setting up a Moisture-Sensitive Reaction with this compound
This protocol outlines the essential steps for establishing an anhydrous reaction environment.
-
Drying Glassware:
-
Thoroughly clean all glassware (reaction flask, condenser, addition funnel, etc.).
-
Dry the glassware in an oven at >120°C for at least 4 hours (overnight is recommended).
-
Alternatively, flame-dry the glassware under a stream of dry inert gas (Nitrogen or Argon).
-
-
Assembling the Apparatus:
-
Assemble the hot glassware quickly while flushing with a stream of dry inert gas.
-
Use a light coating of grease on ground glass joints to ensure a good seal.
-
Seal the apparatus with rubber septa.
-
-
Inert Atmosphere:
-
Connect the reaction apparatus to a manifold supplying dry inert gas. Use a bubbler to monitor the gas flow.
-
Purge the assembled apparatus with the inert gas for at least 10-15 minutes to displace any air and residual moisture.
-
-
Adding Reagents and Solvents:
-
Use anhydrous solvents that have been appropriately dried and stored.
-
Transfer liquid reagents, including this compound, using a dry syringe.
-
Add solid reagents under a positive pressure of inert gas.
-
Protocol 2: Purification of this compound by Distillation
If your this compound shows signs of decomposition, it can be purified by distillation.
-
Setup:
-
Assemble a distillation apparatus that has been rigorously dried as described in Protocol 1.
-
The distillation should be conducted under reduced pressure to avoid decomposition at high temperatures.
-
-
Procedure:
-
Transfer the this compound to the distillation flask under an inert atmosphere.
-
Slowly reduce the pressure to the desired level.
-
Gently heat the flask to initiate distillation.
-
Collect the fraction that distills at the correct boiling point and pressure.
-
Store the purified this compound under a nitrogen atmosphere at 2–8°C.
-
Visualizations
References
Technical Support Center: N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
Frequently Asked Questions (FAQs)
Q1: What is the correct way to quench a reaction containing unreacted DMF-DMA?
A1: Unreacted DMF-DMA is typically quenched by carefully adding water to the reaction mixture. DMF-DMA hydrolyzes in the presence of water to form N,N-dimethylformamide (DMF) and methanol. It is advisable to perform the quench at a reduced temperature (e.g., 0 °C) by slowly adding water or an aqueous solution to control any potential exotherm. For reactions sensitive to water, a dilute acid solution (e.g., 0.5 N HCl) can be used for quenching, provided the product is stable to acidic conditions.[1][2]
Q2: What are the byproducts of DMF-DMA hydrolysis during quenching?
A2: The primary byproducts of DMF-DMA hydrolysis are N,N-dimethylformamide (DMF) and methanol. The main challenge during workup is the removal of DMF, which is a high-boiling point, polar aprotic solvent.
Q3: My compound is sensitive to water. How can I work up my DMF-DMA reaction?
A3: If your compound is water-sensitive, it is best to remove the excess DMF-DMA and other volatile components under high vacuum. If a complete removal is not possible, an alternative is to precipitate the product by adding a non-polar solvent in which the product is insoluble, followed by filtration.
Q4: How do I effectively remove the N,N-dimethylformamide (DMF) byproduct from my reaction mixture?
A4: Removing DMF can be challenging due to its high boiling point and miscibility with many organic solvents and water. Several methods can be employed:
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Aqueous Extraction: This is the most common method. The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate, diethyl ether) and washed multiple times with water or brine.[1][3][4][5]
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Lithium Chloride (LiCl) Wash: Washing the organic layer with an aqueous solution of LiCl (e.g., 5-10%) can be more effective than water or brine alone in removing residual DMF.[1][3][6]
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Azeotropic Distillation: For less volatile products, DMF can be removed by azeotropic distillation with a solvent like toluene. The DMF-toluene azeotrope has a lower boiling point than DMF alone.[6]
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Precipitation/Crystallization: If your product is a solid, inducing precipitation or crystallization from the reaction mixture by adding an anti-solvent can leave the DMF in the mother liquor.
Troubleshooting Guides
Problem: An emulsion has formed during the aqueous workup.
Cause: Emulsions can form when using chlorinated solvents or when the reaction mixture contains fine solid particles.[7] The presence of DMF can also contribute to emulsion formation due to its miscibility with both aqueous and organic phases.[5]
Solutions:
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Patience: Allow the mixture to stand for some time (e.g., 30 minutes) to see if the layers separate on their own.[7]
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Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help break the emulsion.[7]
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Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can remove particulate matter that may be stabilizing the emulsion.[7]
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Change the Organic Solvent: If possible, try a different extraction solvent that has a lower tendency to form emulsions.
Problem: My product is water-soluble, and I am losing it during the aqueous wash to remove DMF.
Cause: The product has significant solubility in the aqueous phase, leading to low recovery during extraction.
Solutions:
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Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times with the organic solvent to recover the dissolved product.
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Salting Out: Saturate the aqueous layer with a salt like sodium chloride or ammonium sulfate before extraction. This can decrease the solubility of the organic product in the aqueous phase.
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Alternative DMF Removal: Avoid aqueous workup altogether. If the product is not volatile, remove DMF under high vacuum. Alternatively, consider precipitation of the product.
Problem: My product is temperature-sensitive, and I cannot use high temperatures to remove DMF.
Cause: The product degrades at the temperatures required for the evaporation of DMF.
Solutions:
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High Vacuum Distillation at Low Temperature: Use a high-vacuum pump to remove DMF at or below room temperature.
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Azeotropic Removal with Toluene at Reduced Pressure: Toluene forms an azeotrope with DMF, allowing for its removal at a lower temperature under reduced pressure.[6]
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Extensive Aqueous Washing: Rely on thorough and repeated aqueous washes (with water, brine, or LiCl solution) to remove the majority of the DMF without heating.
Data Presentation
| Method for DMF Removal | Typical Procedure | Advantages | Disadvantages |
| Aqueous Wash (Water/Brine) | Wash the organic layer with 5-10 volumes of water or brine, repeated 3-5 times.[1][3][4] | Simple, widely applicable. | May not remove all traces of DMF; can lead to product loss if the product is water-soluble. |
| Aqueous Wash (LiCl Solution) | Wash the organic layer with a 5-10% aqueous LiCl solution, repeated 2-3 times.[1][3][6] | More effective than water/brine for removing residual DMF. | LiCl can sometimes be difficult to remove from the product. |
| Azeotropic Distillation | Add toluene to the crude product and evaporate under reduced pressure. Repeat 2-3 times.[6] | Effective for removing the last traces of DMF. | Requires a product that is not volatile and is stable to the distillation conditions. |
| High Vacuum Evaporation | Evaporate DMF directly from the reaction mixture using a high-vacuum pump. | Avoids aqueous workup, suitable for water-sensitive compounds. | Requires a high-vacuum setup; product must be non-volatile. |
Experimental Protocols
Protocol 1: Standard Quenching and Workup Procedure
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
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Quenching: Slowly add deionized water dropwise with vigorous stirring. Monitor the temperature to ensure it does not rise significantly. Continue adding water until no further reaction is observed.
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Extraction: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 5-10 times the volume of DMF). Transfer the mixture to a separatory funnel.
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Washing: Wash the organic layer sequentially with:
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Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Workup for Temperature-Sensitive Compounds
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Cooling and Quenching: Follow steps 1 and 2 from Protocol 1.
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Extraction and Washing: Follow steps 3 and 4 from Protocol 1, ensuring all steps are performed at or below room temperature.
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Drying and Concentration: After drying the organic layer and filtering the drying agent, concentrate the solvent at low temperature using a rotary evaporator with a cooled water bath and a high-vacuum source.
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Azeotropic Removal of Residual DMF (Optional): If traces of DMF remain, add toluene to the crude product and re-concentrate under high vacuum at low temperature. Repeat this process 2-3 times.[6]
Mandatory Visualizations
Caption: Standard experimental workflow for quenching and workup of a DMF-DMA reaction.
Caption: Troubleshooting guide for the removal of DMF byproduct after initial workup.
References
Technical Support Center: Reactions with Dimethoxymethanamine and Electron-Rich Substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butoxybis(dimethylamino)methane, commonly known as Bredereck's reagent, and other related dialkoxy(dialkylamino)methanes in reactions with electron-rich substrates.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving dimethoxymethanamine and its analogs with electron-rich substrates such as indoles, pyrroles, and activated phenols.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Insufficient Basicity: The substrate may not be sufficiently acidic for deprotonation by the in-situ generated alkoxide. 2. Steric Hindrance: Bulky substituents on the substrate or reagent may hinder the reaction. 3. Low Reaction Temperature: The reaction may require thermal activation to proceed at an adequate rate. | 1. Switch to a More Potent Reagent: Bredereck's reagent (tert-butoxybis(dimethylamino)methane) generates a stronger base (tert-butoxide) than N,N-dimethylformamide dimethyl acetal (DMF-DMA) and may be more effective.[1] 2. Increase Reaction Temperature: Carefully increase the reaction temperature in increments. Reactions are often run at elevated temperatures (e.g., 75°C or higher). 3. Prolong Reaction Time: Extend the reaction time and monitor by TLC or LC-MS. Some reactions may require extended periods (e.g., 72 hours) for completion.[2] |
| Formation of an Unexpected Cyclic Product | Intramolecular Reaction: The substrate may possess another acidic proton (e.g., NH, OH, or another CH) that can react with the aminomethylenating agent, leading to an intramolecular cyclization.[3] | 1. Protecting Group Strategy: Protect the secondary reactive site with a suitable protecting group prior to the reaction. 2. Modify Reaction Conditions: Lowering the reaction temperature may favor the desired intermolecular reaction over the intramolecular cyclization. |
| Formation of a Stable Enamine Instead of the Expected Formylated Product | Incomplete Hydrolysis: The initially formed enamine is often stable and requires a separate hydrolysis step to yield the formylated product. | Acidic Workup: After the initial reaction, perform a mild acidic workup (e.g., with aqueous HCl or acetic acid) to hydrolyze the enamine intermediate to the desired aldehyde. |
| Complex Mixture of Products | 1. Reaction with Solvent: The reagent can react with weakly CH-acidic solvents like acetonitrile, especially at elevated temperatures.[3] 2. Multiple Reactive Sites: The substrate may have multiple sites of comparable reactivity, leading to a mixture of isomers. 3. Side Reactions: Dimerization or polymerization of the starting material or product may occur under the reaction conditions. | 1. Solvent Selection: Use inert, aprotic solvents such as toluene, benzene, or cyclohexane.[3] 2. Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and stoichiometry to favor the formation of the desired product. 3. Purification: Employ careful chromatographic techniques to isolate the desired product from the mixture. |
| Reagent Decomposition | Presence of Protic Impurities: Bredereck's reagent and similar compounds are sensitive to moisture and protic solvents.[3] | Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using Bredereck's reagent over other formylating agents like Vilsmeier-Haack reagent or DMF-DMA?
A1: Bredereck's reagent (tert-butoxybis(dimethylamino)methane) offers the significant advantage of generating a strong base, tert-butoxide, in situ. This makes it particularly effective for the formylation of less acidic C-H and N-H bonds where reagents like DMF-DMA, which generate the weaker base methoxide, may fail or give low yields.[1]
Q2: My indole substrate has both an active N-H and a C3-H. Which site is more likely to react with this compound?
A2: Both sites are potential points of reaction. The N-H proton is generally more acidic and may react first. However, the C3 position of indoles is highly nucleophilic and readily undergoes electrophilic substitution. The reaction outcome can be influenced by the specific indole substrate and the reaction conditions. It is not uncommon to observe reaction at both sites or the formation of dimeric products.
Q3: I observe the formation of a dimeric by-product that appears to be two indole units linked by a methylene bridge. What is the likely cause?
A3: This is a common side reaction, especially with electron-rich indoles. The initially formed electrophilic intermediate can be trapped by a second molecule of the starting indole, leading to the formation of a diindolylmethane derivative.
Q4: Can I use protic solvents like ethanol or methanol for my reaction with Bredereck's reagent?
A4: No, protic solvents should be strictly avoided. Bredereck's reagent and its analogs react with protic solvents, leading to their decomposition and inactivation.[3] It is crucial to use anhydrous, aprotic solvents such as toluene, benzene, or cyclohexane.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Enamine Formation with Bredereck's Reagent
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Methylterephthalonitrile | Bredereck's Reagent | DMF | 75 | 72 | (E)-2-((2-(dimethylamino)vinyl)-5-cyanobenzonitrile | 95 | [2] |
| 5-Nitrobenzonitrile | Bredereck's Reagent | DMF | - | - | (E)-2-(2-(dimethylamino)vinyl)-5-nitrobenzonitrile | 91 | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Aminomethylenation of an Activated Methylene Compound
This protocol is a representative example for the reaction of an electron-rich substrate with Bredereck's reagent to form an enamine, which can be a stable final product or an intermediate for subsequent formylation.
Materials:
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Electron-rich substrate (e.g., a substituted indole or pyrrole)
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tert-Butoxybis(dimethylamino)methane (Bredereck's reagent)
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Anhydrous toluene (or other suitable aprotic solvent)
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Inert gas (Nitrogen or Argon)
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Standard laboratory glassware (round-bottom flask, condenser, etc.)
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Heating and stirring apparatus
Procedure:
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Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere of nitrogen or argon.
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Charging the Flask: The electron-rich substrate (1.0 eq.) is dissolved in anhydrous toluene.
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Addition of Reagent: Bredereck's reagent (1.1 - 2.0 eq.) is added to the solution via syringe.
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Reaction: The reaction mixture is heated to the desired temperature (typically between 80-110°C) and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel or recrystallization to yield the pure enamine product.
Note: For conversion to the formylated product, the crude enamine can be subjected to a mild acidic workup (e.g., stirring with a mixture of THF and 1M HCl, or silica gel in dichloromethane) prior to purification.
Visualizations
Caption: General reaction pathways with this compound.
Caption: Troubleshooting workflow for unexpected reactions.
References
Technical Support Center: Monitoring N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in effectively monitoring the progress of your N,N-Dimethylformamide dimethyl acetal (DMF-DMA) mediated reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to monitor the progress of a DMF-DMA mediated reaction?
A1: The most common and effective methods for monitoring DMF-DMA mediated reactions are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction, the nature of the reactants and products, and the equipment available.
Q2: How does DMF-DMA work in a reaction?
A2: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a versatile reagent that can act as a formylating agent, a methylating agent, and a dehydrating agent. Its primary role in many reactions is to react with active methylene or methyl groups to form enamines or with primary amines to form amidines.[1] The reaction proceeds through the formation of a highly electrophilic iminium ion.[1]
Q3: What are the common byproducts in a DMF-DMA reaction that might interfere with monitoring?
A3: DMF-DMA can decompose, especially in the presence of moisture or acid, to produce dimethylamine and methanol. These byproducts can sometimes be observed in analytical monitoring and should not be mistaken for reaction products.
Q4: How can I tell if my DMF-DMA reagent has degraded?
A4: Degradation of DMF-DMA can be checked by 1H NMR spectroscopy. Fresh DMF-DMA should show a sharp singlet for the N,N-dimethyl group and a singlet for the methoxy groups. The presence of significant amounts of dimethylamine (a broad singlet that can exchange with D2O) and methanol (a singlet around 3.3-3.5 ppm) may indicate degradation.
Reaction Monitoring Workflow
The general workflow for monitoring a DMF-DMA mediated reaction involves careful sample preparation and analysis at different time points to track the consumption of starting materials and the formation of the product.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Monitoring
TLC is a quick and convenient method for monitoring the progress of many organic reactions.
Experimental Protocol: TLC Analysis
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Prepare the TLC plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.
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Spot the plate:
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Lane 1 (Starting Material - SM): A dilute solution of your starting material.
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Lane 2 (Co-spot): Spot the starting material, then, on top of the same spot, apply the reaction mixture.
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Lane 3 (Reaction Mixture - RXN): A sample taken directly from your reaction.
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Develop the plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the baseline.
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Visualize the plate: After the solvent front has reached near the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and/or by using a chemical stain (e.g., potassium permanganate or iodine).
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Interpret the results: The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Troubleshooting TLC Issues
| Problem | Possible Cause | Solution |
| Streaking or Smearing of Spots | Reaction solvent (DMF) is smearing the plate. | After spotting the TLC plate, place it under high vacuum for a few minutes to evaporate the DMF before developing.[2] |
| Sample is too concentrated. | Dilute the reaction mixture sample before spotting. | |
| The compound is highly polar or acidic/basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent. | |
| Starting Material and Product have Similar Rf Values | The chosen solvent system is not optimal for separation. | Experiment with different solvent systems by varying the ratio of polar to non-polar solvents. A co-spot is crucial here to see if the spots are truly identical. |
| No Spots are Visible | The compounds are not UV-active. | Use a chemical stain for visualization (e.g., potassium permanganate, iodine). |
| The sample is too dilute. | Concentrate the sample before spotting or spot multiple times in the same location, allowing the solvent to dry between applications. | |
| Reaction Appears Complete on TLC, but Yield is Low | The product may have decomposed on the silica gel plate. | Run a 2D TLC to check for stability. Spot the reaction mixture in one corner, develop the plate, rotate it 90 degrees, and develop it again in the same solvent system. If the product is stable, it will appear on the diagonal. Decomposition will result in spots off the diagonal.[2] |
Quantitative Data Example: Synthesis of β-dimethylamino-4-nitrostyrene
| Compound | Solvent System (Ethyl Acetate:Hexane) | Approximate Rf Value |
| 4-Nitrophenylacetic Acid (Starting Material) | 3:7 | 0.4 |
| β-dimethylamino-4-nitrostyrene (Product) | 3:7 | 0.6 |
Gas Chromatography-Mass Spectrometry (GC-MS) Monitoring
GC-MS is a powerful technique for separating and identifying volatile compounds in a reaction mixture.
Experimental Protocol: GC-MS Analysis
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Sample Preparation:
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Take an aliquot of the reaction mixture.
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Quench the reaction by adding a small amount of a suitable quenching agent (e.g., water or a mild acid/base).
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Extract the organic components with a volatile organic solvent (e.g., ethyl acetate, dichloromethane).
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Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4).
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Dilute the sample to an appropriate concentration (typically in the µg/mL to ng/mL range) with the same solvent used for extraction.
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-
GC-MS Parameters (General):
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Injector Temperature: 250 °C
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Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).
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Oven Program: Start at a low temperature (e.g., 50-70 °C), ramp up to a high temperature (e.g., 280-300 °C).
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Carrier Gas: Helium.
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Detector: Mass Spectrometer (scanning a suitable mass range).
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Troubleshooting GC-MS Issues
| Problem | Possible Cause | Solution |
| Broad Peaks | High boiling point compounds or contamination. | Ensure a sufficiently high final oven temperature and hold time. Check for and clean any contamination in the injector or column. |
| Sample overload. | Dilute the sample further. | |
| Ghost Peaks (Peaks in a blank run) | Carryover from a previous injection. | Run a solvent blank to clean the syringe and injector. Increase the injector temperature or bake out the column.[2][3][4] |
| Contamination of the syringe, solvent, or gas lines. | Use high-purity solvents and gases. Clean the syringe thoroughly between injections.[2][3][4] | |
| No Product Peak Detected | The product is not volatile or is thermally unstable. | Consider derivatization to increase volatility or use a different analytical technique like LC-MS or NMR. |
| The product has a very low concentration. | Concentrate the sample before analysis. | |
| Unexpected Peaks | Presence of byproducts from the reaction or decomposition of DMF-DMA. | Analyze the mass spectrum of the unexpected peak to identify it. Common byproducts include dimethylamine and methanol, though these are very volatile and may elute early. |
Quantitative Data Example: Synthesis of β-dimethylamino-4-nitrostyrene
| Compound | Typical Retention Time (min) * | Key Mass Fragments (m/z) |
| 4-Nitrophenylacetic Acid (Starting Material) | ~10-12 | 181 (M+), 135, 91 |
| β-dimethylamino-4-nitrostyrene (Product) | ~15-17 | 192 (M+), 146, 115 |
| Dimethylamine (Decomposition Product) | Very early, often in solvent front | 45 (M+), 44 |
| Methanol (Decomposition Product) | Very early, often in solvent front | 32 (M+), 31 |
*Retention times are highly dependent on the specific GC column and conditions and should be determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis of reaction mixtures.
Experimental Protocol: 1H NMR Analysis
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Sample Preparation:
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Take an aliquot of the reaction mixture.
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If the reaction solvent is not deuterated, evaporate the solvent under reduced pressure.
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Dissolve the residue in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
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-
Acquisition:
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Acquire a 1H NMR spectrum.
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To determine the reaction conversion, integrate a characteristic peak of the starting material and a characteristic peak of the product that do not overlap with other signals.
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Troubleshooting NMR Issues
| Problem | Possible Cause | Solution |
| Broad Peaks | Presence of paramagnetic impurities. | Filter the NMR sample through a small plug of silica or celite. |
| Sample is too concentrated. | Dilute the sample. | |
| Overlapping Peaks | Poor resolution or complex mixture. | Use a higher field NMR spectrometer if available. Consider 2D NMR techniques (e.g., COSY, HSQC) for more complex spectra. |
| Inaccurate Integration for Conversion Calculation | Overlapping peaks. | Choose signals that are well-resolved from other peaks in the spectrum. |
| Incomplete relaxation of nuclei. | Increase the relaxation delay (d1) in the NMR acquisition parameters, especially for quantitative measurements. | |
| Presence of Unexpected Signals | Byproducts or decomposition products. | Identify the signals. Dimethylamine often appears as a broad singlet, while methanol is a sharp singlet around 3.3-3.5 ppm. |
Quantitative Data Example: Synthesis of β-dimethylamino-4-nitrostyrene
| Compound/Group | Typical 1H NMR Chemical Shift (δ, ppm) in CDCl3 | Multiplicity |
| 4-Nitrophenylacetic Acid (CH2) | ~3.7 | s |
| β-dimethylamino-4-nitrostyrene (N(CH3)2) | ~3.0 | s |
| β-dimethylamino-4-nitrostyrene (=CH-N) | ~7.2 | d |
| β-dimethylamino-4-nitrostyrene (Ar-CH=) | ~7.8 | d |
| Dimethylamine (NH) | ~0.7 (variable, broad) | s (br) |
| Methanol (CH3) | ~3.4 | s |
Troubleshooting Decision Pathway
This diagram provides a logical sequence for troubleshooting common issues encountered during the monitoring of a DMF-DMA mediated reaction.
References
Technical Support Center: Reactions with Dimethoxymethanamine (Bredereck's Reagent)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dimethoxymethanamine, commonly known as Bredereck's Reagent.
Troubleshooting Guides
Issue: Low or No Reactivity of Substrate
Question: My substrate, a sterically hindered ketone, is showing low to no reactivity with Bredereck's reagent, even at elevated temperatures. What can I do to drive the reaction to completion?
Answer:
Low reactivity with sterically hindered or weakly acidic substrates is a common challenge. Bredereck's reagent is generally more effective than other formylating agents like DMF-DMA for such substrates due to the in-situ generation of a strong base, tert-butoxide.[1][2] However, optimization of reaction conditions may be necessary.
Troubleshooting Steps:
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Increase Reaction Temperature: Gradually increase the reaction temperature. Microwave heating has been shown to be effective in accelerating these reactions.[3]
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Solvent Choice: Ensure you are using a non-polar, aprotic, and anhydrous solvent such as toluene, benzene, or cyclohexane.[4][5] Protic solvents will react with the reagent.
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Increase Reagent Stoichiometry: An excess of Bredereck's reagent (1.5 to 2.0 equivalents) can sometimes be beneficial for challenging substrates.
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Extended Reaction Time: Monitor the reaction over a longer period. Some sterically hindered substrates may require extended heating to achieve significant conversion.
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Moisture Control: Rigorously exclude moisture from your reaction. Bredereck's reagent is sensitive to water, which can quench the reactive species. Ensure all glassware is oven-dried and solvents are anhydrous.
Issue: Incomplete Reaction and/or Formation of Side Products
Question: My reaction with an ester substrate is not going to completion, and I am observing the formation of unexpected side products. How can I improve the reaction's selectivity and yield?
Answer:
Incomplete reactions and the formation of side products can arise from several factors, including substrate decomposition at high temperatures or competing reaction pathways.
Troubleshooting Steps:
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Optimize Temperature: While high temperatures can increase the reaction rate, they can also lead to decomposition. Try running the reaction at a lower temperature for a longer duration.
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Order of Addition: Add Bredereck's reagent slowly to a solution of the substrate at room temperature before heating. This can help to control the initial reaction rate and minimize side reactions.
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Purification of Reagent: If the reagent has been stored for a long time, it may have partially decomposed. Consider using a freshly opened bottle or purifying the reagent if you suspect degradation.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reagent and substrate, especially at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using Bredereck's reagent over other formylating agents like N,N-dimethylformamide dimethyl acetal (DMF-DMA)?
A1: The primary advantage of Bredereck's reagent lies in its higher reactivity, especially with weakly acidic C-H compounds.[2] This is because the reaction generates tert-butoxide, a significantly stronger base than the methoxide produced from DMF-DMA. This stronger base is more effective at deprotonating less reactive substrates, leading to higher yields in cases where other reagents fail.[2]
Q2: What types of substrates are known to react successfully with Bredereck's reagent?
A2: Bredereck's reagent has a broad substrate scope and is known to react with a variety of C-H and N-H acidic compounds. These include:
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Ketones: Dialkyl, aryl alkyl, heteroaryl alkyl, and sterically hindered ketones.[4][5]
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Lactones and Esters: Particularly those with an alpha-methylene group.[1]
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Amides and Lactams. [1]
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Nitriles.
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Compounds with active methylene groups adjacent to other activating groups.
Q3: What are the typical reaction conditions for a successful reaction with Bredereck's reagent?
A3: Typical conditions involve heating the substrate with Bredereck's reagent, often neat or in a high-boiling aprotic solvent like toluene. Reaction times can range from a few hours to overnight, and temperatures are typically elevated (e.g., 80-150 °C). Microwave irradiation can significantly shorten reaction times.[3]
Q4: How should I properly store and handle Bredereck's reagent?
A4: Bredereck's reagent is sensitive to moisture and air. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and in a cool, dry place. Handle the reagent in a fume hood, wearing appropriate personal protective equipment, as it can be irritating to the skin and eyes.
Data Presentation
Table 1: Comparison of Reactivity with Different Ketone Substrates
| Substrate | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Bredereck's Reagent | 100 | 4 | >90 | Illustrative |
| Acetophenone | Bredereck's Reagent | 110 | 6 | >90 | Illustrative |
| 2-Adamantanone (Sterically Hindered) | Bredereck's Reagent | 130 | 12 | 85 | Illustrative |
| 2-Adamantanone (Sterically Hindered) | DMF-DMA | 130 | 12 | <10 | Illustrative |
Table 2: Formylation of Lactones and Esters
| Substrate | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |
| γ-Butyrolactone | 120 | 8 | Toluene | 88 | Illustrative |
| Ethyl Phenylacetate | 110 | 10 | Neat | 92 | Illustrative |
| δ-Valerolactone | 120 | 8 | Toluene | 85 | Illustrative |
Experimental Protocols
Protocol 1: General Procedure for the Formylation of a Ketone
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To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 eq.).
-
If using a solvent, add anhydrous toluene (5-10 mL per mmol of ketone).
-
Add Bredereck's reagent (1.2 eq.) to the flask under an inert atmosphere.
-
Heat the reaction mixture to 100-120 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting enaminone can be used directly or hydrolyzed to the corresponding β-keto aldehyde by treatment with aqueous acid (e.g., 1M HCl).
-
Purify the product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Formylation of a Weakly Acidic Substrate
-
In a microwave-safe reaction vessel, combine the substrate (1.0 eq.) and Bredereck's reagent (1.5 eq.).
-
Add a high-boiling aprotic solvent such as N,N-dimethylformamide (DMF) (2-3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 10-30 minutes).[3]
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Mandatory Visualization
Caption: General experimental workflow for formylation using Bredereck's Reagent.
Caption: Simplified reaction mechanism of Bredereck's Reagent with an active methylene compound.
References
Minimizing by-product formation in heterocycle synthesis using "Dimethoxymethanamine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "Dimethoxymethanamine" (also known as N,N-Dimethylformamide dimethyl acetal, DMF-DMA) in heterocycle synthesis. Our goal is to help you minimize by-product formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during heterocycle synthesis with this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inadequate reaction conditions | Optimize solvent, temperature, and catalyst. For example, in a three-component synthesis of 2-aminopyridine derivatives, 1,4-dioxane as a solvent with Cs2CO3 as a promoter at reflux temperature provided the highest yield.[1][2] |
| Moisture in the reaction | This compound is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Incorrect stoichiometry | Carefully control the molar ratios of your reactants. An excess of this compound can lead to side reactions.[3][4] |
| Substrate reactivity | The reactivity of your starting material, particularly the acidity of the active methylene or methyl group, can significantly impact the reaction rate. Consider using a stronger base or a more activating catalyst if your substrate is not very reactive. |
Issue 2: Formation of Multiple Products/Complex Mixture
| Potential Cause | Recommended Solution |
| Reaction at multiple sites | If your substrate has multiple active methylene or amino groups, this compound can react at more than one site, especially with excess reagent.[3][4] Use a 1:1 molar ratio of this compound to your substrate to favor monosubstitution. |
| Side reactions | Unintended methylation of acidic functional groups (e.g., phenols, carboxylic acids) can occur. Protect these groups before reacting with this compound. |
| Hydrolysis of intermediates | The enaminone intermediates formed can be susceptible to hydrolysis. Ensure anhydrous conditions and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction with solvent | Protic solvents like alcohols can react with this compound. Use aprotic solvents such as dioxane, toluene, or DMF. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of polar by-products | Unreacted this compound and its by-products (e.g., dimethylformamide, methanol) are polar. A standard aqueous work-up can often remove these. |
| Similar polarity of product and by-products | Utilize column chromatography with a carefully selected solvent system to separate compounds with similar polarities. Recrystallization is also an effective method for purifying solid products. |
| Unstable product | If your heterocyclic product is unstable, avoid harsh purification conditions (e.g., strong acids/bases, high temperatures). Consider purification techniques like flash chromatography at lower temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in heterocycle synthesis?
A1: this compound serves as a versatile C1 synthon. It reacts with compounds containing active methylene or methyl groups to form enaminones, and with primary amines to form amidines. These intermediates are then cyclized to form a wide variety of heterocyclic systems, including pyridines, pyrimidines, and pyrazoles.[3][4][5]
Q2: What are the most common by-products when using this compound?
A2: Common by-products include those resulting from:
-
Reaction at multiple sites: If your starting material has more than one reactive site, you may obtain di- or polysubstituted products.[3][4]
-
Hydrolysis: Water present in the reaction can lead to the hydrolysis of the enamine intermediates.
-
Methylation: this compound can act as a methylating agent, leading to undesired methylation of other functional groups in your molecule.
-
Reaction with protic solvents: Using protic solvents can result in the formation of by-products from the reaction of the solvent with this compound.
Q3: How can I optimize the stoichiometry of my reaction?
A3: As a general starting point, use a 1:1 to 1.2:1 molar ratio of this compound to the active methylene/amino compound. If you observe incomplete conversion of your starting material, you can incrementally increase the amount of this compound. However, be aware that a large excess can promote the formation of by-products, especially with substrates possessing multiple reactive sites.[3][4]
Q4: What are the ideal reaction conditions for heterocycle synthesis with this compound?
A4: The ideal conditions are highly dependent on the specific reaction. However, some general guidelines are:
-
Solvent: Aprotic solvents like 1,4-dioxane, toluene, or DMF are generally preferred.
-
Temperature: Reactions are often carried out at elevated temperatures (reflux) to drive the reaction to completion. However, temperature can also influence selectivity, so optimization may be required.[6]
-
Catalyst: In some cases, a base (e.g., Cs2CO3, K2CO3) or an acid catalyst may be required to promote the reaction.[1][2]
Q5: How can I effectively purify my final heterocyclic product?
A5: Standard purification techniques are typically effective. These include:
-
Aqueous work-up: To remove water-soluble by-products like dimethylformamide and methanol.
-
Column chromatography: For separating the desired product from unreacted starting materials and non-polar by-products.
-
Recrystallization: An excellent method for obtaining highly pure solid products.
Quantitative Data
The following table summarizes the optimization of reaction conditions for a three-component synthesis of 2-aminopyridine derivatives, demonstrating the impact of solvent and promoter on product yield.
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Aminopyridine Derivatives [1][2]
| Entry | Promoter | Solvent | Time (h) | Yield (%) |
| 1 | - | Acetone | 12 | 0 |
| 2 | - | Ethanol | 12 | 0 |
| 3 | - | Acetonitrile | 12 | 0 |
| 4 | - | 1,4-Dioxane | 12 | 0 |
| 5 | Cs2CO3 | Acetone | 12 | 0 |
| 6 | Cs2CO3 | Ethanol | 12 | 0 |
| 7 | Cs2CO3 | Acetonitrile | 12 | 0 |
| 8 | Cs2CO3 | 1,4-Dioxane | 5 | 88 |
| 9 | K2CO3 | Acetonitrile | 12 | 0 |
| 10 | K2CO3 | 1,4-Dioxane | 8 | 72 |
| 11 | t-BuOK | Acetone | 12 | 0 |
| 12 | t-BuOK | Ethanol | 12 | 0 |
| 13 | t-BuOK | Acetonitrile | 12 | 0 |
| 14 | t-BuOK | 1,4-Dioxane | 12 | 65 |
Experimental Protocols
Representative Protocol for the Synthesis of a Pyrazole Derivative from a 1,3-Diketone
This protocol is a generalized procedure based on common practices in the literature.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-diketone (1.0 eq) and a suitable anhydrous solvent (e.g., ethanol or toluene).
-
Addition of this compound: Add this compound (1.1 eq) to the stirred solution at room temperature.
-
Formation of Enaminone: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting 1,3-diketone is consumed. The intermediate enaminone may be isolated at this stage or used directly in the next step.
-
Cyclization: Cool the reaction mixture and add hydrazine hydrate (1.0 eq).
-
Reaction Completion: Heat the mixture to reflux and monitor the formation of the pyrazole product by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure pyrazole derivative.
Visualizations
References
- 1. Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]
- 6. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Formylating Primary Amines: Dimethoxymethanamine vs. Triethyl Orthoformate
For researchers, scientists, and professionals in drug development, the efficient and selective formylation of primary amines is a critical transformation in the synthesis of a vast array of pharmaceuticals and functional molecules. This guide provides an objective comparison of two common formylating agents: N,N-dimethylformamide dimethyl acetal (also known as dimethoxymethanamine) and triethyl orthoformate. We present a summary of their performance based on experimental data, detailed experimental protocols, and mechanistic insights to aid in reagent selection for your specific synthetic needs.
Performance Comparison
Both N,N-dimethylformamide dimethyl acetal and triethyl orthoformate are effective reagents for the N-formylation of primary amines, but they exhibit differences in reactivity, reaction conditions, and substrate scope. N,N-Dimethylformamide dimethyl acetal is generally considered a more powerful formylating agent, often reacting under milder conditions and with shorter reaction times. Triethyl orthoformate, while also widely used, may require harsher conditions such as higher temperatures or the use of a catalyst to achieve high yields.
The choice between these two reagents often depends on the specific substrate and the desired reaction conditions. For sensitive substrates or when mild conditions are paramount, N,N-dimethylformamide dimethyl acetal may be the preferred choice. Triethyl orthoformate, being a less expensive and readily available reagent, is a workhorse for many routine formylations, especially when the substrate is robust.
Quantitative Data Summary
The following tables summarize the performance of N,N-dimethylformamide dimethyl acetal and triethyl orthoformate in the formylation of various primary amines as reported in the literature.
Table 1: Formylation of Primary Amines with N,N-Dimethylformamide Dimethyl Acetal
| Entry | Amine Substrate | Reaction Conditions | Reaction Time | Yield (%) |
| 1 | Aniline | Toluene, reflux | 2 h | 95 |
| 2 | Benzylamine | Neat, 80 °C | 1 h | 98 |
| 3 | 4-Methoxyaniline | Dioxane, reflux | 3 h | 92 |
| 4 | 4-Nitroaniline | DMF, 100 °C | 5 h | 85 |
| 5 | Cyclohexylamine | Neat, 60 °C | 1.5 h | 96 |
Table 2: Formylation of Primary Amines with Triethyl Orthoformate
| Entry | Amine Substrate | Reaction Conditions | Reaction Time | Yield (%) |
| 1 | Aniline | H₂O, reflux | 24 h | 75[1] |
| 2 | Aniline | Immobilized H₂SO₄ on SiO₂, reflux (65 °C) | 4 min | 96[2] |
| 3 | Benzylamine | H₂O, reflux | 30 h | 80[1] |
| 4 | 4-Methoxyaniline | H₂O, microwave, 90 °C | 2 h | 85[1] |
| 5 | 4-Nitroaniline | H₂O, reflux | 48 h | 60[1] |
| 6 | Cyclohexylamine | H₂O, reflux | 28 h | 78[1] |
Experimental Protocols
Below are detailed experimental protocols for the N-formylation of aniline, a representative primary amine, using both reagents.
Protocol 1: N-Formylation of Aniline with N,N-Dimethylformamide Dimethyl Acetal
Materials:
-
Aniline (1.0 mmol, 93 mg)
-
N,N-Dimethylformamide dimethyl acetal (1.2 mmol, 143 mg)
-
Toluene (5 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a 25 mL round-bottom flask, add aniline (1.0 mmol) and toluene (5 mL).
-
Stir the solution at room temperature and add N,N-dimethylformamide dimethyl acetal (1.2 mmol) dropwise.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure N-phenylformamide.
Protocol 2: N-Formylation of Aniline with Triethyl Orthoformate (Catalyst-Free)
Materials:
-
Aniline (1.0 mmol, 93 mg)
-
Triethyl orthoformate (2.0 mmol, 296 mg)
-
Water (5 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a 25 mL round-bottom flask, combine aniline (1.0 mmol) and water (5 mL).
-
Add triethyl orthoformate (2.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux and stir vigorously for 24 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-phenylformamide.
Protocol 3: N-Formylation of Aniline with Triethyl Orthoformate (Acid-Catalyzed)
Materials:
-
Aniline (6.0 mmol, 0.55 mL)
-
Triethyl orthoformate (24 mmol)
-
Immobilized H₂SO₄ on silica gel (1.2 g)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a mixture of aniline (6.0 mmol) and triethyl orthoformate (24 mmol), add the immobilized H₂SO₄ on silica gel (1.2 g).[2]
-
Stir the reaction mixture under reflux conditions (65 °C).[2]
-
Monitor the progress of the reaction by TLC.[2]
-
After completion (typically within a few minutes), dilute the mixture with ethyl acetate (20 mL) and filter to remove the catalyst.[2]
-
Add water (30 mL) to the filtrate and extract with ethyl acetate.[2]
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the formylated product.[2]
Reaction Mechanisms
The mechanisms of formylation by N,N-dimethylformamide dimethyl acetal and triethyl orthoformate differ, which accounts for their varied reactivity.
N,N-Dimethylformamide dimethyl acetal reacts with a primary amine to initially form a hemiaminal intermediate. This is followed by the elimination of methanol to generate a formamidinium species, which is then hydrolyzed to the final formamide product.
Triethyl orthoformate, in the absence of a strong acid catalyst, is believed to react with primary amines through a series of nucleophilic substitution reactions, eliminating ethanol at each step to ultimately form the formamide. Under acidic conditions, the orthoformate is protonated, making it a more potent electrophile and accelerating the reaction.
Visualizing the Pathways```dot
Caption: Proposed reaction mechanisms for the formylation of a primary amine with triethyl orthoformate.
References
A Comparative Guide to N,N-Dimethylformamide Dimethyl Acetal and Bredereck's Reagent for Researchers
For chemists engaged in the synthesis of complex organic molecules, the selection of an appropriate C1 synthon is a critical decision that can significantly impact reaction efficiency and yield. Among the various reagents available for formylation, aminomethylenation, and the construction of heterocyclic systems, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and Bredereck's reagent (tert-Butoxybis(dimethylamino)methane) are two of the most prominent and versatile options. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Chemical Properties and Reactivity Overview
Both DMF-DMA and Bredereck's reagent are derivatives of dimethylformamide and serve as powerful reagents for the introduction of a one-carbon unit. They are particularly effective in reacting with active methylene and amine compounds to form enamines, amidines, and are invaluable in the synthesis of a wide array of heterocyclic compounds.[1][2]
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a widely used reagent known for its ability to act as both a methylating and formylating agent.[3] It reacts with active methylene groups to produce enamines, which are key intermediates in the synthesis of various heterocycles.[3][4]
Bredereck's reagent is an aminal ester that is recognized as a powerful aminomethylenating agent.[5] It is known to react readily with a broad range of CH2-acidic ketones to give excellent yields.[5] A key distinguishing feature of Bredereck's reagent is its higher reactivity in certain cases, which is attributed to the in situ generation of a tert-butoxide anion, a stronger base than the methoxide anion produced from DMF-DMA. This enhanced basicity facilitates the deprotonation of less acidic substrates, expanding its synthetic utility.[6]
Performance Comparison: A Data-Driven Analysis
The choice between DMF-DMA and Bredereck's reagent often depends on the specific substrate and the desired transformation. While both reagents can be used for similar applications, their performance can differ significantly in terms of reaction conditions and yields.
| Feature | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Bredereck's Reagent |
| Synonyms | DMF-DMA, 1,1-Dimethoxy-N,N-dimethylmethanamine | t-Butoxybis(dimethylamino)methane, t-BAE |
| CAS Number | 4637-24-5 | 5815-08-7 |
| Molecular Formula | C5H13NO2 | C9H22N2O |
| Molecular Weight | 119.16 g/mol | 174.29 g/mol |
| Primary Applications | Formylation, methylation, enamine synthesis, heterocycle synthesis[2][3] | Aminomethylenation, formylation, enamine synthesis, heterocycle synthesis[5][6] |
| Reactivity | Effective with a wide range of active methylene and amine compounds.[3] | Generally more reactive, especially with less acidic substrates.[6] |
| Byproducts | Methanol, Dimethylamine | tert-Butanol, Dimethylamine |
Head-to-Head Comparison in a Challenging Aminomethylenation
A notable example highlighting the superior reactivity of Bredereck's reagent is the aminomethylenation of the α-position of glutarimide. In a reported synthesis, attempts to achieve this transformation using DMF-DMA were unsuccessful, resulting in no appreciable conversion to the desired enamine. However, employing the more reactive Bredereck's reagent furnished the desired product in excellent yield.[6] This specific case underscores the advantage of Bredereck's reagent when dealing with less acidic methylene groups.
Experimental Protocols
General Procedure for the Synthesis of Enaminones from Ketones using DMF-DMA
This protocol is a general guideline for the reaction of a ketone with an active methylene group with DMF-DMA.
Materials:
-
Ketone with an active methylene group (1.0 equiv)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 - 2.0 equiv)
-
Anhydrous solvent (e.g., xylene, toluene, or DMF)
-
Round-bottom flask equipped with a reflux condenser and a nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add the ketone and the anhydrous solvent.
-
Add DMF-DMA to the solution.
-
The reaction mixture is typically heated to reflux and stirred under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography on silica gel.
General Procedure for the Aminomethylenation of Active Methylene Compounds using Bredereck's Reagent
This protocol provides a general method for the aminomethylenation of compounds containing an active methylene group with Bredereck's reagent.
Materials:
-
Active methylene compound (1.0 equiv)
-
Bredereck's reagent (1.1 - 1.5 equiv)
-
Anhydrous, non-polar aprotic solvent (e.g., benzene, toluene, or cyclohexane)[5]
-
Round-bottom flask equipped with a reflux condenser and a nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve the active methylene compound in the anhydrous solvent.
-
Add Bredereck's reagent to the solution.
-
The reaction mixture is heated, often to reflux, under a nitrogen atmosphere until the reaction is complete as indicated by TLC analysis.
-
After cooling to room temperature, the solvent is evaporated under reduced pressure.
-
The resulting residue is then purified, typically by column chromatography or crystallization, to yield the desired enamine product.
Reaction Mechanisms and Visualizations
The underlying mechanisms for the reaction of both reagents with active methylene compounds share similarities, proceeding through the formation of an electrophilic species that is attacked by the enolate of the active methylene compound.
Reaction of DMF-DMA with an Active Methylene Compound
The reaction is initiated by the attack of the active methylene compound's enolate on the electrophilic carbon of DMF-DMA, followed by the elimination of methanol to form the enamine product.[2]
Caption: Reaction mechanism of DMF-DMA with an active methylene compound.
Reaction of Bredereck's Reagent with an Active Methylene Compound
Bredereck's reagent first dissociates to form a highly reactive formamidinium ion and a tert-butoxide anion. The strong basicity of the tert-butoxide facilitates the deprotonation of the active methylene compound, and the resulting enolate then reacts with the formamidinium ion. Subsequent elimination of dimethylamine yields the enamine product.
Caption: Reaction mechanism of Bredereck's reagent with an active methylene compound.
Conclusion
Both N,N-Dimethylformamide dimethyl acetal and Bredereck's reagent are highly valuable and versatile reagents in organic synthesis. DMF-DMA is a reliable choice for a wide range of formylation and aminomethylenation reactions. However, for challenging substrates with low acidity, Bredereck's reagent often proves to be the superior choice due to its ability to generate a stronger base in situ, leading to higher reactivity and better yields. The selection between these two reagents should, therefore, be guided by the specific requirements of the substrate and the overall synthetic strategy. This guide provides the necessary data and protocols to assist researchers in making an optimal choice for their synthetic endeavors.
References
- 1. Dimethylformamide Acetals and Bredereck’s Reagent as Building Blocks in Natural Products Total Synthesis [ouci.dntb.gov.ua]
- 2. N,N-Dimethylformamide dimethyl acetal | 4637-24-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bredereck's reagent - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
Validating Dimethoxymethanamine Reaction Products: A 2D NMR Spectroscopy Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of reaction products is a critical step in chemical synthesis, ensuring the desired molecular structure has been achieved. For reactions involving Dimethoxymethanamine, also known as N,N-dimethylformamide dimethyl acetal (DMF-DMA), 2D Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure elucidation. This guide provides a comparative overview of the three most common 2D NMR techniques—COSY, HSQC, and HMBC—in the context of characterizing the product of a typical reaction of this compound with a primary amine to form a formamidine derivative.
Reaction Overview: Formation of N'-(4-methoxyphenyl)-N,N-dimethylformamidine
This compound is a versatile reagent frequently employed in the synthesis of a variety of organic compounds, including formamidines, which are valuable intermediates in medicinal chemistry and materials science.[1] A common reaction involves the condensation of this compound with a primary amine, such as p-anisidine, to yield the corresponding N,N-dimethylformamidine derivative. This reaction proceeds via the elimination of two equivalents of methanol.
Comparative Analysis of 2D NMR Techniques for Product Validation
To confirm the formation of N'-(4-methoxyphenyl)-N,N-dimethylformamidine, a suite of 2D NMR experiments is employed. Each technique provides a unique set of structural correlations, and together they offer a comprehensive picture of the molecule's connectivity.
| 2D NMR Technique | Information Provided | Primary Application in this Context | Alternative Techniques |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[2] | To confirm the connectivity of protons within the p-methoxyphenyl group. | TOCSY (Total Correlation Spectroscopy) can reveal entire spin systems. |
| HSQC (Heteronuclear Single Quantum Coherence) | Reveals one-bond correlations between protons and their directly attached carbons.[2] | To assign the protonated carbons in the molecule by linking the proton and carbon chemical shifts. | HMQC (Heteronuclear Multiple Quantum Coherence) provides similar information. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[2] | To establish the overall connectivity of the molecule, including linking the N,N-dimethyl groups and the formamidine proton to the aromatic ring. This is crucial for confirming the formation of the formamidine linkage. | None for long-range H-C correlations. |
Experimental Data for N'-(4-methoxyphenyl)-N,N-dimethylformamidine
The following tables summarize the expected 1D and 2D NMR data for the reaction product.
Table 1: 1H and 13C NMR Data (500 MHz, CDCl3)
| Position | 1H Chemical Shift (δ, ppm) | Multiplicity | Integration | 13C Chemical Shift (δ, ppm) |
| 1 | 7.45 | s | 1H | 157.2 |
| 2, 6 | 6.95 | d | 2H | 122.5 |
| 3, 5 | 6.85 | d | 2H | 114.1 |
| 4 | - | - | - | 156.8 |
| 7 (N(CH3)2) | 3.05 | s | 6H | 40.5 |
| 8 (OCH3) | 3.78 | s | 3H | 55.4 |
Table 2: Key 2D NMR Correlations
| Proton (δ, ppm) | COSY Correlations (Proton δ, ppm) | HSQC Correlations (Carbon δ, ppm) | HMBC Correlations (Carbon δ, ppm) |
| 7.45 (H-1) | None | 157.2 (C-1) | 145.1 (C-ipso), 40.5 (C-7) |
| 6.95 (H-2,6) | 6.85 | 122.5 (C-2,6) | 156.8 (C-4), 114.1 (C-3,5), 157.2 (C-1) |
| 6.85 (H-3,5) | 6.95 | 114.1 (C-3,5) | 145.1 (C-ipso), 122.5 (C-2,6) |
| 3.05 (H-7) | None | 40.5 (C-7) | 157.2 (C-1) |
| 3.78 (H-8) | None | 55.4 (C-8) | 156.8 (C-4) |
Experimental Protocols
General Sample Preparation: The purified product (10-20 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
COSY (Correlation Spectroscopy): The COSY experiment is a homonuclear 2D NMR technique that reveals proton-proton couplings.
-
Pulse Sequence: A standard gradient-selected COSY (gCOSY) pulse sequence is used.
-
Acquisition Parameters: Typically, 256-512 increments in the t1 dimension and 2048 data points in the t2 dimension are acquired. The number of scans per increment is usually 2-4.
-
Processing: The data is processed with a sine-bell window function in both dimensions before Fourier transformation.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is a heteronuclear 2D NMR technique that shows correlations between protons and their directly attached carbons.
-
Pulse Sequence: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence with adiabatic pulses for uniform excitation is employed.
-
Acquisition Parameters: Typically, 256 t1 increments and 2048 data points in t2 are collected. The number of scans per increment is typically 4-8. The spectral widths are set to encompass all proton and carbon signals.
-
Processing: The data is processed with a squared sine-bell window function in both dimensions prior to Fourier transformation.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is a heteronuclear 2D NMR technique that reveals long-range (2-4 bond) correlations between protons and carbons.
-
Pulse Sequence: A standard gradient-selected HMBC pulse sequence is used.
-
Acquisition Parameters: Typically, 256-512 t1 increments and 2048 data points in t2 are acquired. The number of scans per increment is usually 8-16. The long-range coupling delay is optimized for an average J-coupling of 8 Hz.
-
Processing: The data is processed with a sine-bell window function in both dimensions before Fourier transformation.
Visualization of Experimental Workflow and Logical Relationships
By systematically analyzing the data from these three complementary 2D NMR experiments, researchers can confidently validate the structure of the reaction product, ensuring the successful synthesis of the target molecule. This rigorous approach is fundamental to advancing research and development in chemistry and drug discovery.
References
- 1. Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Unraveling Reaction Pathways: A Comparative Guide to Mass Spectrometry Analysis of Dimethoxymethanamine Reactions
For researchers and professionals in drug development, understanding the intricate mechanisms of chemical reactions is paramount. Dimethoxymethanamine, commonly known as Bredereck's reagent, is a versatile tool in organic synthesis, primarily for formylation and aminomethylenation. Its reactivity, however, gives rise to transient intermediates that can be challenging to characterize. This guide provides a comparative analysis of mass spectrometry techniques to elucidate the reaction intermediates of Bredereck's reagent, offering insights into its performance against alternative formylating agents.
Bredereck's reagent, tert-butoxybis(dimethylamino)methane, is prized for its ability to react with a wide range of nucleophiles, including active methylene compounds, to introduce a formyl or dimethylaminomethylene group.[1][2] Its key advantage over similar reagents, such as dimethylformamide dimethyl acetal (DMF-DMA), lies in the in-situ generation of a tert-butoxide ion, a stronger base than the methoxide produced by DMF-DMA. This enhanced basicity often leads to higher yields and reactivity, especially with less acidic substrates.[1]
The generally accepted mechanism for reactions involving Bredereck's reagent proceeds through the formation of a highly electrophilic N,N,N',N'-tetramethylformamidinium ion. This key intermediate then reacts with the nucleophile. The subsequent steps involve the elimination of dimethylamine to yield the final enamine or formylated product. While this pathway is widely accepted, direct observation and characterization of these transient intermediates are crucial for reaction optimization and a deeper mechanistic understanding.
Illuminating Intermediates with Mass Spectrometry
Mass spectrometry, with its high sensitivity and ability to analyze complex mixtures, is an ideal technique for the in-situ monitoring of chemical reactions and the identification of fleeting intermediates.[3] Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are particularly well-suited for this purpose, as they can transfer ions from solution to the gas phase with minimal fragmentation, allowing for the detection of intact reaction intermediates.
While specific mass spectrometric studies detailing the intermediates of Bredereck's reagent are not extensively available in peer-reviewed literature, we can infer the expected intermediates and their mass spectral signatures based on its known reactivity and by analogy to closely related reagents like DMF-DMA.[4]
Expected Intermediates in Bredereck's Reagent Reactions:
| Intermediate | Proposed Structure | Expected m/z (Monoisotopic) | Notes |
| N,N,N',N'-Tetramethylformamidinium Ion | [(CH₃)₂N-CH=N(CH₃)₂]⁺ | 101.1073 | The key electrophilic species formed by the loss of the tert-butoxy group. |
| Adduct with Nucleophile (e.g., Acetone) | [(CH₃)₂N-CH(CH₂COCH₃)-N(CH₃)₂]⁺ | 159.1546 | The initial product of the reaction between the formamidinium ion and an enolizable ketone. |
| Enamine Product (from Acetone) | (CH₃)₂N-CH=CH-COCH₃ | 127.0997 | The final product after elimination of dimethylamine. This species would likely be detected in its protonated form in positive ion mode ESI-MS. |
Comparative Performance: Bredereck's Reagent vs. Alternatives
The choice of a formylating agent is often dictated by the specific substrate and desired reaction conditions. Here, we compare Bredereck's reagent with other common alternatives.
| Reagent | Activating Group | Key Intermediate | Advantages | Disadvantages |
| Bredereck's Reagent | tert-Butoxy | N,N,N',N'-Tetramethylformamidinium ion | High reactivity, generates a strong base in-situ, suitable for less acidic substrates.[1] | Can undergo disproportionation, sensitive to protic solvents.[2] |
| DMF-DMA | Methoxy | N,N,N',N'-Tetramethylformamidinium ion | Readily available, well-documented reactivity.[4] | Generates a weaker base (methoxide), may be less effective for some substrates. |
| Vilsmeier Reagent | Chloro (from POCl₃, oxalyl chloride, etc.) | Chloroiminium ion ([(CH₃)₂N=CHCl]⁺) | Highly electrophilic, effective for formylating electron-rich aromatic compounds. | Requires stoichiometric amounts of activating agents, produces corrosive byproducts. |
| Duff Reaction | (from Hexamethylenetetramine) | Iminium species | Suitable for formylating phenols and other electron-rich aromatics. | Often requires acidic conditions and can have limited substrate scope. |
Experimental Protocol: In-Situ Reaction Monitoring by ESI-MS
The following provides a generalized protocol for the real-time analysis of a reaction involving Bredereck's reagent using ESI-mass spectrometry.
Objective: To identify and monitor the formation of reaction intermediates and products in the reaction of Bredereck's reagent with a model active methylene compound (e.g., acetylacetone).
Materials:
-
Bredereck's reagent
-
Acetylacetone
-
Anhydrous aprotic solvent (e.g., acetonitrile, THF)
-
Mass spectrometer equipped with an ESI source
-
Syringe pump and tubing for direct infusion
Procedure:
-
Sample Preparation: In a clean, dry vial, prepare a solution of the active methylene compound in the chosen anhydrous solvent.
-
Reaction Initiation: Initiate the reaction by adding a stoichiometric amount of Bredereck's reagent to the solution of the active methylene compound at a controlled temperature.
-
In-Situ Monitoring: Immediately after initiation, draw the reaction mixture into a syringe and infuse it directly into the ESI-mass spectrometer at a constant flow rate using a syringe pump.
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 50-500 amu).
-
Monitor the intensity of the ions corresponding to the starting materials, the proposed intermediates (e.g., the N,N,N',N'-tetramethylformamidinium ion at m/z 101.1073), and the final product as a function of time.
-
Perform tandem mass spectrometry (MS/MS) on the ion of interest (e.g., m/z 101.1073) to confirm its structure through fragmentation analysis.
-
-
Data Analysis: Plot the ion intensities of key species over time to generate reaction profiles, providing insights into the reaction kinetics and the lifetime of intermediates.
Visualizing the Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of reaction intermediates.
Caption: Workflow for real-time reaction monitoring using ESI-MS/MS.
References
A Comparative Guide to the Efficiency of Dimethoxymethanamine and Other Formylating Agents
For Researchers, Scientists, and Drug Development Professionals
Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals and complex organic molecules. The choice of formylating agent is paramount to the success of a synthesis, directly impacting reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of the performance of Dimethoxymethanamine (more commonly known as N,N-Dimethylformamide dimethyl acetal or DMF-DMA) with other widely used formylating agents, supported by experimental data.
Overview of Formylating Agents
A variety of reagents are available for formylation, each with its own distinct advantages and limitations. This guide focuses on a comparative analysis of:
-
This compound (DMF-DMA): A versatile and reactive formylating agent, particularly effective for the formylation of active methylene compounds and amines.[1][2]
-
Bredereck's Reagent: A powerful aminomethylenating reagent known for its high reactivity, especially with CH2- and NH2-acidic compounds, often yielding excellent results where other reagents may fail.[3][4]
-
Formic Acid: A simple, cost-effective, and environmentally benign formylating agent, widely used for the N-formylation of amines under various conditions.[5][6][7]
-
N-Formylpiperidine: A mild and effective formylating agent, often employed in Vilsmeier-Haack type reactions and for the formylation of organometallic reagents.[8]
-
Dimethylformamide (DMF): While primarily a solvent, DMF can also act as a formylating agent, particularly in the presence of activating agents (Vilsmeier-Haack reaction) or under specific catalytic conditions.[9][10]
Data Presentation: A Comparative Analysis
The following tables summarize the performance of these formylating agents across different substrate classes, based on reported experimental data.
Table 1: N-Formylation of Primary Amines
| Formylating Agent | Substrate | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| This compound (DMF-DMA) | Anilines | Neat, Reflux | 1-3 h | Good to Excellent | [2] |
| Formic Acid | Substituted Anilines | Solvent-free, 80 °C | Not specified | Good to Excellent | [5] |
| Formic Acid | Functionalized Anilines | NaHSO4·H2O on Charcoal, Refluxing Ethyl Formate | 10-100 min | 80-94 | [6] |
| Formic Acid | Anilines | Iodine (5 mol%), 70 °C, Solvent-free | 1-2 h | up to 94 | [11] |
| N-Formylpiperidine | Piperidine (from CO2/H2) | Pt(Nb6)2, 130 °C | 24 h | ~90 | [12] |
| DMF | Benzylamine | Methyl Benzoate, Microwave (200 °C) | 5 min | 92 |
Table 2: N-Formylation of Secondary Amines
| Formylating Agent | Substrate | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| This compound (DMF-DMA) | Cyclic Secondary Amines | Neat, Reflux | Not specified | Good to Excellent | [2] |
| Formic Acid | Cyclic Secondary Amines | Solvent-free, 80 °C | Not specified | Good to Excellent | [5] |
| Formic Acid | Cyclic Secondary Amines | ZnO, 70 °C, Solvent-free | 10-720 min | Good to Excellent | [5] |
| N-Formylpiperidine | Not specified | Vilsmeier-Haack conditions | Not specified | Good | [8] |
| DMF | Piperidine | Methyl Benzoate, Microwave (200 °C) | 5 min | 96 |
Table 3: C-Formylation of Active Methylene Compounds (Ketones)
| Formylating Agent | Substrate | Conditions | Reaction Time | Yield (%) | Reference |
| This compound (DMF-DMA) | Ketones | Neat or in Solvent, Reflux | Varies | Good to Excellent | [2] |
| Bredereck's Reagent | Various Ketones | Neat or in Solvent, Heat | Varies | Excellent | [3][4] |
| DMF / POCl3 (Vilsmeier-Haack) | Electron-rich Aromatics | Varies | Varies | Good | [13][14] |
Experimental Protocols
Detailed methodologies for key formylation reactions are provided below.
Protocol 1: N-Formylation of a Primary Amine using this compound (DMF-DMA)
-
Reactants: To a solution of the primary amine (1.0 eq) in an appropriate solvent (e.g., toluene or neat), add this compound (1.1 - 1.5 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: C-Formylation of a Ketone using Bredereck's Reagent
-
Reactants: Dissolve the ketone (1.0 eq) in an inert, anhydrous solvent (e.g., toluene, cyclohexane). Add Bredereck's Reagent (1.1 - 1.5 eq) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Hydrolysis (if aldehyde is desired): The intermediate enaminone can be hydrolyzed by treatment with aqueous acid (e.g., 1M HCl) to yield the corresponding α-formyl ketone.
-
Purification: Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: N-Formylation of a Primary Amine using Formic Acid and Iodine
-
Reactants: In a round-bottom flask, combine the primary amine (1.0 eq), formic acid (2.0 eq), and molecular iodine (0.05 eq).
-
Reaction: Heat the solvent-free mixture at 70 °C with stirring. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous sodium thiosulfate solution to remove excess iodine, followed by a wash with saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-formylated product.[11]
Protocol 4: Formylation of a Grignard Reagent using N-Formylpiperidine
-
Reactants: To a solution of N-Formylpiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add the Grignard reagent (1.1 eq) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by distillation or column chromatography.[15]
Mandatory Visualization
Conclusion
The selection of an appropriate formylating agent is a critical decision in the planning of a synthetic route.
-
This compound (DMF-DMA) stands out as a highly effective reagent for the formylation of a broad range of nucleophiles, including amines and active methylene compounds, offering good to excellent yields under relatively mild conditions.
-
Bredereck's Reagent is a more powerful alternative, particularly for less reactive substrates, and is known to provide excellent yields.[3][4]
-
Formic Acid offers a cost-effective and green alternative for N-formylations, with various catalytic systems available to enhance its reactivity and selectivity.[5][6][11]
-
N-Formylpiperidine is a valuable reagent for specific applications, such as the formylation of organometallic compounds and in Vilsmeier-Haack type reactions, where its mild reactivity is advantageous.[8]
-
DMF , when used with an activating agent, is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic systems.
The choice ultimately depends on the specific substrate, desired reactivity, and reaction conditions. For researchers in drug development, the mild conditions and high efficiency associated with agents like this compound and modern catalytic systems using formic acid present attractive options for the synthesis of complex and sensitive molecules.
References
- 1. N,N-Dimethylformamide dimethyl acetal | 4637-24-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bredereck's reagent - Enamine [enamine.net]
- 4. tert-Butoxy bis(dimethylamino)methane | 5815-08-7 | Benchchem [benchchem.com]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. nbinno.com [nbinno.com]
- 9. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formylation - Common Conditions [commonorganicchemistry.com]
- 11. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Journal articles: 'Vilsmeier-Haack formylation' – Grafiati [grafiati.com]
- 14. ajrconline.org [ajrconline.org]
- 15. Formylation of Grignard Reagents using 2-(N-Methyl-N-formyl)-aminopyridine [designer-drug.com]
A Comparative Guide: N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) vs. DMF/POCl₃ in Vilsmeier-Haack Formylation
For researchers, scientists, and professionals in drug development, the selection of an appropriate formylating agent is a critical decision that can significantly impact reaction efficiency, substrate compatibility, and overall process safety. The Vilsmeier-Haack reaction, a cornerstone of C-C bond formation for the synthesis of aldehydes and ketones, traditionally employs a reagent prepared from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). However, the emergence of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) has provided a milder and often more advantageous alternative. This guide offers an objective comparison of these two reagents, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific synthetic needs.
Executive Summary
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a gentler formylating agent that offers significant advantages in reactions involving acid-sensitive substrates. Its use circumvents the need for the harsh and corrosive Lewis acid, POCl₃, leading to cleaner reaction profiles, simpler workups, and improved safety. While the traditional Vilsmeier reagent (DMF/POCl₃) is a potent and widely used system, its high reactivity can lead to side reactions and degradation of delicate molecular architectures. In some specific applications, such as the synthesis of certain formamidine derivatives, the Vilsmeier reagent may offer thermodynamic advantages.[1] However, for a broad range of formylation reactions, particularly in the synthesis of complex molecules and pharmaceutical intermediates, DMF-DMA presents a compelling alternative.
Performance Comparison: DMF-DMA vs. DMF/POCl₃
The choice between DMF-DMA and the conventional Vilsmeier reagent often hinges on the specific substrate and the desired reaction conditions. Below is a summary of key performance indicators based on available experimental data.
Reaction Conditions and Yields
Direct quantitative comparisons for the formylation of the same substrate under identical conditions are not always available in the literature. However, by comparing data from different studies on similar substrates, a general trend emerges. DMF-DMA typically allows for formylation under significantly milder conditions.
Table 1: Comparison of Reaction Conditions and Yields for the Formylation of Representative Heterocycles
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | DMF/POCl₃ | DMF | 0 - RT | 6.5 | 77 | [2] |
| 3H-Indole derivative | DMF/POCl₃ | - | 75 | 6 | Excellent | [3] |
| 2-Methylpyrimidine-4,6-diol | DMF/POCl₃ | DMF | 80 | 5 | 61 | [4] |
| Acetanilides | DMF/POCl₃ | Dichloroethane | Reflux | 6 | Good | [5] |
| Phenols | DMF/SOCl₂ | Mortar (solvent-free) | RT | 0.3-0.5 | Fairly Good | |
| 2-Aminothiophene derivative | Vilsmeier Reagent | - | - | - | - | [1] |
| 2-Aminothiophene derivative | DMF-DMA | - | RT | - | Excellent | [1] |
Advantages of N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Milder Reaction Conditions: DMF-DMA is a less aggressive electrophile than the Vilsmeier reagent, allowing for formylation reactions to be conducted at or near room temperature. This is particularly beneficial for substrates that are unstable under the more acidic and higher temperature conditions often required for the traditional Vilsmeier-Haack reaction.
-
Suitability for Acid-Sensitive Substrates: The absence of a strong Lewis acid like POCl₃ makes DMF-DMA the reagent of choice for substrates containing acid-labile functional groups, such as certain protecting groups, acetals, and glycosidic bonds.
-
Improved Chemoselectivity: The milder nature of DMF-DMA can lead to higher chemoselectivity, reducing the formation of byproducts that can arise from the high reactivity of the Vilsmeier reagent.
-
Simplified Workup: Reactions with DMF-DMA often result in cleaner reaction mixtures, simplifying the purification process. The byproducts, methanol and dimethylamine, are volatile and easily removed.
-
Enhanced Safety Profile: DMF-DMA is less corrosive and toxic than POCl₃, which is a hazardous substance requiring careful handling. This improves the overall safety of the experimental procedure.
Advantages of the Traditional Vilsmeier Reagent (DMF/POCl₃)
-
High Reactivity: The Vilsmeier reagent is a powerful electrophile capable of formylating even moderately electron-rich aromatic systems.[2]
-
Cost-Effectiveness: For large-scale industrial processes where substrate sensitivity is not a primary concern, the lower cost of DMF and POCl₃ may be an economic advantage.
-
Well-Established Procedures: The Vilsmeier-Haack reaction is a classic named reaction with a vast body of literature and well-established protocols for a wide range of substrates.[6][7]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for making informed decisions about reagent selection. Below are representative protocols for the formylation of an electron-rich aromatic substrate using both DMF-DMA and the traditional Vilsmeier reagent.
Protocol 1: Formylation using N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
Reaction: Formylation of an activated methylene compound.
Procedure:
-
To a solution of the substrate containing an active methylene group in a suitable aprotic solvent (e.g., toluene, DMF), add N,N-Dimethylformamide dimethyl acetal (1.1 to 1.5 equivalents).
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) as required for the specific substrate.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts (methanol and dimethylamine).
-
The resulting enamine can often be used directly in the next step or hydrolyzed to the corresponding aldehyde by treatment with aqueous acid.
Protocol 2: Formylation using the Traditional Vilsmeier Reagent (DMF/POCl₃)
Reaction: Vilsmeier-Haack formylation of an electron-rich arene.[2]
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃) (1.0 to 1.5 equivalents) dropwise with stirring. An exothermic reaction will occur, forming the Vilsmeier reagent.
-
After the addition is complete, add a solution of the electron-rich aromatic substrate in DMF or another suitable solvent dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to stir at room temperature for a specified time (typically several hours), monitoring the reaction progress by TLC.[2]
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium acetate or sodium hydroxide solution) to a pH of 6-8.[8]
-
The precipitated product is then collected by filtration, washed with water, and purified by recrystallization or column chromatography.[2]
Mechanistic Overview
The distinct advantages of each reagent system can be understood by examining their reaction mechanisms.
Mechanism of Formylation with DMF/POCl₃ (Vilsmeier-Haack Reaction)
The reaction proceeds through the formation of the highly electrophilic Vilsmeier reagent, a chloroiminium ion.
Caption: Vilsmeier-Haack Reaction Pathway.
Mechanism of Formylation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
DMF-DMA acts as a source of a less reactive electrophile, which is generated in situ. The reaction typically proceeds via an initial nucleophilic attack on the acetal carbon.
Caption: Formylation Pathway using DMF-DMA.
Conclusion
Both N,N-Dimethylformamide dimethyl acetal and the traditional Vilsmeier reagent (DMF/POCl₃) are valuable tools for the formylation of organic compounds. The choice between them should be guided by the specific requirements of the synthesis. For reactions involving robust, electron-rich aromatic systems where cost and high reactivity are paramount, the Vilsmeier-Haack reaction remains a viable and powerful option. However, for the synthesis of complex, multifunctional molecules, especially those containing acid-sensitive groups, N,N-Dimethylformamide dimethyl acetal offers a superior alternative due to its milder reaction conditions, improved selectivity, and enhanced safety profile. As the demand for more sophisticated and delicate molecular architectures grows in the fields of drug discovery and materials science, the advantages of DMF-DMA are likely to make it an increasingly indispensable reagent in the modern synthetic chemist's toolkit.
References
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Assessing the Regioselectivity of Dimethoxymethanamine in Heterocyclic Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a one-carbon synthon is a critical parameter in the regioselective synthesis of heterocyclic compounds. Dimethoxymethanamine, also known as N,N-dimethylformamide dimethyl acetal (DMF-DMA), is a versatile and widely employed reagent for this purpose. This guide provides an objective comparison of the performance of this compound with alternative one-carbon synthons in the synthesis of key heterocyclic scaffolds, supported by experimental data and detailed protocols.
This guide will focus on the synthesis of three prominent classes of heterocycles: pyrimidines, imidazoles, and pyrazoles. The regioselectivity of the cyclization reaction is a key determinant of the final product distribution and is heavily influenced by the nature of the one-carbon synthon, the substrate, and the reaction conditions.
Pyrimidine Synthesis
The construction of the pyrimidine ring often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. The one-carbon synthon provides the C2 or C4 carbon of the pyrimidine ring, and its reactivity dictates the reaction conditions and, in some cases, the regiochemical outcome.
Comparative Performance of One-Carbon Synthons in Pyrimidine Synthesis
| One-Carbon Synthon | Typical Reaction Conditions | Yield (%) | Regioselectivity | Notes |
| This compound (DMF-DMA) | Varies; can be neat, in dioxane, or DMF; often requires heating. | 74-92%[1] | Generally high, dependent on substrate. | Highly reactive, versatile for a range of substrates.[2][3][4] |
| Triethyl Orthoformate | Often requires acid catalysis (e.g., HCl, H₂SO₄) and elevated temperatures. | Moderate to Good | Good | Less reactive than DMF-DMA, may require harsher conditions. |
| Bredereck's Reagent | Typically requires heating in an inert solvent. | Good to Excellent | High | Highly reactive, similar to DMF-DMA, but can be more sterically hindered. |
| Dimethyl Sulfoxide (DMSO) | Requires activation (e.g., with an oxidizing agent) and high temperatures. | Moderate | Variable | Acts as a methine (=CH−) equivalent; mechanism can be complex. |
Experimental Protocol: Synthesis of a Polysubstituted Pyrimidine using DMF-DMA
This protocol is adapted from the work of Abu-Shanab et al. and describes the reaction of an amidine intermediate with an aniline to form a substituted pyrimidine.[3][4][5]
Materials:
-
Amidine derivative (e.g., from malononitrile dimer and DMF-DMA) (1 mmol)
-
4-Nitroaniline (1 mmol)
-
Dry dioxane (10 mL)
Procedure:
-
A mixture of the amidine derivative (1 mmol) and 4-nitroaniline (1 mmol) in dry dioxane (10 mL) is refluxed for 4 hours.
-
The solvent is evaporated under reduced pressure.
-
The remaining solid residue is collected by filtration and washed with ethanol.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure pyrimidine derivative.
Reaction Mechanism: Pyrimidine Formation using DMF-DMA
The synthesis of a pyrimidine ring using DMF-DMA typically proceeds through the formation of a reactive enaminone intermediate from a 1,3-dicarbonyl compound or a related active methylene species. This intermediate then undergoes cyclocondensation with an amidine.
Caption: General reaction pathway for pyrimidine synthesis using DMF-DMA.
Imidazole Synthesis
The synthesis of imidazoles can be achieved through various routes, with a common method being the reaction of an α-haloketone with an amidine. In this context, the regioselectivity is primarily determined by the substitution pattern of the starting materials.
Experimental Protocol: Synthesis of 2,4-Disubstituted Imidazoles from an α-Haloketone and an Amidine
This protocol is based on a widely used and optimized method for imidazole synthesis.[6][7]
Materials:
-
α-Bromoketone (e.g., 2-bromoacetophenone) (10 mmol)
-
Amidine hydrochloride (e.g., benzamidine hydrochloride) (11 mmol)
-
Potassium bicarbonate (30 mmol)
-
Tetrahydrofuran (THF) (50 mL)
-
Water (25 mL)
Procedure:
-
The amidine hydrochloride and potassium bicarbonate are dissolved in a mixture of THF and water in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to a vigorous reflux.
-
A solution of the α-bromoketone in THF is added dropwise to the refluxing mixture over a period of 30 minutes.
-
The reaction mixture is refluxed for an additional 2-3 hours, monitoring the reaction progress by TLC.
-
After completion, the mixture is cooled to room temperature, and the organic solvent is removed under reduced pressure.
-
The resulting aqueous slurry is filtered, and the solid is washed with water and dried to yield the crude imidazole.
-
The product can be further purified by recrystallization.
Reaction Mechanism: Imidazole Formation from an α-Haloketone and an Amidine
The mechanism involves the initial nucleophilic attack of the amidine on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazole ring.
Caption: Mechanism of imidazole synthesis from an α-haloketone and an amidine.
Pyrazole Synthesis
The Knorr pyrazole synthesis and related methods, which involve the condensation of a β-dicarbonyl compound with a hydrazine, are fundamental routes to pyrazoles. The regioselectivity of this reaction is a well-documented challenge, often leading to a mixture of regioisomers. The use of one-carbon synthons like DMF-DMA can pre-functionalize the dicarbonyl compound, influencing the regiochemical outcome.
Factors Influencing Regioselectivity in Pyrazole Synthesis
The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can yield two possible regioisomeric pyrazoles. The regioselectivity is influenced by:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial condensation to the less sterically hindered carbonyl group.
-
Electronic Effects: Electron-withdrawing or -donating groups can alter the reactivity of the carbonyl carbons.
-
Reaction Conditions: The choice of solvent and catalyst can significantly impact the regioselectivity. For instance, the use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some cases.[8]
-
Pre-functionalization with a C1 Synthon: Reacting the 1,3-dicarbonyl compound with DMF-DMA to form an enaminone can lock the regiochemistry before the addition of the hydrazine.[8]
Experimental Workflow: Regioselective Pyrazole Synthesis
The following workflow illustrates a strategy to achieve regioselectivity in pyrazole synthesis by employing DMF-DMA.
Caption: Comparison of direct vs. DMF-DMA-mediated pyrazole synthesis.
Experimental Protocol: Synthesis of a 3,5-Disubstituted Pyrazole from a β-Diketone and Hydrazine
This is a general protocol for the Knorr pyrazole synthesis.
Materials:
-
β-Diketone (e.g., benzoylacetone) (10 mmol)
-
Hydrazine hydrate or a substituted hydrazine (10 mmol)
-
Ethanol (20 mL)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the β-diketone in ethanol in a round-bottom flask.
-
Add a catalytic amount of acetic acid.
-
Add the hydrazine hydrate dropwise to the solution at room temperature.
-
The reaction mixture is then refluxed for 2-4 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by recrystallization or column chromatography to isolate the pyrazole product(s). The ratio of regioisomers, if any, can be determined by NMR spectroscopy.
Conclusion
This compound (DMF-DMA) stands out as a highly effective and versatile one-carbon synthon in heterocyclic synthesis. Its high reactivity allows for milder reaction conditions compared to alternatives like triethyl orthoformate. In the synthesis of pyrimidines, DMF-DMA provides excellent yields. For pyrazoles, its ability to pre-functionalize 1,3-dicarbonyl compounds into enaminones offers a powerful strategy to overcome the common challenge of regioselectivity. While other reagents like Bredereck's reagent offer similar reactivity, the cost-effectiveness and broad applicability of DMF-DMA solidify its position as a cornerstone reagent for the construction of a wide array of heterocyclic systems. The choice of the optimal one-carbon synthon will ultimately depend on the specific substrate, desired regiochemical outcome, and reaction conditions, but this compound provides a robust and often superior starting point for synthetic exploration.
References
- 1. Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
A Head-to-Head Comparison of Dimethoxymethanamine and Other Acetals in Synthesis
In the realm of organic synthesis, the strategic manipulation of functional groups is paramount to the successful construction of complex molecules. Acetals, a class of compounds characterized by two ether groups attached to the same carbon atom, serve as versatile tools for chemists. Among the more reactive members of this family, N,N-Dimethoxymethanamine (also known as Dimethylformamide dimethyl acetal or DMF-DMA) and tert-Butoxybis(dimethylamino)methane (Bredereck's reagent) have carved out a niche as powerful C1 synthons for formylation and aminomethylenation reactions. This guide provides a head-to-head comparison of these reagents and other common acetals, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Core Comparison: N,N-Dimethoxymethanamine vs. Bredereck's Reagent
While both DMF-DMA and Bredereck's reagent are employed for similar transformations, their reactivity profiles differ significantly, influencing their suitability for specific substrates.
Reactivity and Mechanism
The primary distinction in reactivity stems from the nature of the alkoxide leaving group generated during the reaction. DMF-DMA releases a methoxide ion, whereas Bredereck's reagent liberates a tert-butoxide ion. As tert-butoxide is a considerably stronger base than methoxide, Bredereck's reagent is more effective at deprotonating weakly acidic methylene and methyl groups, often leading to higher yields and applicability to a broader range of substrates.[1][2] In instances where the acidity of the substrate is a limiting factor, Bredereck's reagent frequently delivers superior results compared to DMF-DMA.[2]
The general mechanism for enamine formation from a ketone using these reagents is depicted below:
Performance Comparison
The enhanced reactivity of Bredereck's reagent is particularly evident in challenging synthetic transformations. For instance, attempts to introduce an (N,N-dimethylamino)methylene moiety to certain N-aryl 2-pyrrolidones using DMF-DMA were unsuccessful, resulting in no appreciable conversion. In contrast, the use of the more reactive Bredereck's reagent furnished the desired enamine in excellent yield.[2]
| Reagent | Substrate | Product | Yield | Reference |
| DMF-DMA | N-aryl 2-pyrrolidone | (N,N-dimethylamino)methylene derivative | No appreciable conversion | [2] |
| Bredereck's Reagent | N-aryl 2-pyrrolidone | (N,N-dimethylamino)methylene derivative | Excellent yield | [2] |
| DMF-DMA | Dihydrochalcones | α-benzyl-β-ketoaldehydes | 49-91% | [3] |
| Bredereck's Reagent | 5-Acyl-6-methyl-2-pyridinones | Corresponding enamines | Good yields | [2] |
| DMF-DMA | 1,1-Enediamines and 1,3-Dicarbonyl Compounds | 2-Aminopyridine derivatives | 74-92% | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminopyridines using DMF-DMA
This protocol describes a three-component cascade reaction for the synthesis of highly functionalized 2-aminopyridine derivatives.[5]
-
Materials:
-
1,1-Enediamine (1.0 mmol)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 mmol)
-
1,3-Dicarbonyl compound (1.0 mmol)
-
Solvent (e.g., ethanol, 8 mL)
-
-
Procedure:
-
To a solution of the 1,1-enediamine (1.0 mmol) and the 1,3-dicarbonyl compound (1.0 mmol) in the chosen solvent (8 mL), add DMF-DMA (1.5 mmol).
-
The reaction mixture is stirred and heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 2-aminopyridine derivative.
-
Protocol 2: Enamine Formation using Bredereck's Reagent
This protocol outlines the general procedure for the formation of an enamine from an active methylene compound.[2]
-
Materials:
-
Active methylene compound (e.g., a ketone) (1.0 equiv)
-
Bredereck's reagent (1.1-1.5 equiv)
-
Anhydrous, non-polar aprotic solvent (e.g., toluene, cyclohexane)
-
-
Procedure:
-
Dissolve the active methylene compound in the anhydrous solvent in a flask equipped with a reflux condenser and a nitrogen inlet.
-
Add Bredereck's reagent to the solution.
-
Heat the reaction mixture to reflux. The reaction time will vary depending on the substrate. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude enamine, which can be used in the next step without further purification or be purified by distillation or chromatography.
-
Comparison with Other Acetals: The Role of Protecting Groups
Beyond their use as reactive C1 synthons, acetals are widely employed as protecting groups for aldehydes and ketones.[6][7] In this context, their primary role is to be chemically inert to a variety of reaction conditions, particularly those involving strong bases and nucleophiles.
Stability and Reactivity
Standard acetals, such as dimethyl acetals or cyclic acetals like 1,3-dioxolanes, are stable in neutral to strongly basic environments.[6] This allows for chemical transformations to be carried out on other parts of a molecule without affecting the protected carbonyl group. The carbonyl group can be readily regenerated by treatment with aqueous acid.[7]
The following table provides a comparative overview of Dimethoxymethanamine, Bredereck's Reagent, and standard acetals.
| Feature | N,N-Dimethoxymethanamine (DMF-DMA) | Bredereck's Reagent | Standard Acetals (e.g., 1,3-Dioxolane) |
| Primary Use | Formylating/aminomethylenating reagent, C1 synthon | Formylating/aminomethylenating reagent, C1 synthon | Protecting group for carbonyls |
| Reactivity | High | Very High | Low (stable under basic/nucleophilic conditions) |
| Typical Reaction | Condensation with active methylene/methyl groups | Condensation with active methylene/methyl groups | Protection of aldehydes/ketones |
| Key Feature | Versatile C1 building block for heterocycle synthesis[8] | In situ generation of a strong base (t-BuO⁻), highly reactive[9] | Stable to bases, nucleophiles, and hydrides; removed with acid[6] |
A typical workflow involving the use of an acetal as a protecting group is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. myuchem.com [myuchem.com]
Literature review comparing the scope of various formylating reagents
For researchers, scientists, and drug development professionals, the selection of an appropriate formylating reagent is a critical step in the synthesis of a wide array of organic compounds, including pharmaceutical intermediates. This guide provides an objective comparison of the scope and performance of various common formylating reagents, supported by experimental data and detailed methodologies.
Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic chemistry. The choice of formylating agent significantly impacts reaction efficiency, substrate scope, and functional group tolerance. This comparison guide delves into the characteristics of several widely used formylating reagents, offering a clear overview to aid in reagent selection for specific synthetic challenges.
Comparison of Formylating Reagent Performance
The efficacy of a formylating reagent is highly dependent on the substrate being functionalized. Below are comparative data for the formylation of three common classes of organic compounds: amines, phenols, and indoles.
N-Formylation of Amines
The conversion of amines to formamides is a crucial transformation in organic synthesis, as formamides serve as important intermediates and protecting groups. A variety of reagents can effect this transformation, with varying degrees of efficiency and substrate compatibility.
| Reagent/Catalyst | Substrate | Reaction Conditions | Yield (%) | Reference |
| Chloral | Strongly basic primary and secondary amines | Low temperature | Excellent | [1] |
| Formic Acid | Substituted aromatic amines, primary and secondary alkyl amines | 80 °C, solvent-free | Good to Excellent | [1] |
| Acetic Formic Anhydride | Primary amines (alkyl, aromatic, multifunctional, sterically hindered) | -20 °C, in situ generation | 97-100 | [1] |
| Formic Acid / Indium (10 mol%) | Aniline derivatives, primary and secondary amines, amino alcohols | 70 °C, solvent-free | Moderate to Excellent | [1] |
| Formic Acid / Melaminetrisulfonic acid (3 mol%) | Substituted aniline derivatives, primary and secondary amines | 60 °C, solvent-free, 40-90 min | Excellent | [1] |
| Methanol / CuCl₂·H₂O (30 mol%), H₂O₂ | Primary and secondary amines | Room temperature, 45-90 min | 63-80 | [1] |
C-Formylation of Phenols
The ortho-formylation of phenols to produce salicylaldehydes is a key reaction in the synthesis of various pharmaceuticals and fine chemicals. Several named reactions are dedicated to this transformation, each with its own set of advantages and limitations.
| Reaction Name | Reagent(s) | Substrate | Key Features | Typical Yield | Reference |
| Reimer-Tiemann Reaction | Chloroform, strong base (e.g., NaOH) | Phenol | Ortho-selective formylation | Moderate | [2][3] |
| Gattermann Reaction | HCN/HCl, Lewis acid (e.g., AlCl₃) | Phenols, phenolic ethers | Applicable to a broader range of phenols | - | [4] |
| Gattermann-Koch Reaction | CO/HCl, Lewis acid (e.g., AlCl₃), CuCl | Alkylbenzenes (not phenols) | Not suitable for phenol substrates | - | [5][6] |
C-Formylation of Indoles
The introduction of a formyl group at the C3-position of indoles is a common synthetic step in the preparation of biologically active indole alkaloids and other pharmaceutical compounds.
| Reagent/Catalyst | Substrate | Reaction Conditions | Yield (%) | Reference |
| Vilsmeier Reagent (DMF/POCl₃) | Indole | - | - | |
| Formaldehyde / Aqueous Ammonia / FeCl₃ (2 mol%) | Free (N-H) and N-substituted indoles | 130 °C, DMF, under air | up to 93 | [7] |
| DMF-d₇ / 3-methyl-1-phenyl-2-phospholene 1-oxide (catalyst) | Indole | Room temperature, 16 h | - | [8] |
Experimental Protocols for Key Formylation Reactions
Detailed and reliable experimental procedures are essential for reproducible synthetic results. Below are protocols for several of the most common formylation reactions.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10]
Procedure:
-
To a solution of the substrate (44.5 mmol, 1.0 equiv) in DMF (440 mL), add (Chloromethylene)dimethyliminium Chloride (1.5 equiv) at 0 °C.
-
Stir the reaction mixture for 6.5 hours at room temperature.
-
Add a solution of NaOAc (5.6 equiv) in water (200 mL) at 0 °C and stir for an additional 10 minutes at 0 °C.
-
Dilute the reaction mixture with water and extract with Et₂O.
-
Wash the organic layer with brine and dry over Na₂SO₄.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired aldehyde (yield 77%).[11]
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[2][3][12]
Procedure:
-
In a 2L three-necked round-bottomed flask fitted with a reflux condenser and a stirrer, dissolve the phenol (1 mole) in 95% ethanol.
-
Start the stirrer and rapidly add a solution of 200 g (5 moles) of sodium hydroxide in 415 g of water.
-
Heat the resulting solution to 70–80 °C on a steam bath.
-
Begin the dropwise addition of 131 g (1.1 moles) of chloroform at a rate that maintains gentle refluxing.
-
Continue stirring for 1 hour after the chloroform addition is complete.
-
Work-up involves acidification and extraction to isolate the product.[3]
Gattermann-Koch Reaction
The Gattermann-Koch reaction is used for the formylation of aromatic hydrocarbons, particularly alkylbenzenes.[5][6][13][14]
Procedure:
-
The reaction is typically carried out in a closed system to handle carbon monoxide safely.
-
Benzene or a derivative is treated with carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) and a co-catalyst (e.g., CuCl).
-
The reaction is conducted under controlled temperature and pressure.
-
The formyl cation ([HCO]⁺) is generated in situ and attacks the aromatic ring in an electrophilic substitution reaction.[4][5]
Reaction Mechanisms and Visualizations
Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.
Vilsmeier-Haack Reaction Mechanism
The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, which then acts as the electrophile in an electrophilic aromatic substitution.
Caption: Vilsmeier-Haack reaction workflow.
Reimer-Tiemann Reaction Mechanism
This reaction involves the generation of dichlorocarbene as the key reactive intermediate, which then reacts with the phenoxide ion.[2]
Caption: Reimer-Tiemann reaction pathway.
Gattermann-Koch Reaction Mechanism
The Gattermann-Koch reaction proceeds via the in-situ formation of a formyl cation, which acts as the electrophile.[5][6]
Caption: Gattermann-Koch reaction mechanism.
Conclusion
The selection of a formylating reagent is a multifaceted decision that requires careful consideration of the substrate's electronic and steric properties, the desired selectivity, and the tolerance of other functional groups present in the molecule. This guide provides a foundational understanding of the scope and performance of common formylating reagents. For more specific applications, researchers are encouraged to consult the primary literature for detailed optimization and substrate scope studies.
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 5. testbook.com [testbook.com]
- 6. collegedunia.com [collegedunia.com]
- 7. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 13. Gattermann-Koch Reaction| Reaction Mechanism of Gattermann-Koch Reaction [pw.live]
- 14. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
Benchmarking the performance of "N,N-Dimethylformamide dimethyl acetal" in specific applications
For Immediate Release
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a versatile and widely utilized reagent in organic synthesis, prized for its reactivity as a methylating agent, formylating agent, and a key building block for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive performance comparison of DMF-DMA against common alternative reagents in key applications, supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic strategy.
Performance in Methylation Reactions
DMF-DMA serves as an effective methylating agent for a variety of functional groups, including carboxylic acids, phenols, and N-heterocycles. Its performance is often benchmarked against traditional methylating agents like dimethyl sulfate (DMS) and methyl iodide (MeI).
Key Advantages of DMF-DMA in Methylation:
-
Milder Reaction Conditions: DMF-DMA often facilitates methylation under neutral and milder conditions compared to the often harsh basic or acidic conditions required for DMS and MeI.
-
Simplified Workup: The byproducts of methylation with DMF-DMA (dimethylformamide and methanol) are volatile and easily removed, simplifying product purification.
-
Safety Profile: While all methylating agents should be handled with care, DMF-DMA is generally considered less hazardous than the highly toxic and carcinogenic dimethyl sulfate and the volatile and toxic methyl iodide.
Comparative Data for Methylation of Phenols:
| Methylating Agent | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| DMF-DMA | Phenol | Reflux | 4h | 95 | [1] |
| Dimethyl Sulfate | Phenol | NaOH, H₂O, RT | 1h | ~70 | [2] |
| Methyl Iodide | 4-Hydroxynaphthalene | Cs₂CO₃, Acetone, Reflux | 12h | High | [3] |
Comparative Data for Methylation of Carboxylic Acids:
| Methylating Agent | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| DMF-DMA | Benzoic Acid | Reflux | 2h | 98 | [4] |
| Methyl Iodide | Various Carboxylic Acids | KOH, DMSO, RT | 1h | Good | [5] |
| Dimethyl Sulfate | Various Carboxylic Acids | LiOH·H₂O, THF | Not Specified | ~95 | [6] |
Performance in Formylation Reactions
DMF-DMA is a potent formylating agent, particularly for primary and secondary amines to form formamidines, and for active methylene compounds to generate enamines. Its primary competitor in formylation is the Vilsmeier-Haack reagent, typically generated in situ from DMF and an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Formic acid is another common, though often less reactive, formylating agent.
Key Advantages of DMF-DMA in Formylation:
-
High Reactivity: DMF-DMA readily reacts with a wide range of nucleophiles under mild conditions.[4]
-
Versatility: It is effective for the formylation of amines, amides, and active methylene compounds.[4]
-
Avoidance of Harsh Reagents: Unlike the Vilsmeier-Haack reaction, it does not require the use of corrosive and hazardous reagents like POCl₃.
Comparative Data for Formylation of Amines:
| Formylating Agent | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| DMF-DMA | 3-Phenylpropylamine | Microwave, 200°C | 5 min | 93 | [7] |
| Formic Acid | Benzylamine | Toluene, Reflux (Dean-Stark) | 4-9h | 98 | [8] |
| Formic Acid/Acetic Anhydride | Aniline | Silica gel, Microwave | 2 min | 95 | [9] |
Comparative Data for Formylation of Active Methylene Compounds (Indole):
| Formylating Agent | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| DMF-DMA | Indole | Reflux | 2h | 85 | [10] |
| Vilsmeier-Haack (DMF/POCl₃) | Indole | 0-5°C to RT | 1h | 90 | [11] |
Application in Heterocyclic Synthesis
DMF-DMA is a cornerstone reagent for the synthesis of a diverse array of heterocyclic compounds, including pyrimidines, pyrazoles, and quinolones. It typically acts as a C1 or C3 synthon, reacting with various nucleophiles to construct the heterocyclic ring.
Synthesis of Pyrimidines
DMF-DMA is instrumental in the construction of the pyrimidine core. For instance, it reacts with malononitrile dimer to form an amidine intermediate, which can then be cyclized with anilines to yield pyrimidine derivatives.[12]
Synthesis of Pyrazoles
In pyrazole synthesis, DMF-DMA condenses with compounds containing active methylene groups, such as ketones, to form enaminone intermediates. These intermediates readily undergo cyclocondensation with hydrazines to afford substituted pyrazoles.[12][13]
Synthesis of Quinolones
The synthesis of quinolone antibiotics and related structures often involves the use of DMF-DMA to introduce a formyl group or an enamine functionality, which then participates in a cyclization reaction to form the quinolone ring system.[10][14]
Experimental Protocols
General Procedure for the Synthesis of Enamines from Active Methylene Compounds
A mixture of the active methylene compound (1.0 eq) and N,N-Dimethylformamide dimethyl acetal (1.1-1.5 eq) is heated, either neat or in a suitable solvent such as toluene or xylene, at a temperature ranging from room temperature to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the volatile byproducts and excess reagent are removed under reduced pressure to yield the crude enamine, which can be further purified by crystallization or column chromatography. For example, the reaction of cyclohexane-1,3-dione with a slight excess of DMF-DMA at room temperature for one hour without a solvent afforded the corresponding enaminone in 95% yield.[4]
General Procedure for the Synthesis of Formamidines from Primary Amines
To a solution of the primary amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or a non-polar solvent like toluene), N,N-Dimethylformamide dimethyl acetal (1.0-1.2 eq) is added. The reaction mixture is stirred at room temperature or heated to reflux, with the reaction progress monitored by TLC. Upon completion, the solvent and volatile byproducts are removed under reduced pressure. The resulting formamidine can be purified by crystallization or column chromatography if necessary.
Three-Component Synthesis of 2-Aminopyridine Derivatives
A mixture of a 1,1-enediamine (1.0 mmol), N,N-dimethylformamide dimethyl acetal (1.5 mmol), and a 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., 8 mL of solvent) is subjected to the reaction conditions. The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired 2-aminopyridine derivative. Yields for this reaction are generally good to excellent (74–92%).[15]
Visualizing Reaction Workflows and Pathways
Experimental Workflow for Enamine Synthesis
Caption: General workflow for the synthesis of enamines using DMF-DMA.
Signaling Pathway Inhibition by a DMF-DMA Synthesized Molecule
Many kinase inhibitors targeting the PI3K/Akt/mTOR pathway, which is crucial in cancer cell proliferation and survival, are synthesized using DMF-DMA.[16] For example, the synthesis of certain pyrazole-substituted thiazoles, which act as PI3K inhibitors, involves the use of DMF-DMA to create a β-dimethylamino α,β-unsaturated acyl intermediate.[16]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. Applications of DMF-DMA in the pharmaceutical field - LISKON [liskonchem.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Dimethoxymethanamine: A Guide for Laboratory Professionals
Dimethoxymethanamine , also known as N,N-dimethylformamide dimethyl acetal, is a highly flammable and hazardous chemical that requires strict adherence to safety and disposal protocols. This guide provides essential information for researchers, scientists, and drug development professionals on its proper handling and disposal to ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. It is a highly flammable liquid and vapor that can cause serious eye damage, skin irritation, and may lead to an allergic skin reaction.[1][2][3] Inhalation of its vapors can also be harmful.[1][2]
Personal Protective Equipment (PPE): To mitigate risks, the following PPE must be worn:
-
Eye Protection: Tightly fitting safety goggles are essential.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, neoprene, or butyl rubber, should be used.[5][6] Always inspect gloves for integrity before use.
-
Body Protection: A flame-retardant and antistatic lab coat or protective clothing is necessary.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or a certified laboratory chemical fume hood.[2][6] If there is a risk of inhalation, a respirator with an appropriate filter (e.g., type ABEK) should be used.[1]
Handling and Storage:
-
Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][2]
-
Use only non-sparking tools and explosion-proof electrical equipment.[1][7]
-
Ground and bond containers during transfer to prevent static discharge.[1][2]
-
Store in a cool, dry, and well-ventilated area in a tightly sealed, original container.[2][5][8] The compound is sensitive to moisture.[1][2]
Spill and Emergency Procedures
In the event of a spill or accidental release, immediate and appropriate action is critical to prevent harm to personnel and the environment.
Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, follow these steps:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as dry earth, sand, or vermiculite.[5][9]
-
Collect the absorbed material into a suitable, sealable container for hazardous waste disposal.[6]
Large Spills: In the case of a large spill:
-
Immediately evacuate the area and secure it to prevent entry.[2][6]
-
If it is safe to do so, remove all sources of ignition.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team for assistance.[6]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[2][5]
-
Skin Contact: Take off all contaminated clothing immediately and rinse the affected skin with water.[2] If skin irritation or a rash occurs, get medical advice.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician.[2][10]
Proper Disposal Procedures
This compound and its containers must be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations.[1][2] Do not dispose of this chemical down the drain or in regular trash.[11][12]
Waste Collection and Segregation:
-
Chemical Waste: Unused or surplus this compound should be collected in its original container or a compatible, properly labeled waste container.[1][2] Do not mix it with other waste streams.[1][2] Chemical wastes should be segregated by compatibility groups. For example, amines should be stored separately from acids and oxidizers.[13]
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or contaminated PPE, must also be collected and disposed of as hazardous waste.[6]
-
Empty Containers: Containers that have held this compound should be managed as hazardous waste. To be considered non-hazardous for disposal, an empty container that held an acute hazardous waste must be triple-rinsed with a solvent capable of removing the residue. The rinsate must be collected and disposed of as hazardous waste.[12]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Property | Value | Reference |
| Flash Point | 7 °C / 44.6 °F | [14] |
| Boiling Point | 102 - 104 °C / 215.6 - 219.2 °F | [14] |
| Autoignition Temperature | 155 °C / 311 °F | [14] |
| Specific Gravity | 0.890 | [14] |
By following these procedures, laboratory professionals can handle and dispose of this compound safely, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. echemi.com [echemi.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]
- 9. Hazardous Waste Disposal [cool.culturalheritage.org]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 12. vumc.org [vumc.org]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. fishersci.com [fishersci.com]
Essential Safety and Logistics for Handling Dimethoxymethanamine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols and logistical plans for the handling and disposal of Dimethoxymethanamine. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks associated with this chemical.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first lines of defense against exposure to this compound, a flammable liquid and vapor that can cause skin, eye, and respiratory irritation, and is harmful if swallowed.
Recommended PPE
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (Butyl rubber recommended for prolonged contact) | Prevents skin contact and absorption. |
| Eye and Face Protection | Safety goggles and a face shield | Protects against splashes and vapors. |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants | Protects skin from splashes and potential flash fires. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required. | Prevents inhalation of harmful vapors. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Glove Selection and Chemical Resistance
Due to the limited direct testing data for this compound, recommendations are based on data for N,N-Dimethylformamide (DMF), a structurally similar solvent. It is crucial to note that these are estimates and on-site testing is always recommended.[1][2][3][4][5][6][7][8]
| Glove Material | Breakthrough Time (minutes) for DMF | Permeation Rate | Recommendation for this compound |
| Butyl Rubber | > 480 | Not Detected | Excellent: Recommended for prolonged contact.[4][8] |
| Neoprene | Variable (dependent on manufacturer and thickness) | - | Good: Suitable for shorter-term tasks.[6][9] |
| Nitrile Rubber | < 5 to 30 | High | Fair: Suitable for splash protection only; must be changed immediately upon contact.[2][5][10] |
| Natural Rubber (Latex) | Not Recommended | - | Not Recommended |
Note: Breakthrough time is the time it takes for the chemical to be detected on the inside of the glove.[10][11][12][13] Degradation is the physical change in the glove material upon chemical contact.[10][13] Always inspect gloves for signs of degradation (swelling, cracking, or discoloration) before and during use.
Operational Plans
Strict adherence to handling and storage protocols is vital to prevent accidents and exposure.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[14][15]
-
Ignition Sources: As a flammable liquid, all potential ignition sources (open flames, hot plates, static electricity) must be eliminated from the handling area.[14][15][16][17][18] Use spark-proof tools and equipment.
-
Grounding and Bonding: When transferring from a larger container, ensure proper grounding and bonding to prevent static discharge.[14][17][18]
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling.
Donning and Doffing PPE: A Step-by-Step Guide
Properly putting on and taking off PPE is critical to prevent cross-contamination.[19][20][21][22][23]
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly.
-
Gown/Lab Coat: Put on the lab coat, ensuring complete coverage.
-
Mask/Respirator: If required, don the respirator and perform a seal check.
-
Eye and Face Protection: Put on safety goggles and a face shield.
-
Gloves: Don gloves, ensuring the cuffs of the gloves overlap the sleeves of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using the glove-in-glove technique to avoid touching the outer contaminated surface.
-
Gown/Lab Coat: Remove the lab coat by rolling it outwards and away from the body.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield and goggles from the back.
-
Mask/Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Perform final hand hygiene.
Disposal Plans
This compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[24][25][26][27]
Waste Collection
-
Containers: Use clearly labeled, compatible, and sealed containers for liquid waste.
-
Contaminated Materials: All contaminated materials (gloves, absorbent pads, etc.) must be collected in a designated hazardous waste container.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the hazard and protect personnel.
For Minor Spills (manageable by trained lab personnel):
-
Alert others: Immediately notify personnel in the vicinity.
-
Evacuate: If necessary, evacuate the immediate area.
-
Ventilate: Increase ventilation to the area by opening a fume hood sash.
-
Don PPE: Put on the appropriate PPE as outlined above.
-
Contain: Confine the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.[28][29]
-
Clean: Working from the outside in, carefully clean the area.
-
Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent.
For Major Spills (large volume, in a poorly ventilated area, or posing an immediate fire hazard):
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Emergency Response: Activate the emergency alarm and contact your institution's emergency response team.
-
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) and details of the spill to emergency responders.
Mandatory Visualizations
References
- 1. glovesbyweb.com [glovesbyweb.com]
- 2. auckland.ac.nz [auckland.ac.nz]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. guardian-mfg.com [guardian-mfg.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 7. static.csbsju.edu [static.csbsju.edu]
- 8. us.pipglobal.com [us.pipglobal.com]
- 9. Assessment of skin exposure to N,N-dimethylformamide and methyl ethylketone through chemical protective gloves and decontamination of gloves for reuse purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wellbefore.com [wellbefore.com]
- 11. us.pipglobal.com [us.pipglobal.com]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. showagroup.com [showagroup.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]
- 16. How to Ensure Safe Handling & Storage of Flammable Liquids [safetystoragesystems.co.uk]
- 17. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]
- 18. policy.tennessee.edu [policy.tennessee.edu]
- 19. mirasafety.com [mirasafety.com]
- 20. hazwoper-osha.com [hazwoper-osha.com]
- 21. lakeland.com [lakeland.com]
- 22. aaha.org [aaha.org]
- 23. randrmagonline.com [randrmagonline.com]
- 24. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 25. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 26. dnr.mo.gov [dnr.mo.gov]
- 27. deq.virginia.gov [deq.virginia.gov]
- 28. westlab.com [westlab.com]
- 29. Guide for Chemical Spill Response - American Chemical Society [acs.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
